molecular formula C7H6N2S B108611 6-Aminobenzothiazole CAS No. 533-30-2

6-Aminobenzothiazole

Cat. No.: B108611
CAS No.: 533-30-2
M. Wt: 150.2 g/mol
InChI Key: FAYAYUOZWYJNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminobenzothiazole serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its structure is frequently employed in the design and synthesis of novel sulfonamide derivatives that act as potent inhibitors of carbonic anhydrase isoforms (CA I, II, IX, and XII) . These inhibitors are investigated for targeting pathological processes such as glaucoma (via hCA I and II) and hypoxic tumors (via membrane-bound hCA IX and XII, which help acidify the extracellular tumor environment and promote cancer cell survival) . Beyond this, this compound is a privileged scaffold in organic synthesis, with modern research focusing on its transformation via metal-catalyzed and green chemistry approaches . Derivatives of 2-aminobenzothiazole demonstrate a broad spectrum of reported biological activities in scientific literature, including antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties, making it a highly valuable building block for developing new pharmacologically active compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYAYUOZWYJNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201443
Record name 6-Aminobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-30-2
Record name 6-Benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminobenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINOBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YFG4WUJ1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 6-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminobenzothiazole is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its versatile chemical nature allows for modifications that have led to the development of therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and a summary of its biological significance. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. Furthermore, logical workflows and a representative signaling pathway influenced by its derivatives are visualized using the DOT language.

Chemical and Physical Properties

This compound is a solid at room temperature, with slight solubility in water.[1][2] Its core properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₆N₂S[3][4][5][6]
Molecular Weight 150.20 g/mol [3][4][5][7]
Appearance Solid[4][7]
Melting Point 87-91 °C (lit.)[1][4][7]
Solubility Slightly soluble in water.[1][2]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name 1,3-benzothiazol-6-amine[3]
CAS Number 533-30-2[1][3][4][5]
Synonyms 6-Benzothiazolamine, Benzothiazol-6-amine[1][3][8]
InChI InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2[3][4][7]
InChIKey FAYAYUOZWYJNBD-UHFFFAOYSA-N[3][4][7]
SMILES Nc1ccc2ncsc2c1[4][7]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data Summary
TechniqueData HighlightsReference(s)
¹H NMR Spectra available, specific peak assignments require further analysis.[3]
¹³C NMR Spectra available, specific peak assignments require further analysis.[2][3][9]
Infrared (IR) Spectra available, key functional group peaks identifiable.[10]
Mass Spectrometry (MS) Molecular ion peak at m/z 150.[3]

Note: While general spectra are available, detailed peak assignments with coupling constants for NMR, and specific vibrational modes for IR are often reported for its derivatives in the literature.

Experimental Protocols

Synthesis of this compound from 6-Nitrobenzothiazole

This protocol outlines a common method for the synthesis of this compound via the reduction of 6-nitrobenzothiazole.

Materials:

  • 6-Nitrobenzothiazole

  • Ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Parr hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-nitrobenzothiazole (6.13 mmol) in 30 mL of ethanol.

  • Add 10% Pd/C catalyst (20% by mass of the 6-nitrobenzothiazole).

  • Place the mixture in a Parr hydrogenation unit.

  • React the mixture overnight under 50 psi of hydrogen pressure.

  • Upon completion of the reaction, remove the catalyst by filtration.

  • Concentrate the filtrate under vacuum to remove the solvent.

  • Purify the resulting crude product by flash chromatography on silica gel using a 30%-40% ethyl acetate/hexane gradient elution to obtain pure this compound.[1]

Purification by Crystallization

Materials:

  • Crude this compound

  • Aqueous Ethanol or Petroleum ether or Benzene/Petroleum ether

  • Erlenmeyer flask

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot solvent (e.g., aqueous ethanol, petroleum ether, or a mixture of benzene and petroleum ether).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.[1]

Reactivity and Biological Significance

This compound serves as a versatile precursor for the synthesis of compounds with a broad spectrum of pharmacological activities.[11][12] The amino group at the 6-position is a key site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Derivatives of 2-aminobenzothiazoles, a class of compounds to which this compound belongs, have been reported to exhibit a range of biological effects, including:

  • Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[13][14][15][16]

  • Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in numerous compounds with activity against bacteria and fungi.[12][13]

  • Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory properties.[11][16]

The mechanism of action for many of these derivatives is still under investigation, however, some studies on 2-aminobenzothiazole derivatives have pointed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[17][18]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and a representative signaling pathway targeted by its derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 6-Nitrobenzothiazole 6-Nitrobenzothiazole Reduction (H2, Pd/C) Reduction (H2, Pd/C) 6-Nitrobenzothiazole->Reduction (H2, Pd/C) Crude this compound Crude this compound Reduction (H2, Pd/C)->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Crystallization Crystallization Crude this compound->Crystallization Pure this compound Pure this compound Column Chromatography->Pure this compound Crystallization->Pure this compound Spectroscopy (NMR, IR, MS) Spectroscopy (NMR, IR, MS) Pure this compound->Spectroscopy (NMR, IR, MS) Purity Assessment (e.g., HPLC) Purity Assessment (e.g., HPLC) Pure this compound->Purity Assessment (e.g., HPLC) Structural Confirmation Structural Confirmation Spectroscopy (NMR, IR, MS)->Structural Confirmation Purity Assessment (e.g., HPLC)->Structural Confirmation

Caption: General workflow for synthesis and characterization of this compound.

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative->PI3K

Caption: PI3K/AKT/mTOR pathway, a target for 2-aminobenzothiazole derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][19]

Table 4: GHS Hazard Information
Hazard StatementCodeReference(s)
Causes skin irritationH315[3][4][7]
Causes serious eye irritationH319[3][4][7]
May cause respiratory irritationH335[3][4][7]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4][7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[19] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][19]

Conclusion

This compound is a foundational molecule in medicinal chemistry, offering a scaffold for the development of novel therapeutics. This guide has provided a detailed overview of its fundamental properties, including physicochemical data, spectroscopic information, and established experimental protocols. The understanding of its reactivity and the biological activities of its derivatives continues to drive research in drug discovery. The provided workflows and pathway diagrams offer a visual summary of its synthesis and potential mechanism of action, serving as a valuable resource for professionals in the field.

References

An In-depth Technical Guide to 6-Aminobenzothiazole: Structure, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Aminobenzothiazole is a heterocyclic aromatic organic compound that serves as a vital building block in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and detailed analytical methodologies for this compound. It includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key processes to support researchers in its application and further development.

Chemical Structure and Properties

Chemical Structure

This compound consists of a benzene ring fused to a thiazole ring, with an amino group substituted at the 6-position.[4][5] The presence of the amino group and the heteroatoms (nitrogen and sulfur) in the bicyclic system are key to its chemical reactivity and biological activity.[6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₆N₂S[5][7]
Molecular Weight 150.20 g/mol [5][7]
CAS Number 533-30-2[7]
Appearance Solid, crystals
Melting Point 87-91 °C[8]
Solubility Slightly soluble in water; soluble in aqueous EtOH.[8]
SMILES String Nc1ccc2ncsc2c1
InChI Key FAYAYUOZWYJNBD-UHFFFAOYSA-N

Synthesis of this compound

General Synthesis Pathway

The synthesis of 2-aminobenzothiazole derivatives typically involves the reaction of a substituted aniline with a thiocyanate source, followed by oxidative cyclization using an agent like bromine in acetic acid.[9][10] For this compound, a common precursor would be p-phenylenediamine.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from general methods for synthesizing substituted 2-aminobenzothiazoles.[9]

  • Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve the starting aniline (e.g., p-phenylenediamine) and potassium thiocyanate in glacial acetic acid.

  • Cooling: Cool the reaction mixture in an ice bath to maintain a temperature below 10°C.

  • Bromination: While stirring vigorously, add a solution of bromine dissolved in glacial acetic acid dropwise. The rate of addition should be controlled to keep the temperature from rising.

  • Reaction Time: After the addition of bromine is complete, continue stirring the mixture for several hours at room temperature to ensure the reaction goes to completion.

  • Isolation: Pour the reaction mixture into water. Neutralize the solution with a base, such as 10% sodium hydroxide, which will cause the product to precipitate.

  • Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or benzene/petroleum ether, to yield pure this compound.[8]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[11][12]

NucleusSolventChemical Shift (δ, ppm) & MultiplicityAssignmentReference(s)
¹H DMSO-d₆Data inferred from related structuresAromatic protons, -NH₂ protons[13]
¹³C DMSO105.7, 114.1, 122.9, 132.8, 147.2, 150.3, 165.7Benzothiazole core carbons[11]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference(s)
3435 - 3254N-H StretchPrimary Amine (-NH₂)[2]
3043C-H Stretch (Aromatic)Aromatic Ring[2]
~1615C=N StretchThiazole Ring[2]
~1500C=C Stretch (Aromatic)Aromatic Ring[14]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Techniquem/z ValueAssignmentReference(s)
EI-MS 150.20[M]⁺ (Molecular Ion)[5][7]
HRMS-ESI250.1020[M+H]⁺ (for a thiourea derivative)[15]

General Spectroscopic Analysis Workflow

G cluster_workflow Spectroscopic Characterization Workflow A Purified Sample (this compound) B NMR Analysis (¹H, ¹³C) A->B C IR Analysis A->C D MS Analysis A->D E Structural Confirmation B->E Proton & Carbon Framework C->E Functional Groups D->E Molecular Weight

Caption: Workflow for spectroscopic analysis of this compound.

Experimental Protocols for Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve approximately 5-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[12] Transfer the solution to a clean NMR tube for analysis.

  • IR Sample Preparation (ATR-IR): Place a small amount of the solid sample directly onto the ATR crystal.[7] Apply pressure to ensure good contact and collect the spectrum.

  • MS Sample Preparation (LC-MS): Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent like methanol or acetonitrile.[12] The solution is then injected into the LC-MS system for analysis.

Chromatographic Analysis

Chromatography is used to separate this compound from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity and quantifying this compound.[16]

ParameterConditionReference(s)
Column Newcrom R1 (Reverse Phase)[16]
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier.[16]
Detection UV/VIS[15]
Note For Mass-Spec (MS) compatible methods, replace phosphoric acid with formic acid.[16]
Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring reaction progress and assessing purity.[1][17] A common mobile phase for related compounds is a mixture of Toluene: Ethyl Acetate: Formic Acid (5:4:1).[17]

Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Add phosphoric acid (or formic acid for MS compatibility) to the aqueous component. Degas the mobile phase before use.[16]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Instrumentation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample onto the column and run the analysis according to the established method. The compound is detected using a UV detector at an appropriate wavelength.

Biological Significance and Signaling Pathways

Overview of Biological Activities

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives, including those of this compound, have been investigated for a wide array of pharmacological activities. These include:

  • Anticancer Activity: Derivatives have shown antiproliferative effects against various cancer cell lines.[6][18]

  • Antimicrobial Activity: Benzothiazoles exhibit activity against bacteria and fungi.[14][19]

  • Antitubercular Activity: Specific 2-amino benzothiazole compounds have demonstrated bactericidal activity against Mycobacterium tuberculosis.[1][15]

  • Anti-inflammatory Activity: Certain functionalized derivatives possess anti-inflammatory properties.[20][21]

Involvement in PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several benzothiazole derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR, making them promising candidates for cancer therapy.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Benzothiazole Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the broad pharmacological potential of its derivatives. This guide has provided a detailed technical overview of its structure, properties, synthesis, and analytical characterization. The experimental protocols and tabulated data serve as a practical resource for researchers, while the visualized workflows and signaling pathways offer a clear conceptual framework for its application in drug discovery and development.

References

An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, experimental protocols, and applications of 6-Aminobenzothiazole (CAS No. 533-30-2). This compound serves as a crucial intermediate in organic synthesis and is a key building block in the development of novel pharmaceutical agents. The aminobenzothiazole core is recognized as a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2]

Core Properties and Identifiers

This compound is an aromatic heterocyclic amine. Its fundamental properties and identifiers are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 533-30-2[3][4][5]
IUPAC Name 1,3-benzothiazol-6-amine[3][5]
Synonyms 6-Benzothiazolamine, benzothiazol-6-amine, 6-Amino-1,3-benzothiazole[4][5][6]
Molecular Formula C₇H₆N₂S[3][4][5]
Molecular Weight 150.20 g/mol [5]
Appearance Solid powder, typically yellow to beige or cream-colored.[3][4]
Melting Point 83-91 °C[3][4]
Boiling Point 323.1±15.0 °C (Predicted)[4]
Solubility Slightly soluble in water.[4][7] Slightly soluble in Chloroform and Methanol.[4]
pKa 2.74±0.10 (Predicted)[4]
InChI 1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
InChIKey FAYAYUOZWYJNBD-UHFFFAOYSA-N[3][4]
SMILES Nc1ccc2ncsc2c1[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. The following data has been reported for this compound.

Spectroscopy TypeData SummaryReference(s)
Mass Spec (GC-MS) Molecular Ion (M⁺): m/z = 150.[5]
¹³C NMR A spectrum in DMSO is available, with a corresponding literature reference: S.N.SAWHNEY,D.W.BOYKIN, J.ORG.CHEM.,44,1136(1979).[8]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant. Key safety information is provided below.

Safety AspectDetailsReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[5]
Hazard Statements H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[4]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3).
Target Organs Respiratory system.
Personal Protective Equipment (PPE) Dust mask (type N95 US), eye shields, and gloves are recommended.
Storage Keep in a dark place under an inert atmosphere at room temperature.[4]

Experimental Protocols

Detailed methodologies are critical for reproducibility in research and development. The following sections outline protocols for the synthesis and purification of this compound.

Synthesis from 6-Nitrobenzothiazole

A common and effective method for synthesizing this compound is through the reduction of 6-nitrobenzothiazole.[4]

Methodology:

  • Dissolution: Dissolve 6-nitrobenzothiazole (1 equivalent) in ethanol (approx. 5 mL per mmol of substrate).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst. A catalyst loading of 20% by mass relative to the starting material is recommended.

  • Hydrogenation: Place the mixture in a Parr hydrogenation apparatus.

  • Reaction: React the mixture under 50 psi of hydrogen pressure. The reaction is typically run overnight to ensure completion.

  • Work-up: Upon completion, remove the Pd/C catalyst by filtration.

  • Concentration: Concentrate the filtrate under vacuum to remove the ethanol solvent, yielding the crude product.

G cluster_0 Synthesis Workflow cluster_1 Purification start 6-Nitrobenzothiazole in Ethanol react Parr Hydrogenation Unit start->react Add 10% Pd/C 50 psi H₂ (gas) filter Filtration react->filter Reaction Mixture concentrate Vacuum Concentration filter->concentrate Filtrate purify Fast Chromatography concentrate->purify Crude Product product Pure this compound purify->product 30-40% Ethyl Acetate/ Hexane Gradient

Caption: Synthesis and purification workflow for this compound.

Purification Methods

The purity of this compound is critical for subsequent applications. Two primary methods are reported:

  • Fast Chromatography: The crude product from the synthesis can be purified using a fast chromatography system with a 30%-40% ethyl acetate in hexane gradient elution.[4]

  • Crystallization: Recrystallization can be performed from aqueous ethanol, petroleum ether, or a mixture of benzene and petroleum ether.[4]

Applications in Synthesis and Drug Discovery

This compound is a valuable building block for more complex molecules, particularly in the synthesis of dyes and pharmaceutical compounds.[4] Its isomeric counterpart, 2-aminobenzothiazole, is a well-known privileged scaffold in drug discovery, and by extension, derivatives of this compound are of significant interest to medicinal chemists.[1][9]

The primary amino group and the benzothiazole core provide multiple reaction sites for derivatization, allowing for the exploration of chemical space in drug design programs targeting a variety of diseases, including cancer and infectious diseases.[2][9]

G cluster_main Role as a Synthetic Building Block cluster_derivatives Synthesized Derivatives parent This compound (CAS 533-30-2) d1 1-(6-aminobenzothiazolyl)- 3-chloro-5-methoxytriazine parent->d1 Precursor d2 6-[(4-N,N-dimethylaminophenyl) diazenyl]benzothiazole parent->d2 Precursor d3 6-[(2-hydroxy-1-naphthyl) diazenyl]benzothiazole parent->d3 Precursor d4 6-dimethylaminobenzothiazole parent->d4 Precursor

References

6-Aminobenzothiazole: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and applications of 6-Aminobenzothiazole.

Introduction: this compound is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of derivatives with significant therapeutic potential. This document provides a comprehensive overview of its fundamental properties, experimental protocols, and its role in the development of biologically active agents.

Core Molecular and Physical Properties

This compound is a solid compound at room temperature with a defined molecular structure and specific physicochemical properties. These characteristics are fundamental for its application in chemical synthesis and drug design.

PropertyValue
Molecular Formula C₇H₆N₂S
Molecular Weight 150.20 g/mol
CAS Number 533-30-2
Appearance Solid
Melting Point 87-91 °C (lit.)[1]
Solubility Slightly soluble in water[2]
InChI Key FAYAYUOZWYJNBD-UHFFFAOYSA-N[1]
SMILES String Nc1ccc2ncsc2c1[1]

Synthesis of this compound Derivatives: A Workflow

This compound is a key precursor in the synthesis of various derivatives with potential therapeutic applications. The following diagram illustrates a general workflow for the synthesis of substituted 2-aminobenzothiazoles, a common pathway in medicinal chemistry research.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Substituted Aniline Substituted Aniline Thiocyanation Thiocyanation Substituted Aniline->Thiocyanation Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Thiocyanation N-Arylthiourea N-Arylthiourea Thiocyanation->N-Arylthiourea Oxidative Cyclization Oxidative Cyclization N-Arylthiourea->Oxidative Cyclization 6-Substituted-2-aminobenzothiazole 6-Substituted-2-aminobenzothiazole Oxidative Cyclization->6-Substituted-2-aminobenzothiazole

Caption: General synthesis workflow for 6-substituted-2-aminobenzothiazole derivatives.

Experimental Protocols

Synthesis of 2-Amino-6-substituted-benzothiazoles

This protocol describes a general method for the synthesis of 2-aminobenzothiazole derivatives from substituted anilines.

Materials:

  • Substituted aniline (0.1 mole)

  • Potassium thiocyanate (0.4 mole)

  • Glacial acetic acid (150 ml)

  • Bromine (0.1 mole) dissolved in 100 ml of glacial acetic acid

  • 10% NaOH solution

  • Warm water

Procedure:

  • Dissolve the substituted aniline and potassium thiocyanate in 96% glacial acetic acid.

  • Cool the solution to below 10°C.

  • Add the bromine solution dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the complete addition of the bromine solution, continue stirring the mixture for 10 hours.

  • Dissolve the resulting precipitate in warm water.

  • Neutralize the combined filtrate with a 10% NaOH solution.

  • Collect the precipitate by filtration and dry it.

  • Recrystallize the product from a suitable solvent.[4]

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[4]

Role in Drug Discovery: A Scaffold for Bioactive Compounds

This compound and its derivatives are recognized for their wide range of pharmacological activities.[5] The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. The diagram below illustrates the central role of the this compound scaffold in the development of compounds targeting a variety of diseases.

G cluster_derivatives Chemical Modifications cluster_activities Biological Activities This compound Scaffold This compound Scaffold Acylation Acylation This compound Scaffold->Acylation Sulfonylation Sulfonylation This compound Scaffold->Sulfonylation Alkylation Alkylation This compound Scaffold->Alkylation Condensation Condensation This compound Scaffold->Condensation Anticancer Anticancer Acylation->Anticancer Neuroprotective Neuroprotective Acylation->Neuroprotective Anti-inflammatory Anti-inflammatory Sulfonylation->Anti-inflammatory Antimicrobial Antimicrobial Alkylation->Antimicrobial Antiviral Antiviral Condensation->Antiviral

Caption: The this compound scaffold as a basis for developing diverse bioactive compounds.

Safety and Handling

This compound is considered hazardous and requires careful handling. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][6]

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.[6]

  • Use only outdoors or in a well-ventilated area.[6]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

First Aid:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

References

Navigating the Solubility of 6-Aminobenzothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of 6-aminobenzothiazole, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.

While extensive searches for precise quantitative solubility data for this compound in various organic solvents and aqueous solutions have yielded limited specific numerical values, this guide compiles the available qualitative and semi-quantitative information to provide a foundational understanding of its solubility characteristics. For researchers requiring precise solubility measurements, this guide also furnishes detailed experimental methodologies.

Summary of Solubility Data

The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological studies. Based on available data, the compound exhibits limited solubility in aqueous solutions and slight to moderate solubility in certain organic solvents. The following table summarizes the known qualitative and semi-quantitative solubility information for this compound and its structural analogs.

SolventThis compound2-Aminobenzothiazole (Structural Isomer)2-Amino-6-methoxybenzothiazole (Analog)
WaterSlightly soluble[1]Very slightly soluble[2], Slightly soluble[3]Insoluble
MethanolSlightly solubleFreely soluble-
Ethanol-Freely soluble[2]-
ChloroformSlightly solubleFreely soluble[2]-
Diethyl Ether-Freely soluble[2]-
Acetone---
Dimethylformamide (DMF)-Freely soluble[2]-
Dimethyl Sulfoxide (DMSO)Soluble (based on reaction conditions)[4]--
Concentrated Acid-Soluble[2]-
Semi-Quantitative Data - < 1 mg/mL at 21°C (in water) [3]< 1 mg/mL at 21°C (in water) [5]

It is important to note that terms like "slightly soluble" and "freely soluble" are qualitative descriptions and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Shake-Flask Method with HPLC or UV-Vis Analysis

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the solute).

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve with known concentrations of the compound is used for accurate quantification.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge or filter to separate solid B->C Isolate Saturated Solution D Quantify concentration of dissolved compound via HPLC or UV-Vis C->D Measure Concentration

Shake-Flask Experimental Workflow
Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to a known volume of solvent and allowing it to equilibrate with agitation at a constant temperature.

  • Filtration: The saturated solution is carefully filtered to remove any undissolved solid.

  • Solvent Evaporation: A precisely measured volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

Gravimetric_Method cluster_prep Preparation cluster_isolation Isolation cluster_measurement Measurement cluster_calculation Calculation A Prepare saturated solution of this compound B Filter to remove undissolved solid A->B C Evaporate solvent from a known volume of filtrate B->C D Weigh the dried solute C->D E Calculate solubility (mass/volume) D->E

Gravimetric Method Workflow

Conclusion

This technical guide provides a summary of the currently available solubility information for this compound and detailed protocols for its experimental determination. The provided methodologies and workflows are intended to empower researchers to obtain the precise and reliable solubility data necessary for their specific applications in drug discovery and chemical development. The lack of extensive quantitative data in the public domain highlights the opportunity for further research in this area to better characterize this important chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the core physicochemical properties of 6-Aminobenzothiazole, a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] The benzothiazole core is a prominent structural motif in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] This document focuses on its melting and boiling points, presenting quantitative data, experimental protocols for synthesis and characterization, and logical workflows relevant to its application in research settings.

Physicochemical Data

The melting point of this compound is a critical parameter for its identification, purification, and use in synthetic protocols. The boiling point is less commonly reported, likely due to the compound's solid nature and potential for decomposition at elevated temperatures.

Data Summary

The experimentally determined melting point for this compound is consistently reported in the range of 83°C to 91°C.

ParameterValueSource
Melting Point87-91 °C (lit.)Sigma-Aldrich[5][6]
Melting Point83.0-90.0 °C (clear melt)Thermo Fisher Scientific[7]
Boiling PointNot ReportedN/A
Molecular FormulaC₇H₆N₂SSigma-Aldrich[5]
Molecular Weight150.20 g/mol Sigma-Aldrich[5]

Experimental Protocols

Accurate determination of physicochemical properties and successful synthesis are predicated on precise experimental methodologies.

Melting Point Determination

While specific experimental details for this compound are proprietary to suppliers, the general method for determining the melting point of solid organic compounds involves standardized laboratory techniques.

  • Apparatus: Melting points are typically determined using a digital melting point apparatus (e.g., an Electro thermal apparatus) or the traditional Thiele tube method.[8]

  • Procedure (Open Capillary Method):

    • A small, dry sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) near the expected melting point.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7]

Synthesis of this compound via Catalytic Hydrogenation

A common and efficient method for preparing this compound is through the reduction of 6-nitrobenzothiazole.

  • Reaction:

    • 6-nitrobenzothiazole (1 equivalent) is dissolved in ethanol.[6]

    • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution (typically 20% by mass of the starting material).[6]

    • The mixture is placed in a Parr hydrogenation unit.[6]

    • The reaction proceeds under 50 psi of hydrogen pressure and is stirred overnight.[6]

  • Work-up and Purification:

    • Upon completion, the palladium catalyst is removed by filtration over a pad of Celite.[6]

    • The solvent is removed from the filtrate under reduced pressure (in vacuo).[6]

    • The crude product is purified using flash chromatography with a 30%-40% ethyl acetate in hexane gradient to yield pure this compound.[6]

Visualization of Key Workflows

To further clarify the synthetic context, the following diagrams illustrate key experimental and logical pathways related to this compound.

G Start 6-Nitrobenzothiazole in Ethanol Condition Parr Hydrogenation Unit 10% Pd/C, 50 psi H₂ Overnight Start->Condition React Filtration Filtration (Remove Catalyst) Condition->Filtration Process Concentration Concentration (Vacuum) Filtration->Concentration Purification Flash Chromatography (EtOAc/Hexane) Concentration->Purification End Pure This compound Purification->End

Caption: Workflow for the synthesis of this compound.

G Aniline Substituted Aniline Reaction Stirring & Cooling (<10°C) Aniline->Reaction KSCN Potassium Thiocyanate (KSCN) KSCN->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Bromine Bromine (Br₂) in Acetic Acid Reaction->Bromine Added dropwise Product 2-Aminobenzothiazole Derivative Reaction->Product Cyclization

References

Spectroscopic Data of 6-Aminobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 6-aminobenzothiazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy interpretation and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms within this compound.

¹H NMR Data

The proton NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The data presented below is for a closely related isomer, 2-aminobenzothiazole, and serves as a representative example of the types of signals expected for an aminobenzothiazole structure.

Table 1: ¹H NMR Spectroscopic Data of 2-Aminobenzothiazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.63 - 7.66m4HAromatic Protons
7.46t, J = 7.7 Hz2HAromatic Protons
7.33 - 7.37m2HAromatic Protons

Note: Data corresponds to a closely related derivative, N-phenyl-1,3-benzothiazol-2-amine, and serves as a representative example.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
168.0C2
148.8C7a
146.8C6
133.0C3a
122.9C4
115.1C5
105.8C7

Solvent: DMSO.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3435, 3254Strong, BroadN-H stretching (amine)
3043MediumC-H stretching (aromatic)
1615StrongC=N stretching (thiazole ring)
1536MediumC=C stretching (aromatic ring)
1235MediumC-S stretching

Note: Data corresponds to a closely related derivative, 6-fluoro-2-aminobenzothiazole and N-(2-Amino benzothiazole) methacylamide copolymers.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected data for this compound is presented below.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
150100[M]⁺ (Molecular Ion)
123-[M - HCN]⁺
108-[M - CS]⁺
96-[M - C₂H₂N₂]⁺

Note: This data is based on the expected fragmentation pattern for aminobenzothiazoles.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and replication of spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of aminobenzothiazole derivatives is as follows:

  • Sample Preparation : Dissolve 5-25 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube.[1]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.[5]

  • Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration (50-100 mg) and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing : Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[1]

IR Spectroscopy Protocol

The following is a typical procedure for obtaining an FT-IR spectrum of a solid sample:

  • Sample Preparation : For a solid sample like this compound, the KBr pellet method is common. A small amount of the finely ground solid is mixed with dry potassium bromide and pressed into a thin, transparent disk.[6] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid directly on the ATR crystal.[1]

  • Background Spectrum : Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.[1]

  • Sample Spectrum : Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.[1]

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1]

Mass Spectrometry Protocol

A general protocol for mass spectrometry analysis includes the following steps:

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

  • Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common hard ionization technique that leads to fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that typically produces the molecular ion, confirming the molecular weight.[1][7]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8]

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.[1]

Spectroscopic Analysis Workflow

The logical workflow for the structural characterization of a compound like this compound using various spectroscopic methods is illustrated below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_interp Proton & Carbon Skeleton nmr->nmr_interp ir_interp Functional Groups ir->ir_interp ms_interp Molecular Weight & Formula ms->ms_interp final_structure Final Structure Confirmation nmr_interp->final_structure ir_interp->final_structure ms_interp->final_structure

A logical workflow for the structural elucidation of an organic compound.

References

The 6-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its versatile chemical nature allows for a wide range of structural modifications, leading to the development of potent and selective agents for various therapeutic targets. This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with the this compound core, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 45 (a quinazolin-4(3H)-one derivative)A549 (Non-small cell lung cancer)0.44[1]
Lead compound 16h A549 (Non-small cell lung cancer)8.27[1]
Compound 40 (a sulphonamide-based derivative)MCF-7 (Breast cancer)34.5[2][3]
HeLa (Cervical cancer)44.15[2][3]
MG63 (Osteosarcoma)36.1[2][3]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65) PC-3 (Prostate cancer)19.9 µg/mL[2][3]
LNCaP (Prostate cancer)11.2 µg/mL[2][3]
AMBAN (2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile)HL60 (Leukemia)30.37 (24h), 19.39 (48h & 72h)[4]
U937 (Leukemia)11.31 (24h), 3.55 (48h), 2.52 (72h)[4]
Compound 24 (containing 1,3,4-oxadiazole moiety)C6 (Rat glioma)4.63[5]
A549 (Human lung adenocarcinoma)39.33[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[1][7]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity

The this compound scaffold is a constituent of numerous compounds with potent antibacterial and antifungal properties. These derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against a panel of microorganisms.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Compound 18 (6-fluoro substituted)E. coli (Gram-negative)11-18[8]
P. aeruginosa (Gram-negative)11-18[8]
S. aureus (Gram-positive)11-18[8]
B. subtilis (Gram-positive)11-18[8]
C. albicans (Fungus)4-9[8]
A. niger (Fungus)4-9[8]
Compound 20 (6-fluoro substituted)C. albicans (Fungus)3-4[8]
A. niger (Fungus)3-4[8]
Compound 16c S. aureus0.025 mM[9]
S. mutans0.203 mM[9]
K. pneumonia0.813 mM[9]
2-alkylthio-6-aminobenzothiazoles Candida albicans15.6[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of this compound Derivatives in 96-well plate Start->Prepare_Compounds Prepare_Inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Standardized Microorganism Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate_Plate->Incubate Read_Results Determine MIC (Visually or with Plate Reader) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticonvulsant Activity

Certain this compound derivatives have demonstrated significant anticonvulsant properties, suggesting their potential in the treatment of epilepsy. These compounds are often evaluated in preclinical models of seizures.

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of selected this compound derivatives in the Maximal Electroshock (MES) seizure model, presented as ED50 values (the dose required to produce a therapeutic effect in 50% of the population).

Compound ID/DescriptionAnimal ModelED50 (mg/kg)Reference
Compound 4j (3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[1][8]-oxazinane-2-thione)Mouse (MES model)9.85 (at 0.5h), 14.8 (at 4h)[11][12]
Mouse (scPTZ model)12 (at 0.5h), 17 (at 4h)[11][12]
Compound 1 (4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone)Mouse (i.p.)17.86[13]
Rat (p.o.)6.07[13]
Compound 52 (6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole)Mouse25.49 µmol/kg[11]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]

Materials:

  • Electroconvulsive shock device

  • Corneal electrodes

  • Rodents (mice or rats)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution

  • This compound derivatives

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory environment. Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction.

  • Electrode Application: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical conductivity.

  • Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) through the corneal electrodes.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The ED50 is calculated from the dose-response data using appropriate statistical methods.

Anti-inflammatory Activity

Derivatives of the this compound scaffold have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of pro-inflammatory prostaglandins.[14][15]

Quantitative Anti-inflammatory Data

The following table presents the in vitro COX-2 inhibitory activity of a this compound derivative.

Compound ID/DescriptionAssayIC50 (µM)Reference
Compound 3b (2-ABT and ketoprofen hybrid)Anti-inflammatory activity54.64 µg/mL[16]
Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine)IL-6 and TNF-α activitySignificant decrease[17]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[14][15]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound derivatives

  • Detection system (e.g., ELISA kit for prostaglandin E2)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a reaction tube, combine the reaction buffer, heme, and COX-2 enzyme. Add the test compound at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

This compound derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to the downstream suppression of pro-inflammatory enzymes like COX-2 and iNOS.[18]

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Stimulus->NFkB Activation COX2_iNOS COX-2 & iNOS Expression NFkB->COX2_iNOS Upregulation Prostaglandins Pro-inflammatory Prostaglandins & Nitric Oxide COX2_iNOS->Prostaglandins Production Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->NFkB Inhibition

Figure 3: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Neuroprotective Activity

The this compound scaffold is also being explored for its neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanisms of action are multifaceted and can involve antioxidant effects and modulation of key enzymes.[16]

Quantitative Neuroprotective Data

The following table highlights the catalase modulating activity of some benzothiazole analogs, which contributes to their neuroprotective effects.

Compound ID/DescriptionAssayResultReference
Compounds 6a, 6b, 6c, 6d, 7a Catalase activity modulation in U87MG cellsEnhanced catalase activity up to 90%[15]
Compound b27 (6-hydroxybenzothiazole urea derivative)Dyrk1A inhibitionIC50 = 20 nM
Compounds b1 and b20 α-synuclein aggregation inhibitionIC50 = 10.5 µM and 7.8 µM, respectively
Experimental Protocol: In Vitro Neuroprotection Assay (Cell Viability)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or U87MG)

  • 96-well plates

  • Neurotoxin (e.g., H2O2 or 6-hydroxydopamine)

  • This compound derivatives

  • Cell viability assay kit (e.g., MTT or MTS)

Procedure:

  • Cell Culture and Treatment: Seed neuronal cells in 96-well plates. Pre-treat the cells with various concentrations of the this compound derivatives for a specified time.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death.

  • Co-incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period.

  • Assessment of Cell Viability: Measure cell viability using a standard assay like the MTT assay, as described previously.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound to determine the neuroprotective effect.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective effects. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of diverse mechanisms of action. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of this compound derivatives will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles for a range of human diseases.

References

6-Aminobenzothiazole Derivatives: A Comprehensive Technical Guide to Their Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and material science. Its unique electronic properties and versatile substitution patterns have led to the development of a diverse range of derivatives with significant biological activities and potential for advanced material applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic and material science applications of this compound derivatives. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in drug discovery, medicinal chemistry, and materials science.

Synthetic Methodologies

The synthesis of this compound derivatives typically commences from either a substituted aniline or a pre-formed benzothiazole core, most commonly 2-amino-6-nitrobenzothiazole. The strategic introduction of various functional groups at the 2- and 6-positions allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules.

General Synthesis of the 2-Amino-6-substituted Benzothiazole Core

A common and versatile method for the synthesis of the 2-amino-6-substituted benzothiazole core involves the reaction of a p-substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[1][2][3][4]

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole [4]

  • Reaction Setup: To a solution of 0.1 mole of 4-chloroaniline and 0.4 mole of potassium thiocyanate in 150 mL of 96% glacial acetic acid, add dropwise with stirring a solution of 16 g (0.1 mole) of bromine dissolved in 100 mL of glacial acetic acid. Maintain the reaction temperature below 10°C during the addition.

  • Reaction Execution: After the complete addition of the bromine solution, continue stirring the mixture for 10 hours.

  • Work-up: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent to yield the desired 2-amino-6-chlorobenzothiazole.

Synthesis of this compound Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of the 6-amino group of a benzothiazole derivative with a substituted aldehyde.[5][6][7][8]

Experimental Protocol: Synthesis of a this compound Schiff Base [7]

  • Reaction Setup: Dissolve 10 mmol of a this compound derivative (e.g., 2-amino-6-chlorobenzothiazole) in 15 mL of absolute ethanol.

  • Reagent Addition: Add 1.10 g of o-vanillin and a drop of piperidine to the solution.

  • Reaction Execution: Reflux the mixture for 3 hours.

  • Isolation and Purification: Allow the reaction to cool, and let it stand for eight hours. The resulting yellowish-orange solid is filtered, washed several times with cold ethanol, dried, and recrystallized from carbon tetrachloride to yield the pure Schiff base.

Synthesis of this compound Amide Derivatives

Amide derivatives can be prepared by acylating the 6-amino group of the benzothiazole core. This is often achieved by first protecting the 2-amino group, followed by reduction of a 6-nitro group to a 6-amino group, and subsequent acylation.[9]

Experimental Protocol: Synthesis of 6-Substituted Amide Derivatives of 2-Aminobenzothiazole [9]

  • Acylation of 2-Amino-6-nitrobenzothiazole: The 2-amino group of 2-amino-6-nitrobenzothiazole is acylated using acetic anhydride in pyridine.

  • Reduction of the Nitro Group: The nitro group of the acylated product is reduced to an amino group using stannous chloride (SnCl₂) in water.

  • Amide Formation: The resulting 6-amino group is then acylated with the desired acyl chloride or sulfonyl chloride to yield the final amide derivative.

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exert their cytotoxic effects through the inhibition of various protein kinases and by targeting key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Pyrimidine based carbonitrile benzothiazoleDerivative 36MCF-7 (Breast)Potent activity[10]
Morpholine based thiourea benzothiazoleDerivative 22MCF-7 (Breast)24.15[10]
Morpholine based thiourea benzothiazoleDerivative 23MCF-7 (Breast)18.10[10]
Hydroxamic acid containing benzothiazoleDerivative 63Not specified0.81 µg/mL (average)[10]
Hydroxamic acid containing benzothiazoleDerivative 64Not specified1.28 µg/mL (average)[10]
Carbohydrazide containing benzothiazoleN′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 (Prostate)19.9 ± 1.17 µg/mL[10]
Carbohydrazide containing benzothiazoleN′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideLNCaP (Prostate)11.2 ± 0.79 µg/mL[10]

Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Kinase Inhibition

Many this compound derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Quantitative Data on Kinase Inhibitory Activity

DerivativeKinase TargetIC50 (nM)Reference
Phenyl acetamide derivative b27Dyrk1A20[16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic) [17][18][19][20][21][22]

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, a fluorescently labeled peptide substrate, and the this compound derivative at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

| Derivative Class | Compound Example | Microbial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 2,6-disubstituted benzothiazole | Compound 130a | Moraxella catarrhalis | 4 |[23] | | 2,6-disubstituted benzothiazole | Compound 130b | Moraxella catarrhalis | 4 |[23] | | 2,6-disubstituted benzothiazole | Compound 130c | Moraxella catarrhalis | 4 |[23] | | Thiazolidinone derivative | Compound 11a | Listeria monocytogenes | 100-250 |[23] | | Benzothiazole-N-acetyl-glucosamine conjugate | Compound 72b | Staphylococcus aureus | 6.25 |[23] | | Benzothiazole-N-acetyl-glucosamine conjugate | Compound 72c | Escherichia coli | 6.25 |[23] | | Benzothiazole derivative | Compound 3 | Escherichia coli | 25 |[24] | | Benzothiazole derivative | Compound 4 | Escherichia coli | 25 |[24] | | Benzothiazole sulfonamide | Compound 16c | Staphylococcus aureus | 0.025 mM |[25] |

Neuroprotective Activity

Emerging evidence suggests that this compound derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action include the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as the inhibition of protein aggregation.

Quantitative Data on Neuroprotective Activity

DerivativeTargetIC50 (nM)Reference
Compound 4fAChE23.4 ± 1.1[18]
Compound 4fMAO-B40.3 ± 1.7[18]
Compound 4mAChE27.8 ± 1.0[18]
Compound 4mMAO-B56.7 ± 2.2[18]
Compound b20α-synuclein aggregation7.8 µM[16]

Experimental Protocol: Amyloid-β Aggregation Inhibition Assay (Thioflavin T based) [18][26][27][28][29]

  • Reaction Setup: In a 96-well plate, combine recombinant Aβ peptide, Thioflavin T (a fluorescent dye that binds to β-sheet structures), and the test compound in a suitable buffer.

  • Incubation: Incubate the plate at 37°C with shaking to promote aggregation.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the formation of Aβ fibrils.

  • Data Analysis: Compare the fluorescence kinetics in the presence and absence of the inhibitor to determine its effect on aggregation.

Experimental Protocol: Tau Phosphorylation Assay [24][30]

  • Cell Model: Utilize a cell line stably expressing a fluorescently tagged tau protein (e.g., U2OS cells with Tau-tGFP).

  • Treatment: Treat the cells with compounds that may act as tau kinase or phosphatase inhibitors.

  • Imaging: Observe the formation of microtubule bundles, which is dependent on the phosphorylation state of tau. Hyperphosphorylation leads to dissociation from microtubules, while inhibition of kinases promotes bundle formation.

  • Quantification: Quantify the microtubule bundles using image analysis to identify active compounds.

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase (COX) enzymes and suppression of inflammatory cytokine production.[13][14][25][31][32]

Quantitative Data on Anti-inflammatory Activity

DerivativeTarget/AssayIC50 (µM) / InhibitionReference
Benzo[d]thiazole analog 2dCOX-20.28[32]
Benzo[d]thiazole analog 3dCOX-20.77[32]
Benzothiazole–ketoprofen hybrid 3bAnti-inflammatory activity54.64 µg/mL[14]

Experimental Protocol: LPS-Induced Cytokine Release Assay [20][33][34][35][36]

  • Cell Culture: Culture immune cells, such as THP-1 macrophages.

  • Stimulation: Prime the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: Treat the cells with the this compound derivative.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant using ELISA or other immunoassays.

  • Data Analysis: Determine the ability of the compound to reduce cytokine production compared to an untreated control.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several this compound derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR pathway inhibition by this compound derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell survival and proliferation. Its constitutive activation is observed in many cancers, making it an attractive therapeutic target.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to GeneExpression Target Gene Expression Inhibitor This compound Derivative Inhibitor->STAT3 inhibits phosphorylation

Caption: STAT3 signaling pathway and its inhibition.

Material Science Applications

Beyond their therapeutic potential, this compound derivatives are finding applications in the field of material science, particularly in organic electronics.

Organic Electronics

The benzothiadiazole unit, a related structure, is widely used as an electron-acceptor building block in the construction of high-performance donor-acceptor polymers for organic electronics.[37] These polymers have shown promise as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-deficient nature of the benzothiazole ring system makes it a suitable component for creating materials with desirable electronic properties.

Benzothiazole-Based Polymers

Conjugated polymers incorporating the benzothiazole moiety in their backbone have been synthesized and their electrical conductivity properties investigated.[38][39] Doping these polymers with oxidizing or reducing agents can significantly increase their electrical conductivity, leading to materials that can be classified as organic semiconductors. The solubility and processability of these polymers can be improved by introducing long-chain aliphatic side groups.[38]

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds with a wide array of potential applications. In the realm of medicinal chemistry, they have demonstrated significant potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents. The ability to systematically modify their structure allows for the optimization of their biological activity and pharmacokinetic properties. In material science, the unique electronic characteristics of the benzothiazole core are being harnessed to develop novel organic electronic materials. This technical guide provides a solid foundation for researchers, and it is anticipated that continued investigation into this fascinating class of molecules will lead to the development of new and improved therapeutics and advanced materials.

References

The Ascendance of 6-Aminobenzothiazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the design and development of novel therapeutic agents. Its unique chemical properties and ability to interact with a wide range of biological targets have made it a focal point of extensive research, particularly in the realm of oncology. This technical guide provides an in-depth review of this compound, encompassing its synthesis, biological activities, and mechanisms of action, with a focus on its promising role in the development of anticancer drugs.

Antitumor Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a diverse panel of human cancer cell lines. The structural modifications on the this compound core have led to the discovery of potent compounds with selective activity against various cancer types, including lung, breast, colon, and renal cancers.

The following table summarizes the in vitro anticancer activity of selected this compound and related benzothiazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against several cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 45 A549 (Lung)0.44[1]
Thiophene based acetamide benzothiazole derivative 21 MCF-7 (Breast)24.15[2]
HeLa (Cervical)46.46[2]
Morpholine based thiourea aminobenzothiazole derivative 22 MCF-7 (Breast)26.43[2]
HeLa (Cervical)45.29[2]
Morpholine based thiourea bromobenzothiazole 23 MCF-7 (Breast)18.10[2]
HeLa (Cervical)38.85[2]
Indole based hydrazine carboxamide scaffold 12 HT29 (Colon)0.015[2]
H460 (Lung)0.28[2]
A549 (Lung)1.53[2]
MDA-MB-231 (Breast)0.68[2]
Compound 6d A549 (Lung)2.74[3]
Compound 4f A549 (Lung)2.75[3]
Compound 4i SKOV3 (Ovarian)1.91[3]
Compound 4a HCT-116 (Colon)5.61[4]
HEPG-2 (Liver)7.92[4]
MCF-7 (Breast)3.84[4]
Compound 4e MCF-7 (Breast)6.11[4]
Compound 8a MCF-7 (Breast)10.86[4]
Compound 4d AsPC-1 (Pancreatic)7.66[5]
BxPC-3 (Pancreatic)3.99[5]
Capan-2 (Pancreatic)8.97[5]
Compound 4m AsPC-1 (Pancreatic)8.49[5]
BxPC-3 (Pancreatic)9.81[5]
Capan-2 (Pancreatic)13.33[5]

Key Signaling Pathway: ALK/PI3K/AKT Inhibition

A significant mechanism through which this compound derivatives exert their anticancer effects is by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most prominently implicated pathways is the ALK/PI3K/AKT pathway.[1][6]

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation of cancer cells.[6] Downstream of ALK, the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a crucial pathway that promotes cell survival and growth.[7][8] Certain this compound derivatives have been shown to effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1]

ALK_PI3K_AKT_Pathway Ligand Growth Factor ALK ALK Receptor Ligand->ALK Activation PI3K PI3K ALK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound45 This compound Derivative (e.g., Cmpd 45) Compound45->ALK Inhibition Compound45->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by a this compound derivative.

Experimental Protocols

The synthesis of bioactive this compound derivatives and their subsequent biological evaluation follow a structured workflow. This section provides detailed methodologies for key experiments.

General Synthetic Workflow

The synthesis of novel this compound derivatives typically involves a multi-step process, starting from commercially available precursors. This is followed by purification and structural characterization before in vitro biological screening.

experimental_workflow Start Start: Starting Materials (e.g., p-substituted aniline) Step1 Step 1: Synthesis of 6-substituted-2-aminobenzothiazole Start->Step1 Purification1 Purification (Recrystallization/Chromatography) Step1->Purification1 Step2 Step 2: Derivatization (e.g., acylation, condensation) Purification1->Step2 Purification2 Purification (Recrystallization/Chromatography) Step2->Purification2 Characterization Structural Characterization (NMR, MS, IR) Purification2->Characterization Screening In Vitro Biological Screening (e.g., MTT Assay) Characterization->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound derivatives.

Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles[9]

Procedure A:

  • To a boiling solution of the appropriately substituted benzaldehyde (0.02 mol) in pyridine (20 mL), a solution of 2-amino-5-nitrothiophenol (0.02 mol) in pyridine (20 mL) was added dropwise.

  • The stirred reaction mixture was refluxed for 20 hours.

  • After cooling, the reaction mixture was poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The precipitated product was filtered, washed with water, and recrystallized from an appropriate solvent.

Reduction to 6-Amino-2-(substituted-phenyl)benzothiazoles[9]

Procedure B:

  • A solution of the 6-nitro-2-(substituted-phenyl)benzothiazole (0.01 mol) and tin(II) chloride dihydrate (9 g, 0.04 mol) in methanol (50 mL) and concentrated hydrochloric acid (10 mL) was refluxed for 1-2 hours.

  • The solvent was evaporated under reduced pressure.

  • The residue was dissolved in water, and the solution was made alkaline with 20% sodium hydroxide.

  • The precipitated product was filtered, washed with water, and recrystallized.

In Vitro Cytotoxicity MTT Assay[10][11][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative (test compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The extensive research into its derivatives has led to the identification of numerous compounds with potent and selective anticancer activities. The ability of these compounds to target key signaling pathways, such as the ALK/PI3K/AKT pathway, underscores their therapeutic potential. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and optimize this compound-based compounds in the ongoing quest for more effective cancer therapies. Future efforts in this area will likely focus on enhancing the potency, selectivity, and pharmacokinetic properties of these promising molecules.

References

6-Aminobenzothiazole: A Versatile Heterocyclic Scaffold for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminobenzothiazole, a fused heterocyclic compound, has emerged as a critical structural motif and versatile building block in the realms of medicinal chemistry and materials science.[1] Its inherent pharmacological properties and the synthetic accessibility of its derivatives have made it a focal point of extensive research.[2][3] The benzothiazole core, particularly when functionalized with an amino group at the 6-position, serves as a privileged scaffold, imparting a diverse range of biological activities to the resulting molecules. These activities include anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties, among others.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and its applications as a foundational element in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

This compound is a solid, off-white to light yellow compound with a melting point range of 87-91 °C.[6][7] It is generally insoluble in water but soluble in various organic solvents.[8] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₇H₆N₂S[7]
Molecular Weight150.20 g/mol [7]
Melting Point87-91 °C[6][7]
AppearanceSolid[6]
Assay97%[6][7]
InChI KeyFAYAYUOZWYJNBD-UHFFFAOYSA-N[6][7]
PubChem CID10787[9]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Key spectral data are summarized below.

TechniqueKey DataReference(s)
¹H NMR Spectral data available.[10][11]
¹³C NMR Chemical shifts have been reported.[12]
IR Spectra available for analysis.[10]
Mass Spec Mass spectral data available.[10]

Table 2: Spectroscopic Data for this compound.

Synthesis of this compound

The synthesis of the this compound core can be achieved through several established synthetic routes. A common and effective method is the Hugershoff reaction, which involves the oxidative cyclization of a substituted thiourea.

G cluster_0 Synthesis of N-(p-aminophenyl)thiourea cluster_1 Oxidative Cyclization (Hugershoff Reaction) p-Phenylenediamine p-Phenylenediamine N-(p-aminophenyl)thiourea N-(p-aminophenyl)thiourea p-Phenylenediamine->N-(p-aminophenyl)thiourea Reacts with Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->N-(p-aminophenyl)thiourea Reacts with Acidic_medium Acidic medium Acidic_medium->N-(p-aminophenyl)thiourea N-(p-aminophenyl)thiourea_2 N-(p-aminophenyl)thiourea This compound This compound N-(p-aminophenyl)thiourea_2->this compound Cyclizes in presence of Bromine Bromine Bromine->this compound Solvent Solvent Solvent->this compound

Figure 1: Synthesis of this compound via Hugershoff Reaction.

Another versatile method for introducing functionalities to the benzothiazole core, which can be adapted for the synthesis of various derivatives, is the Sandmeyer reaction. This reaction allows for the conversion of an amino group into a wide range of substituents.[13][14]

G Aminobenzothiazole Aminobenzothiazole Diazonium_Salt Diazonium Salt Formation Aminobenzothiazole->Diazonium_Salt NaNO₂, Acid Displacement Nucleophilic Displacement Diazonium_Salt->Displacement Copper(I) catalyst Functionalized_Benzothiazole Functionalized Benzothiazole Displacement->Functionalized_Benzothiazole Nucleophile (e.g., Cl⁻, Br⁻, CN⁻)

Figure 2: General Workflow of the Sandmeyer Reaction.

Experimental Protocols

Synthesis of 2-Amino-6-fluorobenzothiazole (A Representative Protocol)

This protocol describes the synthesis of a halogenated derivative, which is a common precursor for further functionalization.

Materials:

  • p-Fluoroaniline

  • Potassium thiocyanate

  • 95% Acetic acid

  • Bromine

Procedure:

  • A solution of p-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid is prepared.

  • To this solution, a solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid is added.

  • The reaction mixture is cooled to 0 °C.

  • A solution of bromine (7.5 mL) in 30 mL of acetic acid is added dropwise with stirring, maintaining the temperature between 0 and 10 °C.

  • After the addition of the bromine solution is complete, the mixture is stirred for 2 hours at a temperature below room temperature and then for 10 hours at room temperature.

  • The reaction mixture is allowed to stand overnight, during which an orange precipitate forms.[15]

  • Water (16 mL) is added to the mixture.[15] The precipitate is then filtered, washed, and can be further purified by recrystallization.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas.

Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties.[5][16] These compounds often exert their effects through the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases.[17]

Compound TypeBiological Target/ActivityReference(s)
2-Aminobenzothiazole derivativesCytotoxic against various tumor cell lines.[18]
6-Sulfonamide-bearing 2-aminobenzothiazolesPotent inhibitors of tumor-associated carbonic anhydrases (CA IX and XII).[17]
Pyrimidine-based 2-aminobenzothiazolesPotent against HepG2, HCT116, and MCF7 human tumor cell lines.[16]

Table 3: Anticancer Applications of this compound Derivatives.

Antimicrobial and Antifungal Activity

The benzothiazole nucleus is a common feature in many antimicrobial and antifungal agents.[2][19] The 6-amino substitution provides a handle for the introduction of various pharmacophores to enhance this activity.

Compound TypeActivityReference(s)
4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazolesModerate to good antimicrobial activity against Gram-positive and Gram-negative bacteria and pathogenic fungal strains.[19]
2-Alkylthio-6-aminobenzothiazolesInhibit ergosterol biosynthesis in Candida albicans.[20]
6-Substituted 2-aminobenzothiazole derivativesAntifungal activity against Candida albicans, Candida parapsilosis, and Candida tropicalis.[21]

Table 4: Antimicrobial and Antifungal Applications of this compound Derivatives.

Other Therapeutic Applications

Beyond oncology and infectious diseases, this compound derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, analgesic, and antiurease agents.[18][22]

G cluster_applications Therapeutic Applications 6-Aminobenzothiazole_Core This compound Core Anticancer Anticancer 6-Aminobenzothiazole_Core->Anticancer Leads to Antimicrobial Antimicrobial 6-Aminobenzothiazole_Core->Antimicrobial Leads to Antifungal Antifungal 6-Aminobenzothiazole_Core->Antifungal Leads to Anti_inflammatory Anti-inflammatory 6-Aminobenzothiazole_Core->Anti_inflammatory Leads to Other_Applications Other Applications 6-Aminobenzothiazole_Core->Other_Applications Leads to

Figure 3: Therapeutic Applications of the this compound Scaffold.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in modern scientific discovery. Its robust synthesis routes and the remarkable diversity of biological activities exhibited by its derivatives underscore its importance as a key building block. For researchers and professionals in drug development, a thorough understanding of the chemistry and biological potential of this compound is paramount for the design and synthesis of next-generation therapeutic agents and advanced materials. The continued exploration of this versatile scaffold promises to unlock new avenues for innovation and address unmet needs in medicine and beyond.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 6-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of 6-aminobenzothiazole, a key heterocyclic scaffold in medicinal chemistry. We delve into its initial synthesis, pivotal experimental protocols, and the evolution of its applications, offering a valuable resource for researchers in drug discovery and organic synthesis.

Introduction: The Emergence of a Privileged Structure

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Among the various substituted benzothiazoles, this compound has emerged as a crucial building block for the development of therapeutic agents, particularly in oncology and neurodegenerative diseases.

The history of this compound is intrinsically linked to the broader exploration of benzothiazole chemistry, which gained momentum in the early 20th century. The initial impetus for the synthesis of such compounds was often driven by the burgeoning dye industry, with their biological activities being discovered later.

The Discovery and First Synthesis: A Historical Perspective

The most probable and historically consistent route for the first preparation of this compound would have involved a two-step process starting from a readily available precursor:

  • Nitration: Introduction of a nitro group at the 6-position of a benzothiazole derivative.

  • Reduction: Subsequent reduction of the nitro group to an amine.

This approach is exemplified by later patented methods for the synthesis of 2-amino-6-nitrobenzothiazole, which could then be reduced to the corresponding 6-amino derivative.[2] This strategy allowed for the regioselective introduction of the amino group, a crucial aspect for structure-activity relationship studies.

An alternative historical pathway involves the direct cyclization of a p-substituted aniline, such as p-phenylenediamine, with a thiocyanate salt in the presence of an oxidizing agent. This general method for synthesizing 6-substituted-2-aminobenzothiazoles was a common strategy in early benzothiazole chemistry.[3]

Key Experimental Protocols

The following sections detail the methodologies for the key historical and modern syntheses of this compound.

Historical Synthesis via Nitration and Reduction

This protocol is based on the logical extension of early 20th-century synthetic methodologies for aromatic compounds.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

  • Reactants: 2-Aminobenzothiazole, Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid).

  • Procedure:

    • 2-Aminobenzothiazole is slowly added to a cooled, stirred mixture of concentrated sulfuric acid and nitric acid.

    • The reaction temperature is carefully controlled to prevent over-nitration and side reactions.

    • After the addition is complete, the reaction mixture is stirred for a specified period.

    • The mixture is then poured onto crushed ice, leading to the precipitation of the crude 2-amino-6-nitrobenzothiazole.

    • The solid product is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 2-Amino-6-nitrobenzothiazole to this compound

  • Reactants: 2-Amino-6-nitrobenzothiazole, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation).

  • Procedure (using SnCl₂):

    • 2-Amino-6-nitrobenzothiazole is suspended in a mixture of concentrated hydrochloric acid and ethanol.

    • A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise.

    • The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC).

    • The mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution.

    • The resulting precipitate is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude this compound.

    • The crude product is then purified by recrystallization.[4]

Modern Synthetic Approach: Iron-Catalyzed Tandem Reaction

A more contemporary and efficient method involves a one-pot synthesis from readily available starting materials.

  • Reactants: 2-Iodoaniline, an isothiocyanate, Iron(III) chloride (FeCl₃), a ligand (e.g., 1,10-phenanthroline), and a phase-transfer catalyst (e.g., octadecyltrimethylammonium chloride) if substrates are not water-soluble.[5]

  • Procedure:

    • In a reaction tube, 2-iodoaniline (1 equivalent), the corresponding isothiocyanate (1.2 equivalents), FeCl₃ (5 mol%), and a ligand (5 mol%) are combined.[5]

    • Water is added as the solvent.[5]

    • The tube is sealed and the reaction mixture is heated at 80 °C with vigorous stirring.[5]

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).[5]

    • Upon completion, the mixture is cooled to room temperature.[5]

    • The product is extracted with an organic solvent such as ethyl acetate.[5]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.[5]

    • The crude product is purified by flash column chromatography on silica gel.[5]

Quantitative Data

This section summarizes key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C₇H₆N₂S[6]
Molecular Weight 150.20 g/mol [6]
Melting Point 87-91 °C[7][8]
CAS Number 533-30-2[6]

Role in Drug Discovery and Development

This compound is a versatile starting material for the synthesis of a multitude of biologically active molecules. Its derivatives have shown a wide range of therapeutic potential.

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

A significant area of research for this compound derivatives is in the development of novel anticancer agents. Many of these compounds exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers.[9][10] Derivatives of this compound have been designed as inhibitors of kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[9][10]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation BTZ This compound Derivatives BTZ->PI3K BTZ->mTORC1 experimental_workflow Start Starting Materials (e.g., p-substituted aniline, KSCN, Bromine) Reaction Reaction/ Cyclization Start->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Final Pure this compound Characterization->Final

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Aminobenzothiazole from 4-Chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-aminobenzothiazole, a valuable building block in medicinal chemistry and drug development, starting from 4-chloro-3-nitroaniline. The synthesis is a two-step process involving the formation of a 2-amino-6-nitrobenzothiazole intermediate, followed by the reduction of the nitro group.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. Please note that the data for the intermediate and final product are based on analogous syntheses and may vary depending on the specific experimental conditions.[1][2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
2-Amino-7-chloro-6-nitrobenzothiazoleC₇H₄ClN₃O₂S229.6470-80Yellow Solid
6-Amino-7-chlorobenzothiazol-2-amineC₇H₆ClN₃S199.6680-90Solid

Reaction Pathway

The overall synthetic scheme involves two main steps:

  • Thiocyanation and Cyclization: 4-Chloro-3-nitroaniline reacts with potassium thiocyanate in the presence of bromine and glacial acetic acid to form 2-amino-7-chloro-6-nitrobenzothiazole.[1]

  • Reduction of the Nitro Group: The nitro group of the benzothiazole intermediate is then reduced to an amine using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid to yield the final product, 6-amino-7-chlorobenzothiazol-2-amine.[2]

Synthesis_of_this compound 4-Chloro-3-nitroaniline 4-Chloro-3-nitroaniline Intermediate 2-Amino-7-chloro-6-nitrobenzothiazole 4-Chloro-3-nitroaniline->Intermediate KSCN, Br2, Glacial Acetic Acid Final_Product 6-Amino-7-chlorobenzothiazol-2-amine Intermediate->Final_Product SnCl2·2H2O, HCl, Ethanol

Caption: Synthetic pathway for this compound from 4-chloro-3-nitroaniline.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-7-chloro-6-nitrobenzothiazole cluster_step2 Step 2: Reduction to 6-Amino-7-chlorobenzothiazol-2-amine Start_1 Dissolve 4-chloro-3-nitroaniline and KSCN in glacial acetic acid Add_Bromine Add bromine solution dropwise at low temperature Start_1->Add_Bromine Reflux_1 Reflux the reaction mixture Add_Bromine->Reflux_1 Precipitate_1 Pour into water and neutralize to precipitate the product Reflux_1->Precipitate_1 Filter_Wash_1 Filter, wash, and dry the crude product Precipitate_1->Filter_Wash_1 Purify_1 Recrystallize from a suitable solvent Filter_Wash_1->Purify_1 Start_2 Suspend the nitro-intermediate in ethanol Purify_1->Start_2 Proceed to next step Add_SnCl2 Add Tin(II) chloride dihydrate Start_2->Add_SnCl2 Reflux_2 Heat to reflux and add concentrated HCl dropwise Add_SnCl2->Reflux_2 Neutralize Cool and neutralize with NaOH solution Reflux_2->Neutralize Extract Extract the product with an organic solvent Neutralize->Extract Dry_Concentrate Dry the organic layer and concentrate Extract->Dry_Concentrate Purify_2 Recrystallize the final product Dry_Concentrate->Purify_2

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Amino-7-chloro-6-nitrobenzothiazole[1]

This protocol is adapted from the synthesis of 7-chloro-6-nitro-1,3-benzothiazol-2-amine.

Materials:

  • 4-Chloro-3-nitroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, add 0.01 mol of 4-chloro-3-nitroaniline and 0.08 mol of potassium thiocyanate to cooled glacial acetic acid.

  • Prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the reaction mixture while maintaining a low temperature (below 10 °C) with constant stirring.

  • After the addition is complete, continue stirring at low temperature for a few hours, and then reflux the mixture for approximately 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water.

  • Neutralize the solution with a 10% sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-7-chloro-6-nitrobenzothiazole.

Part 2: Synthesis of 6-Amino-7-chlorobenzothiazol-2-amine[2]

This protocol is a general method for the reduction of a nitro group on a benzothiazole ring.

Materials:

  • 2-Amino-7-chloro-6-nitrobenzothiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the 2-amino-7-chloro-6-nitrobenzothiazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (approximately 5.0 eq).

  • Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 3-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the resulting mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 6-amino-7-chlorobenzothiazol-2-amine.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for best results.

References

Synthesis of 6-Substituted-2-Aminobenzothiazoles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the synthesis of 6-substituted-2-aminobenzothiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The primary method detailed is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, a versatile route to various derivatives.

Overview of Synthetic Routes

The synthesis of 2-aminobenzothiazoles can be achieved through several methods. A widely used and adaptable method involves the reaction of a p-substituted aniline with potassium thiocyanate and bromine in glacial acetic acid. This approach allows for the introduction of various substituents at the 6-position of the benzothiazole ring, dictated by the choice of the starting aniline.

Another common method is the cyclization of an arylthiourea. For instance, p-tolylthiourea, formed from p-toluidine and sodium thiocyanate, can be cyclized using sulfuryl chloride to yield 2-amino-6-methylbenzothiazole.[1] Furthermore, nitration of 2-acetylaminobenzothiazole followed by saponification provides a route to 2-amino-6-nitrobenzothiazole.[2][3]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 6-substituted-2-aminobenzothiazoles from a substituted aniline.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline p-Substituted Aniline ReactionVessel Reaction Mixture @ <10°C Aniline->ReactionVessel KSCN Potassium Thiocyanate KSCN->ReactionVessel Solvent Glacial Acetic Acid Solvent->ReactionVessel Neutralization Neutralization with NaOH or NH4OH ReactionVessel->Neutralization Stirring Bromine Bromine in Glacial Acetic Acid Bromine->ReactionVessel Slow Addition Filtration Filtration Neutralization->Filtration Precipitation Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Crude Product Product 6-Substituted-2-Aminobenzothiazole Recrystallization->Product Purified Product

Caption: General workflow for the synthesis of 6-substituted-2-aminobenzothiazoles.

Experimental Protocols

Protocol 1: General Synthesis of 6-Substituted-2-Aminobenzothiazoles

This protocol is a general method for the synthesis of various 2-amino-6-substituted benzothiazoles from the corresponding p-substituted anilines.[4]

Materials:

  • Substituted aniline (0.1 mole)

  • Potassium thiocyanate (KSCN) (0.4 mole)

  • Glacial acetic acid (250 ml)

  • Bromine (0.1 mole, 16 g)

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 ml of 96% glacial acetic acid in a reaction flask.

  • Cool the mixture to below 10°C with stirring.

  • Prepare a solution of bromine (0.1 mole) in 100 ml of glacial acetic acid.

  • Add the bromine solution dropwise to the aniline mixture while maintaining the temperature below 10°C.

  • After the complete addition of bromine, continue stirring the mixture for 10 hours.

  • Pour the reaction mixture into warm water and filter to collect the precipitate.

  • Neutralize the combined filtrate with a 10% NaOH solution to precipitate more product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-6-substituted benzothiazole.

Protocol 2: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol details the synthesis of 2-amino-6-methylbenzothiazole starting from p-toluidine.[1]

Materials:

  • p-Toluidine (107 g, 1 mole)

  • Chlorobenzene (700 ml)

  • Concentrated sulfuric acid (54 g, 0.55 mole)

  • Sodium thiocyanate (90 g, 1.1 moles)

  • Sulfuryl chloride (180 g, 1.34 moles)

  • Concentrated ammonium hydroxide

  • Ethanol

  • Activated carbon (Norit)

Procedure:

  • In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve p-toluidine in chlorobenzene.

  • Add concentrated sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.

  • Add sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours.

  • Cool the resulting solution containing p-tolylthiourea to 30°C.

  • Add sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the mixture at 50°C for 2 hours.

  • Filter the mixture to remove the solid residue. The chlorobenzene can be recovered.[1]

  • Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent with a steam current.

  • Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.

  • Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with water.

  • For purification, dissolve the crude product in hot ethanol, add activated carbon, and filter the hot suspension.

  • Dilute the filtrate with hot water, stir vigorously, and cool quickly.

  • After 30 minutes, filter the pale yellow granular product, wash with 30% ethanol, and dry.

Protocol 3: Synthesis of 2-Amino-6-nitrobenzothiazole

This protocol describes the synthesis of 2-amino-6-nitrobenzothiazole via nitration of 2-acetylaminobenzothiazole.[2]

Materials:

  • 2-Acetylaminobenzothiazole (192 g, 1.0 mole)

  • Sulfuric acid monohydrate (490 g)

  • Mixed acid (200 g, containing 31.5% nitric acid)

  • Ice

  • Methanol

  • Concentrated sodium hydroxide solution

Procedure:

  • Introduce 2-acetylaminobenzothiazole into sulfuric acid monohydrate at 20-30°C.

  • Cool the mixture to 5-10°C.

  • Carry out the nitration by adding the mixed acid while maintaining the temperature in the 5-10°C range.

  • After the addition is complete, stir the mixture at 10-15°C for 2 hours.

  • Discharge the reaction mixture onto 1,000 g of ice.

  • Isolate the precipitate (2-acetylamino-6-nitrobenzothiazole) and wash it with water.

  • Suspend the water-moist presscake in methanol.

  • Heat the suspension to 60°C and adjust the pH to 10.5 with concentrated sodium hydroxide solution. Maintain this pH for 5 hours.

  • Cool the mixture to 20°C to crystallize the product.

  • Isolate the 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until free from alkali.

  • Dry the final product.

Quantitative Data Summary

ProductStarting MaterialReagentsYieldMelting Point (°C)Reference
2-Amino-6-methylbenzothiazolep-ToluidineNaSCN, H₂SO₄, SO₂Cl₂64-67%135-136[1]
2-Amino-6-chlorobenzothiazole4-ChloroanilineKSCN, Br₂-196[5]
2-Amino-6-methoxybenzothiazole4-MethoxyanilineKSCN, Br₂-165[5]
2-Amino-6-nitrobenzothiazole2-AcetylaminobenzothiazoleHNO₃, H₂SO₄-248-251[2]
6-Fluoro-2-aminobenzothiazole4-Fluoroaniline-89%187-190[6]

Note: Yields and melting points can vary based on the specific reaction conditions and purity of reagents.

Characterization

The synthesized compounds can be characterized using various analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C-S stretches.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the structure by analyzing the chemical shifts and splitting patterns of protons.[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[5]

This application note provides a comprehensive guide for the synthesis of 6-substituted-2-aminobenzothiazoles. Researchers should always follow appropriate safety precautions when handling the chemicals described in these protocols.

References

Purification of 6-Aminobenzothiazole by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 6-aminobenzothiazole via recrystallization. The primary objective of this process is to remove impurities by leveraging the differential solubility of the compound in a selected solvent at varying temperatures. These application notes include a comprehensive experimental protocol, guidance on solvent selection, a summary of potential impurities, and troubleshooting strategies to optimize crystal yield and purity.

Introduction

This compound is a crucial heterocyclic amine intermediate in the synthesis of various pharmacologically active molecules and dyes. The purity of this starting material is paramount to ensure the desired outcome and safety profile of the final products. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the selection of a suitable solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

Key Principles of Recrystallization

Successful recrystallization hinges on the principle that the solubility of most solids increases with temperature. The ideal solvent will dissolve the target compound readily at its boiling point and poorly at low temperatures (e.g., 0-4 °C). Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

G cluster_principle Principle of Recrystallization Solubility Solubility Purity Purity Solubility->Purity differential Concentration Concentration Solubility->Concentration affects Temperature Temperature Temperature->Solubility increases Concentration->Purity impacts

Caption: Logical relationship of key factors in recrystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₆N₂S[1][2]
Molecular Weight 150.20 g/mol [1][2]
Appearance Solid
Melting Point 87-91 °C
CAS Number 533-30-2[1]
Table 2: Solvent Selection for Recrystallization of this compound

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit a steep solubility curve for this compound. Due to the presence of an amine group, polar solvents are generally more suitable.[3] The following table provides a qualitative guide to solvent selection.

SolventSolubility (Cold)Solubility (Hot)Comments
Ethanol Sparingly solubleSolubleCommonly used for recrystallization of aminobenzothiazole derivatives.[4][5]
Methanol Sparingly solubleSolubleSimilar to ethanol, a good candidate for recrystallization.
Water InsolubleSparingly solubleCan be used as an anti-solvent in a mixed solvent system with a more soluble solvent like ethanol or methanol.
Ethyl Acetate Moderately solubleVery solubleMay result in lower yields due to moderate cold solubility. Often used in combination with a non-polar anti-solvent like hexanes.[6]
Toluene InsolubleSparingly solubleLess common for this class of compounds, but can be effective if impurities are highly soluble.
Hexane/Heptane InsolubleInsolublePrimarily used as an anti-solvent in mixed solvent systems.
Acetone SolubleVery solubleGenerally too good a solvent, leading to poor recovery unless used with an anti-solvent.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or desiccator

  • (Optional) Activated charcoal

Protocol for Recrystallization of this compound
  • Solvent Selection: Based on preliminary solubility tests (as outlined in Table 2), select a suitable solvent. Ethanol is a recommended starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[7]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

G Start Crude this compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Filtration (Optional) Decolorize->HotFilter Yes Cool Slow Cooling to Room Temperature Decolorize->Cool No HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow it to cool again.[9]- Scratch the inside of the flask with a glass rod to induce crystallization.[8]- Add a seed crystal of pure this compound.[8]
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- Reheat the solution and add more solvent to lower the saturation point.[9]- Ensure slow cooling.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.[6]- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and crystallization.[8]
Colored Crystals - Colored impurities are co-precipitating.- Use activated charcoal during the recrystallization process.[8]- A second recrystallization may be necessary.

Potential Impurities

The nature of impurities in crude this compound will depend on the synthetic route employed. Common methods for synthesizing 2-aminobenzothiazoles often involve the reaction of an aniline derivative with a thiocyanate source and a halogen.[10][11] Potential impurities may include:

  • Unreacted starting materials: e.g., p-phenylenediamine, potassium thiocyanate.

  • By-products from the synthesis: e.g., di-substituted thioureas.[11]

  • Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[3]

  • Positional isomers: Depending on the starting aniline, other isomers of aminobenzothiazole could be present.

Safety Precautions

  • This compound may cause skin and eye irritation, and respiratory irritation.

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.

Disclaimer: This protocol is intended for guidance and should be adapted by the end-user to their specific experimental conditions. Always perform a risk assessment before carrying out any chemical synthesis or purification.

References

Application Note: High-Purity Isolation of 6-Aminobenzothiazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aminobenzothiazole is a pivotal heterocyclic aromatic amine intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its purity is paramount for the successful progression of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final compounds. Due to the basic nature of the primary amine group, purification by standard silica gel chromatography can be challenging, often leading to issues such as peak tailing, poor resolution, and irreversible adsorption to the acidic stationary phase. This application note details robust and efficient protocols for the purification of this compound using both normal-phase and reverse-phase automated flash column chromatography. The inclusion of a basic modifier in the mobile phase for normal-phase chromatography is highlighted as a key strategy to achieve high purity and yield.

Materials and Methods

Instrumentation: Automated Flash Chromatography System Stationary Phases:

  • Normal-Phase: High-purity silica gel cartridges

  • Reverse-Phase: C18-bonded silica gel cartridges Solvents: HPLC grade n-hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, and deionized water. Additives: Triethylamine (TEA)

Thin-Layer Chromatography (TLC) for Method Development: Prior to flash chromatography, TLC was employed to determine the optimal mobile phase composition. A solvent system providing a retention factor (Rf) of approximately 0.2-0.4 for this compound was identified as the ideal starting point for the gradient elution. For normal-phase, various ratios of hexane and ethyl acetate were tested, with and without the addition of 0.5% triethylamine to mitigate the acidity of the silica plate.

Results and Discussion

Both normal-phase and reverse-phase chromatography methods were successful in purifying this compound from a crude reaction mixture containing starting materials and by-products.

Normal-Phase Chromatography: The primary challenge in normal-phase purification is the strong interaction between the basic amine of the target compound and the acidic silanol groups on the silica surface.[1][2] This interaction often results in significant peak tailing. The addition of a small amount of triethylamine (0.5% v/v) to the mobile phase effectively neutralizes the acidic sites, leading to a symmetrical peak shape and improved resolution.[1][3] A gradient elution starting with a low polarity mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate was found to be effective. Dry loading the crude sample adsorbed onto silica gel resulted in sharper bands compared to wet loading.[1][4]

Reverse-Phase Chromatography: Reverse-phase chromatography offers a valuable alternative for the purification of polar and ionizable compounds like this compound.[2][5][6] In this mode, a gradient of increasing organic solvent (acetonitrile or methanol) in water is used. The addition of a basic modifier such as triethylamine to the mobile phase can enhance retention and separation by keeping the amine in its free-base form, which is more lipophilic.[2]

The quantitative outcomes of a typical purification using the optimized normal-phase protocol are summarized in Table 1.

ParameterValue
Column 40 g Silica Gel Cartridge
Crude Sample Load 1.2 g
Initial Purity (by HPLC) ~80%
Mobile Phase A n-Hexane + 0.5% Triethylamine
Mobile Phase B Ethyl Acetate + 0.5% Triethylamine
Gradient Profile 10-60% B over 15 column volumes
Flow Rate 40 mL/min
Detection Wavelength 254 nm
Total Run Time 20 minutes
Isolated Yield 880 mg (91.7% recovery)
Final Purity (by HPLC) >98.5%
Table 1: Representative data for the purification of this compound using normal-phase flash chromatography with a basic modifier.

Conclusion

This application note provides two effective and detailed protocols for the high-purity isolation of this compound. For routine purifications, normal-phase chromatography on silica gel with a triethylamine-modified mobile phase offers a cost-effective and efficient solution. Reverse-phase chromatography serves as an excellent alternative, particularly for complex mixtures or when orthogonal purification is required. The systematic approach of using TLC for method development is crucial for optimizing the separation conditions.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

1. Sample Preparation (Dry Loading): a. Dissolve approximately 1.2 g of crude this compound in a minimal amount of dichloromethane or ethyl acetate. b. Add 3-4 g of silica gel to the solution. c. Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.

2. Column Chromatography: a. Select a 40 g silica gel flash cartridge. b. Equilibrate the column with the initial mobile phase conditions (90% Mobile Phase A: n-Hexane + 0.5% TEA; 10% Mobile Phase B: Ethyl Acetate + 0.5% TEA) for at least 2 column volumes. c. Carefully load the dry sample onto the top of the column. d. Run the purification using the gradient profile specified in Table 1 (10% to 60% B over 15 column volumes). e. Monitor the elution profile using UV detection at 254 nm. f. Collect fractions corresponding to the main peak. g. Analyze the collected fractions by TLC or HPLC to identify the pure product. h. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Reverse-Phase Flash Chromatography

1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of methanol or a mixture of acetonitrile and water. b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Column Chromatography: a. Select a C18-functionalized silica gel flash cartridge of appropriate size for the sample load. b. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Water, 5% Acetonitrile). c. Inject the filtered sample onto the column. d. Elute the column with a gradient of increasing acetonitrile concentration in water (e.g., 5% to 95% acetonitrile over 15-20 column volumes). e. Monitor the elution at a suitable UV wavelength (e.g., 254 nm). f. Collect fractions containing the target compound. g. Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the purified product.

Visualized Workflow and Signaling Pathways

experimental_workflow start Crude this compound tlc TLC Method Development (Hexane/EtOAc +/- TEA) start->tlc Optimize Solvents prep Sample Preparation (Dry Loading on Silica) start->prep Crude Material end_node Pure this compound (>98.5%) tlc->prep Informs Protocol chrom Automated Flash Chromatography (Silica Gel, Gradient Elution) prep->chrom collect Fraction Collection (UV Detection at 254 nm) chrom->collect analysis Purity Analysis (TLC / HPLC) collect->analysis combine Combine Pure Fractions analysis->combine Pool Fractions >98% Pure evap Solvent Evaporation combine->evap evap->end_node

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols: Synthesis and Anticancer Evaluation of 6-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel 6-aminobenzothiazole derivatives and the evaluation of their potential as anticancer agents. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antitumor properties.[1][2][3][4] This guide is intended to furnish researchers with the necessary information to synthesize, characterize, and screen these compounds for their anticancer efficacy.

Introduction to this compound Derivatives in Oncology

Benzothiazole derivatives have emerged as a promising class of compounds in the search for novel anticancer therapeutics.[1][5][6] The this compound core, in particular, serves as a versatile template for the development of potent and selective anticancer agents. These derivatives have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, colon, lung, and larynx.[1][7] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/AKT pathway.[8][9][10] This document outlines the synthesis of various this compound derivatives and the subsequent in vitro evaluation of their anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common and effective approach involves a multi-step synthesis, starting from commercially available precursors. The following protocols describe the general procedures for synthesizing intermediate and final compounds.

General Synthesis of 6-Substituted-1,3-benzothiazol-2-amine

A foundational step in the synthesis of many derivatives is the preparation of a 6-substituted-1,3-benzothiazol-2-amine.

Protocol 1: Synthesis of 6-Substituted-1,3-benzothiazol-2-amine

  • A mixture of a 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (20 mL) is cooled and stirred.

  • To this solution, bromine (0.01 mol) is added dropwise at 10°C.

  • Stirring is continued for an additional 3 hours.

  • The separated hydrobromide salt is filtered, washed with acetic acid, and dried.

  • The dried salt is dissolved in hot water and neutralized with a 25% aqueous ammonia solution.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from benzene to yield the pure 6-substituted-1,3-benzothiazol-2-amine.[11]

Synthesis of 6-Amino-2-(substituted-phenyl)benzothiazole Derivatives

Another important class of derivatives involves the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction.

Protocol 2: Synthesis of 6-Amino-2-(substituted-phenyl)benzothiazole

  • Step 1: Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles. A condensation reaction is performed between a substituted benzaldehyde and 2-amino-5-nitrothiophenol to yield the 6-nitro-2-(substituted-phenyl)benzothiazole.[7]

  • Step 2: Reduction to 6-Amino Derivatives. The nitro derivatives are then reduced to the corresponding amino derivatives using stannous chloride (SnCl₂) and hydrochloric acid (HCl).[7]

  • Step 3: Formation of Hydrochloride Salts. For improved water solubility, the 6-amino-2-(substituted-phenyl)benzothiazole derivatives can be converted to their hydrochloride salts by treatment with concentrated or gaseous HCl.[7]

Synthesis of Schiff Base Derivatives

Schiff bases of 2-aminobenzothiazole are a well-explored class of derivatives with significant anticancer potential.[2][3][12][13]

Protocol 3: Synthesis of 2-Aminobenzothiazole Schiff's Bases

  • A substituted 2-aminobenzothiazole is condensed with a variety of substituted benzaldehydes in a single-step process.[12]

  • The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.

  • The resulting Schiff's base precipitates upon cooling and can be purified by recrystallization.

In Vitro Anticancer Activity Evaluation

The anticancer activity of the synthesized this compound derivatives is commonly assessed using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.

MTT Assay Protocol

Protocol 4: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours). A control group with solvent-treated cells and a blank with media alone are also included.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Quantitative Data Summary

The following tables summarize the reported anticancer activities of various this compound derivatives against different cancer cell lines.

Table 1: Anticancer Activity of 2-Substituted-5-fluorobenzo[d]thiazol-2-amine Derivatives [14]

DerivativeSubstitution on Phenyl RingCancer Cell LineGI50 (µM)
13-hydroxyphenylMCF-7 (Breast)0.57
24-hydroxyphenylMCF-7 (Breast)0.4

Table 2: Anticancer Activity of Hydrazine and Quinazolinone Derivatives [14]

Derivative ClassKey Structural FeatureCancer Cell LineIC50 (µM)
Hydrazine-based (11)Hydrazinylidene-methyl-phenylHeLa (Cervical)2.41
COS-7 (Kidney)4.31
Quinazolinone (45)6-(quinazolin-4(3H)-one)A549 (Lung)0.44

Table 3: Anticancer Activity of a Dichlorophenyl Containing Chlorobenzothiazole [14]

DerivativeKey Structural FeatureCancer Cell LineGI50
512-(substituted-amino)-chlorobenzothiazoleNon-small cell lung cancer (HOP-92)71.8 nM
9 different cancer cell lines1.60 µM – 71.8 nM

Table 4: Anticancer Activity of Various Benzothiazole Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Sulfonamide based BTAMCF-734.5[1][5]
HeLa44.15[1][5]
MG6336.1[1][5]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-319.9 ± 1.17 µg/mL[1][5]
LNCaP11.2 ± 0.79 µg/mL[1][5]
Schiff's Base (SP16)HeLa2.517 µg/mL[12]
Quinazolinone Derivative (45)A5490.44[9][10]

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and biological signaling pathways.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Anticancer Screening Start Starting Materials (e.g., 4-substituted aniline) Step1 Synthesis of This compound Core Start->Step1 Reaction Step2 Derivatization (e.g., Schiff Base Formation) Step1->Step2 Intermediate Purification Purification & Characterization (TLC, NMR, Mass Spec) Step2->Purification Crude Product CellCulture Cancer Cell Line Culture Purification->CellCulture Pure Compound MTT_Assay MTT Assay for Cytotoxicity CellCulture->MTT_Assay Treatment DataAnalysis Data Analysis (IC50 Determination) MTT_Assay->DataAnalysis HitIdentification Hit Compound Identification DataAnalysis->HitIdentification

Caption: Workflow for Synthesis and Anticancer Screening.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Benzothiazole This compound Derivative Benzothiazole->PI3K Inhibits Benzothiazole->AKT Inhibits

References

Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from 6-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various antimicrobial agents derived from the versatile scaffold, 6-aminobenzothiazole. The document outlines the synthesis of several classes of compounds, including thiazole derivatives, Schiff bases, and thiazolidinones, and presents their antimicrobial activity against a range of bacterial and fungal strains. The information herein is intended to serve as a practical guide for researchers engaged in the discovery and development of new anti-infective therapies.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action.[1][2] Benzothiazole, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] In particular, derivatives of 2-aminobenzothiazole have been extensively explored as a promising foundation for the design of new antibacterial and antifungal compounds.[1] The 6-amino substituted benzothiazoles offer a key functional group for further chemical modifications, enabling the synthesis of diverse libraries of compounds with potentially enhanced antimicrobial efficacy.[4][5]

This document details the synthesis and antimicrobial evaluation of several classes of compounds derived from this compound, providing structured data and step-by-step experimental protocols to facilitate further research and development in this critical area.

Data Presentation: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of representative compounds synthesized from aminobenzothiazole precursors. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, allows for a clear comparison of the efficacy of different structural modifications.

Table 1: Antibacterial Activity of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles [4]

Compound6-substituent4-phenyl substituentE. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)S. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)
12 H4-Cl12151816
18 F4-Cl681112
20 F4-OCH3151868

Table 2: Antifungal Activity of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles [4]

Compound6-substituent4-phenyl substituentC. albicans (MIC µg/mL)A. niger (MIC µg/mL)
17 FH1214
18 F4-Cl49
19 F4-F811
20 F4-OCH334
22 CH34-Cl1317

Table 3: Antibacterial Activity of Benzothiazole Schiff Base Derivatives [2][6]

Compound IDAldehyde PrecursorBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5a BenzaldehydeS. aureus12.4-
5a BenzaldehydeE. coli13.6-
41c Isatin derivativeE. coli-3.1
41c Isatin derivativeP. aeruginosa-6.2
41c Isatin derivativeB. cereus-12.5
41c Isatin derivativeS. aureus-12.5
59b 4-diethylaminobenzaldehydeK. pneumonia-0.4-0.8

Experimental Protocols

Synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles[5]

This protocol outlines a multi-step synthesis starting from substituted anilines to yield the final thiazolyl aminobenzothiazole derivatives.

Step 1: Synthesis of 6-substituted-1,3-benzothiazol-2-amines (1-4)

  • A mixture of the appropriate substituted aniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (100 mL) is cooled to 0-5 °C in an ice bath.

  • A solution of bromine (0.1 mol) in glacial acetic acid (20 mL) is added dropwise with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature and then left to stand overnight.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 6-substituted-1,3-benzothiazol-2-amine.

Step 2: Synthesis of 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide (5-8) [4]

  • A mixture of the 6-substituted-1,3-benzothiazol-2-amine (0.05 mol) and chloroacetyl chloride (0.06 mol) in benzene (50 mL) is refluxed for 5 hours.

  • The excess solvent is removed by distillation under reduced pressure.

  • The resulting solid is washed with a 5% sodium bicarbonate solution, then with water, and finally dried.

  • The crude product is recrystallized from ethanol.

Step 3: Synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles (9-24) [4][7]

  • A mixture of 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide (0.01 mol) and the appropriate 4-substituted phenylthiourea (0.01 mol) in ethanol (30 mL) is refluxed for 8 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol or dimethylformamide.

Synthesis of Benzothiazole Schiff Bases[7][9]

This protocol describes the general synthesis of Schiff bases through the condensation of an aminobenzothiazole with an aromatic aldehyde.

  • A mixture of this compound (or a substituted 2-aminobenzothiazole) (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) is dissolved in ethanol (30 mL).

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure Schiff base.

Synthesis of Thiazolidinone Derivatives from this compound[10][11]

This protocol outlines the synthesis of thiazolidinone derivatives, which involves the cyclization of a Schiff base with thioglycolic acid.

Step 1: Synthesis of Schiff Base (as described above)

Step 2: Synthesis of 2-aryl-3-(6-aminobenzothiazol-2-yl)thiazolidin-4-ones [8][9]

  • To a solution of the Schiff base (0.01 mol) in dioxane (20 mL), add thioglycolic acid (mercaptoacetic acid) (0.012 mol).

  • A pinch of anhydrous zinc chloride is added as a catalyst.

  • The reaction mixture is refluxed for 8-10 hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue is triturated with a cold 10% sodium bicarbonate solution to remove unreacted thioglycolic acid.

  • The solid product is filtered, washed thoroughly with water, and dried.

  • The crude thiazolidinone is purified by recrystallization from ethanol.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution Method for MIC)[5][12]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37 °C (for bacteria) or 28 °C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of two-fold dilutions of the stock solution is then prepared in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

  • Controls: Positive control wells (containing inoculum but no compound) and negative control wells (containing broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.

  • Incubation: The plates are incubated for 24 hours at 37 °C for bacteria or 48 hours at 28 °C for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows and key relationships described in these application notes.

Synthesis_of_Thiazolyl_Aminobenzothiazoles cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Substituted Aniline Substituted Aniline S1 Synthesis of 6-substituted-1,3-benzothiazol-2-amine Substituted Aniline->S1 KSCN KSCN KSCN->S1 Br2 Br2 Br2->S1 Chloroacetyl Chloride Chloroacetyl Chloride S2 Synthesis of 2-chloro-N-(6-substituted-1,3- benzothiazol-2-yl)acetamide Chloroacetyl Chloride->S2 Substituted Phenylthiourea Substituted Phenylthiourea S3 Synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino- 2-(4-substitutedphenyl)amino-1,3-thiazole Substituted Phenylthiourea->S3 S1->S2 Intermediate 1 S2->S3 Intermediate 2 Final Product Final Product S3->Final Product

Caption: Synthetic workflow for thiazolyl aminobenzothiazoles.

Synthesis_of_Schiff_Bases cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation Reaction (Ethanol, Glacial Acetic Acid, Reflux) This compound->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation SchiffBase Benzothiazole Schiff Base Condensation->SchiffBase Synthesis_of_Thiazolidinones cluster_reaction Reaction Schiff Base Schiff Base Cyclization Cyclization Reaction (Dioxane, ZnCl2, Reflux) Schiff Base->Cyclization Thioglycolic Acid Thioglycolic Acid Thioglycolic Acid->Cyclization Thiazolidinone Derivative Thiazolidinone Derivative Cyclization->Thiazolidinone Derivative SAR_Overview cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Antimicrobial Activity Core This compound Scaffold Thiazole Thiazole Ring Addition Core->Thiazole SchiffBase Schiff Base Formation Core->SchiffBase Activity Enhanced Antibacterial & Antifungal Efficacy Thiazole->Activity Thiazolidinone Thiazolidinone Ring Formation SchiffBase->Thiazolidinone SchiffBase->Activity Thiazolidinone->Activity

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 6-Aminobenzothiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes derived from 6-aminobenzothiazole and its substituted analogs. The synthesis involves a two-step process: the diazotization of the aminobenzothiazole derivative followed by an azo coupling reaction with a suitable coupling component.[1][2][3] Azo dyes incorporating the benzothiazole moiety are of significant interest due to their diverse applications as disperse and mordant dyes, as well as their potential in biological and pharmacological fields.[4][5]

Overview of the Synthesis

The general synthetic route to produce azo dyes from aminobenzothiazoles is a well-established process in organic chemistry.[2][3]

Step 1: Diazotization The primary aromatic amine group on the benzothiazole ring is converted into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to generate nitrous acid in situ.[1][3][]

Step 2: Azo Coupling The resulting diazonium salt solution is immediately used in the next step due to its instability at higher temperatures.[3] It is reacted with an electron-rich aromatic compound, known as a coupling component. Common coupling components include phenols, naphthols, and aromatic amines.[2][3] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which acts as a chromophore, imparting color to the final dye molecule.[3]

The overall workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_downstream Downstream Processing Aminobenzothiazole This compound Derivative Reagents_D NaNO2, HCl (aq) 0-5 °C Aminobenzothiazole->Reagents_D Diazonium_Salt Benzothiazole Diazonium Salt Reagents_D->Diazonium_Salt Reagents_C Alkaline or Acidic Conditions Diazonium_Salt->Reagents_C Immediate Use Coupling_Component Coupling Component (e.g., Naphthol, Phenol) Coupling_Component->Reagents_C Azo_Dye Azo Dye Filtration Filtration Azo_Dye->Filtration Reagents_C->Azo_Dye Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Purification) Drying->Recrystallization Final_Product Purified Azo Dye Recrystallization->Final_Product

Caption: General workflow for the synthesis of azo dyes from this compound derivatives.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of azo dyes using different this compound derivatives.

General Protocol for the Diazotization of Aminobenzothiazoles

This procedure describes the formation of the diazonium salt, which is a common intermediate for all subsequent coupling reactions.

Materials:

  • Substituted this compound (e.g., 2-amino-6-nitro-1,3-benzothiazole)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and measuring cylinders

Procedure:

  • In a beaker, dissolve the chosen this compound derivative in a 50% aqueous solution of sulfuric acid or a 30% aqueous solution of hydrochloric acid.[4]

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite by dissolving it in a small amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aminobenzothiazole solution, ensuring the temperature is maintained below 5 °C.[4]

  • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.[4]

  • The resulting diazonium salt solution should be kept cold and used immediately in the subsequent azo coupling reaction.

Protocol for Azo Coupling with Phenolic Compounds (e.g., Naphthols, Phenols)

This protocol describes the coupling of the diazonium salt with phenolic compounds under alkaline conditions.

Materials:

  • Diazonium salt solution (from protocol 2.1)

  • Phenolic coupling component (e.g., 2-naphthol, resorcinol, p-cresol)

  • Sodium hydroxide (NaOH) or sodium acetate

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • In a separate beaker, dissolve the phenolic coupling component in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate should form.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours.

  • Adjust the pH of the reaction mixture to 7.0-7.5 with sodium acetate to ensure complete precipitation of the dye.[4]

  • Filter the crude product using vacuum filtration and wash it thoroughly with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an acetone-ethanol mixture.[4]

Protocol for Azo Coupling with Aromatic Amines (e.g., Anilines, Toluidines)

This protocol describes the coupling of the diazonium salt with aromatic amines under acidic conditions.

Materials:

  • Diazonium salt solution (from protocol 2.1)

  • Aromatic amine coupling component (e.g., m-toluidine, p-toluidine, aniline)

  • Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • In a separate beaker, dissolve the aromatic amine coupling component in a dilute aqueous solution of sulfuric acid or hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution to the cold solution of the aromatic amine with vigorous stirring.

  • Maintain the temperature below 5 °C and continue stirring for approximately 3 hours.[4]

  • Allow the reaction mixture to stir for an additional hour at room temperature.[4]

  • Filter the resulting precipitate, wash it with water, and dry it.

  • Purify the crude dye by recrystallization from an appropriate solvent.

Quantitative Data

The following table summarizes the absorption maxima (λmax) of some azo dyes synthesized from 2-amino-6-nitro-1,3-benzothiazole. The UV-Vis absorption spectra were recorded in methanol.

Coupling Componentλmax (nm)Reference
m-toluidine484[4]
p-toluidine490[4]
aniline495[4]
o-toluidine500[4]
phenol510[4]
resorcinol515[4]
p-cresol520[4]
1-naphthol525[4]
2-naphthol530.5[4]

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound follows a clear logical progression of chemical reactions. The following diagram illustrates the key chemical transformations.

Chemical_Pathway cluster_reactants Starting Materials cluster_products Final Product Aminobenzothiazole This compound Diazonium_Salt Diazonium Salt (Ar-N₂⁺) Aminobenzothiazole->Diazonium_Salt Coupling_Component Coupling Component (Ar'-H) Azo_Dye Azo Dye (Ar-N=N-Ar') Coupling_Component->Azo_Dye Diazonium_Salt->Azo_Dye Azo Coupling

Caption: Chemical pathway for the synthesis of azo dyes from this compound.

Applications and Further Research

Azo dyes derived from this compound and its analogs have demonstrated significant utility as disperse and mordant dyes for various fabrics.[4] The presence of the benzothiazole heterocycle often imparts desirable properties to the dyes, such as good fastness.[4] Furthermore, the incorporation of heterocyclic moieties into azo dyes can enhance their biological and pharmacological properties, opening avenues for applications in areas such as:

  • Antimicrobial agents: Many heterocyclic compounds, including benzothiazole derivatives, exhibit antimicrobial activity.[5]

  • Anticancer agents: Some azo dyes incorporating heterocyclic scaffolds have been investigated for their potential as anticancer drugs.[5]

  • Sensors and Molecular Switches: The photochromic properties of some azo dyes allow them to function as molecular switches, which could be utilized in the development of novel sensors and optical devices.[7]

Further research in this area could focus on the synthesis of novel this compound-based azo dyes with tailored properties for specific applications, including the exploration of their potential in drug development and materials science.

References

Protocol for N-alkylation of 6-Aminobenzothiazole: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 6-aminobenzothiazole, a key synthetic transformation for the development of novel compounds with potential therapeutic applications. The benzothiazole scaffold is a prominent heterocyclic motif found in a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] N-alkylation of the 6-amino group allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity.

Application Notes

N-alkylated this compound derivatives are valuable intermediates in drug discovery and materials science. The strategic introduction of alkyl groups at the 6-amino position can significantly modulate the biological activity of the parent molecule. For instance, substituted N-arylacetyl derivatives of aminobenzothiazoles have been investigated for their potential as insecticides and fungicides.[3] Furthermore, various N-substituted benzothiazole derivatives have shown promise as antitumor, anticandidal, and anti-inflammatory agents.[3][4] The protocols outlined below provide two reliable methods for the synthesis of these important compounds.

The choice between direct N-alkylation with alkyl halides and reductive amination depends on the desired product and the nature of the alkyl group to be introduced. Direct alkylation is a straightforward method for introducing simple alkyl groups, while reductive amination is particularly useful for synthesizing secondary amines from aldehydes and ketones.

Factors Influencing N-Alkylation

The regioselectivity of the N-alkylation of aminobenzothiazoles can be influenced by several factors, including the reaction conditions and the nature of the reactants. While the 6-amino group is the primary site of alkylation, the potential for alkylation at the heterocyclic nitrogen exists. Careful control of reaction parameters is crucial to ensure selective alkylation at the desired position.

G Factors Influencing N-Alkylation of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Alkylating_Agent Alkylating Agent (e.g., Alkyl Halide, Aldehyde) Yield Yield Alkylating_Agent->Yield Substrate This compound Regioselectivity Regioselectivity (N-6 vs. Heterocyclic N) Substrate->Regioselectivity Solvent Solvent (e.g., DMF, Acetonitrile, Methanol) Solvent->Yield Base Base (e.g., K2CO3, NaH, Et3N) Base->Regioselectivity Temperature Temperature Side_Products Side Products Temperature->Side_Products Catalyst Catalyst (for reductive amination) Catalyst->Yield

Caption: Factors influencing the N-alkylation reaction.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below: direct alkylation with alkyl halides and reductive amination.

Method 1: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using alkyl halides in the presence of a base.

G Workflow for N-Alkylation with Alkyl Halides Start Start Reactants Combine this compound, Alkyl Halide, and Base in Solvent Start->Reactants Reaction Heat the reaction mixture (e.g., 60-80 °C) Reactants->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Cool to room temperature and pour into water Monitoring->Workup Reaction Complete Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purify by column chromatography Extraction->Purification Characterization Characterize the product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for direct N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).

  • Add the alkyl halide (1.2 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation:

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl IodideK₂CO₃DMF685
2Ethyl BromideK₂CO₃DMF878
3Benzyl BromideNaHAcetonitrile492
4Propyl IodideK₂CO₃DMF1075
Method 2: Reductive Amination

This protocol outlines the synthesis of N-alkylated 6-aminobenzothiazoles via reductive amination with aldehydes or ketones. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its reduction.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) and the corresponding aldehyde or ketone (1.2 mmol) in dichloromethane (15 mL).

  • Add a catalytic amount of acetic acid (1-2 drops) and stir the mixture at room temperature for 1-2 hours to form the imine.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Data Presentation:

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM1688
24-MethoxybenzaldehydeNaBH(OAc)₃DCM1885
3AcetoneNaBH₄Methanol1275
4CyclohexanoneNaBH(OAc)₃DCM2482

Characterization Data

The synthesized N-alkylated this compound derivatives should be characterized by standard analytical techniques.

Spectroscopic Data for N-Methyl-6-aminobenzothiazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, J = 8.8 Hz, 1H), 7.55 (d, J = 2.4 Hz, 1H), 6.89 (dd, J = 8.8, 2.4 Hz, 1H), 4.05 (br s, 1H, NH), 2.95 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.2, 153.1, 145.8, 131.5, 122.9, 115.4, 104.7, 30.8.

  • IR (KBr, cm⁻¹): 3410 (N-H), 3080, 2925, 1620, 1540, 1480.

  • MS (ESI): m/z 165.1 [M+H]⁺.

References

6-Aminobenzothiazole: A Versatile Precursor for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers in Drug Discovery

The 6-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial precursor for the development of a wide array of kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a focal point for researchers aiming to design novel therapeutics for cancer and other diseases driven by aberrant kinase activity. This document provides detailed application notes, experimental protocols, and supporting data for the synthesis and evaluation of this compound-derived kinase inhibitors, targeting key players in oncogenic signaling pathways.

Introduction

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The this compound core offers a versatile platform for the synthesis of potent and selective kinase inhibitors due to its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases. This document outlines the utility of this compound as a starting material for the synthesis of inhibitors targeting several critical cancer-related kinases, including VEGFR-2, ROCK, Aurora B, PI3K, p38 MAPK, and RAF kinases.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro and cellular activities of representative kinase inhibitors derived from the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (nM)Assay Type
VEGFR-2 Inhibitor 1 VEGFR-291Biochemical
ROCK Inhibitor A ROCK115Biochemical
ROCK Inhibitor B ROCK28Biochemical
Aurora B Inhibitor 15g Aurora B5Biochemical
Aurora B Inhibitor 15k Aurora B7Biochemical
PI3Kγ Inhibitor OMS1 PI3Kγ>10,000 (47% inhibition at 100 µM)Biochemical
PI3Kγ Inhibitor OMS2 PI3Kγ>10,000 (48% inhibition at 100 µM)Biochemical
p38α MAPK Inhibitor Cpd 1 p38α36Biochemical
BRAF Inhibitor Cpd 47 BRAFV600E95Biochemical
BRAF Inhibitor Cpd 47 CRAF15Biochemical

Table 2: Cellular Antiproliferative Activity (IC50)

Compound IDCell LineCancer TypeIC50 (µM)
VEGFR-2 Inhibitor 1 MCF-7Breast Cancer3.84
VEGFR-2 Inhibitor 1 HCT-116Colon Cancer5.61
VEGFR-2 Inhibitor 1 HepG2Liver Cancer7.92
Aurora B Inhibitor 15g HeLaCervical Cancer0.15
Aurora B Inhibitor 15k HeLaCervical Cancer0.21
PI3K Inhibitor OMS5 A549Lung Cancer61.03
PI3K Inhibitor OMS5 MCF-7Breast Cancer22.13
PI3K Inhibitor OMS14 A549Lung Cancer45.54
PI3K Inhibitor OMS14 MCF-7Breast Cancer29.43
BRAF Inhibitor Cpd 48 Various (NCI-60 panel)MultiplePotent activity

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-based kinase inhibitors and the subsequent evaluation of their biological activity.

Synthesis Protocols

A general synthetic workflow for creating a library of this compound-derived kinase inhibitors is presented below. This is followed by a specific example for the synthesis of a urea-linked Aurora B kinase inhibitor.

G cluster_synthesis General Synthetic Workflow start This compound step1 Functionalization at C6-amino group (e.g., acylation, urea formation) start->step1 step2 Modification of the benzothiazole ring (e.g., Suzuki coupling at C2) step1->step2 step3 Further derivatization step2->step3 product Library of Kinase Inhibitors step3->product

General workflow for inhibitor synthesis.

Protocol 1: Synthesis of Urea-Linked 2-Aminobenzothiazole Aurora B Kinase Inhibitors (e.g., 15g, 15k)

This protocol is adapted from methodologies described for the synthesis of potent Aurora B inhibitors.[1]

Materials:

  • Substituted 2-aminobenzothiazole

  • Appropriate isocyanate derivative

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (optional, as a base)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted 2-aminobenzothiazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add the corresponding isocyanate derivative (1.1 eq) to the solution at room temperature.

  • If necessary, add a catalytic amount of TEA.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired urea-linked 2-aminobenzothiazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Assay Protocols

The following are representative protocols for biochemical and cell-based assays to determine the inhibitory activity of the synthesized compounds.

Protocol 2: In Vitro Kinase Assay (General ADP-Glo™ Protocol)

This protocol is a general guideline for a luminescent-based kinase assay that measures the amount of ADP produced during the kinase reaction. This method is applicable to a wide range of kinases including PI3K, BRAF, and p38α.

G cluster_assay ADP-Glo™ Kinase Assay Workflow step1 Prepare kinase reaction mix: Kinase, substrate, ATP, buffer step2 Add test compound (inhibitor) step1->step2 step3 Incubate to allow kinase reaction step2->step3 step4 Add ADP-Glo™ Reagent to terminate reaction and deplete ATP step3->step4 step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light step4->step5 step6 Measure luminescence step5->step6

Workflow for a typical ADP-Glo™ kinase assay.

Materials:

  • Kinase of interest (e.g., VEGFR-2, ROCK2, Aurora B, PI3Kγ, p38α, BRAF)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include no-inhibitor and no-kinase controls.

  • Prepare the kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer.

  • Initiate the kinase reaction by adding the kinase reaction mixture to all wells.

  • Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.[2]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa for Aurora B, A549 for PI3K)

  • Cell culture medium and supplements

  • Test compounds

  • Stimulating ligand (if required to activate the pathway)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined duration (e.g., 2 hours).

  • If necessary, stimulate the cells with a specific ligand to activate the kinase signaling pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total target protein to serve as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound-derived inhibitors.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

VEGFR-2 signaling pathway.

G cluster_rock Rho-Kinase (ROCK) Signaling Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK MLCP MLC Phosphatase ROCK->MLCP Phospho_MLC Phosphorylated MLC MLCP->Phospho_MLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->Phospho_MLC MLCK Contraction Actin-Myosin Contraction Cell Motility Phospho_MLC->Contraction Inhibitor This compound Derivative Inhibitor->ROCK

ROCK signaling pathway.

G cluster_aurora Aurora B Kinase Signaling in Mitosis AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Phospho_H3 Phospho-Histone H3 (Ser10) HistoneH3->Phospho_H3 Chromosome Chromosome Condensation and Segregation Phospho_H3->Chromosome Inhibitor This compound Derivative Inhibitor->AuroraB

Aurora B kinase signaling.

G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

PI3K/AKT/mTOR signaling pathway.

G cluster_p38 p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Inflammation Inhibitor This compound Derivative Inhibitor->p38

p38 MAPK signaling pathway.

G cluster_raf RAF/MEK/ERK Signaling Pathway GF Growth Factor RTK RTK GF->RTK Ras Ras RTK->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

RAF/MEK/ERK signaling pathway.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the ability to readily introduce diverse functionalities allow for the generation of large libraries of compounds for screening against a wide range of kinase targets. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery to guide the design, synthesis, and evaluation of new this compound-based therapeutics. Further exploration of the structure-activity relationships of this versatile scaffold holds significant promise for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and clinical efficacy.

References

Synthesis of Schiff Bases from 6-Aminobenzothiazole: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive experimental protocol for the synthesis of Schiff bases derived from 6-aminobenzothiazole and various aromatic aldehydes. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The described methodology is a robust and reproducible procedure for obtaining these compounds, which are of significant interest due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Introduction

Schiff bases, characterized by the azomethine group (-CH=N-), are a versatile class of organic compounds with significant applications in medicinal and coordination chemistry. The fusion of the benzothiazole nucleus, a privileged scaffold in drug discovery, with various aldehyde moieties through a Schiff base linkage, has been a fruitful strategy for the development of novel therapeutic agents. This protocol details the synthesis, purification, and characterization of these promising compounds.

Experimental Protocol

This section outlines the detailed methodology for the synthesis of Schiff bases from this compound. The procedure involves the condensation reaction between a this compound derivative and a substituted aromatic aldehyde.

Materials and Reagents:

  • This compound derivative (e.g., 2-amino-6-substituted-benzothiazole)

  • Substituted aromatic aldehyde (e.g., o-vanillin, 3,5-diiodosalicylaldehyde, benzaldehyde derivatives)

  • Absolute Ethanol or Methanol

  • Catalyst (e.g., Glacial Acetic Acid or Piperidine)

  • Sodium Bisulphite (for purification, if needed)

  • Dichloromethane (for extraction, if needed)

  • Silica Gel for Thin Layer Chromatography (TLC)

  • Appropriate solvents for recrystallization (e.g., ethanol, methanol, carbon tetrachloride)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve the this compound derivative (10 mmol) in absolute ethanol or methanol (15-30 mL). To this solution, add an equimolar amount of the substituted aromatic aldehyde (10 mmol).

  • Catalyst Addition: Add a catalytic amount (a few drops) of glacial acetic acid or piperidine to the reaction mixture.[1]

  • Reaction: The reaction mixture is then refluxed with constant stirring for a period ranging from 3 to 12 hours.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates out is collected by suction filtration.[1] In some cases, the product may be obtained by slow evaporation of the solvent at room temperature.[2]

  • Purification:

    • The crude product is washed several times with cold ethanol or methanol to remove unreacted starting materials.

    • If excess aldehyde is present, the product can be washed with a sodium bisulphite solution.[2]

    • The purified product is then dried, typically in a vacuum oven at 60°C.[1]

  • Recrystallization: For further purification, the solid product is recrystallized from a suitable solvent such as hot ethanol, methanol, or carbon tetrachloride to yield a crystalline solid.[1][2]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound and Aldehyde in Ethanol B Add Catalytic Acetic Acid A->B C Reflux Reaction Mixture (3-12 hours) B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Recrystallize from Hot Ethanol F->G H Characterization (FT-IR, NMR, Mass Spec) G->H

Caption: A schematic overview of the experimental workflow for the synthesis and purification of Schiff bases from this compound.

Quantitative Data Summary

The following table summarizes the percentage yields and melting points of various Schiff bases synthesized from substituted 2-amino-benzothiazoles and different aromatic aldehydes.

2-Amino-Benzothiazole DerivativeAldehyde DerivativeYield (%)Melting Point (°C)Reference
2-Amino-6-chloro-benzothiazoleo-Vanillin-224
2-Amino-6-bromo-benzothiazoleo-Vanillin-234
2-Amino-6-methyl-benzothiazoleo-Vanillin-178
2-Amino-6-nitro-benzothiazole3,5-diiodosalicylaldehyde38 (Conventional)-[3]
2-Amino-6-nitro-benzothiazole3,5-diiodosalicylaldehyde78 (Microwave)-[3]
2-Amino-6-methoxy-benzothiazole2-Nitrobenzaldehyde80175-176[1]
2-Amino-6-methoxy-benzothiazole2-Chlorobenzaldehyde-122-124[1]
2-Amino-6-methoxy-benzothiazole2,4-Dihydroxybenzaldehyde-214-216[1]
4,6-difluoro-2-amino benzothiazole4-(dimethyl amino)benzaldehyde62.95152-155[2]
4,6-difluoro-2-amino benzothiazole5-bromo-2-hydroxy benzaldehyde78.65178-180[2]
4,6-difluoro-2-amino benzothiazole3,4-dimethoxy benzaldehyde55.39192-194[2]

Characterization

The synthesized Schiff bases are typically characterized by various spectroscopic techniques to confirm their structure.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1592-1699 cm⁻¹ and the disappearance of the bands corresponding to the amino (-NH₂) and carbonyl (C=O) groups of the reactants.[1][2]

  • ¹H NMR Spectroscopy: The ¹H NMR spectra of the synthesized compounds show a characteristic singlet peak for the azomethine proton (-CH=N) in the range of δ 7.14-9.71 ppm.[1][2][3] Other signals corresponding to aromatic protons and substituent groups are also observed in their expected regions.

  • Mass Spectrometry: Mass spectral data is used to confirm the molecular weight of the synthesized Schiff bases.[2]

Conclusion

This application note provides a standardized and detailed protocol for the synthesis of Schiff bases from this compound derivatives. The presented data and workflow offer a valuable resource for researchers engaged in the design and synthesis of novel biologically active molecules. The versatility of this method allows for the creation of a diverse library of Schiff bases for further investigation in drug discovery programs.

References

Application Notes and Protocols: 6-Aminobenzothiazole in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminobenzothiazole is a versatile heterocyclic compound that serves as a crucial building block in the development of advanced materials. Its unique structure, featuring a fused benzene and thiazole ring with an amino group at the 6-position, imparts valuable properties that are exploited in various fields of material science. The presence of nitrogen and sulfur heteroatoms, along with the π-electron-rich aromatic system, allows for strong interactions with metal surfaces, making its derivatives excellent corrosion inhibitors. Furthermore, the amenability of the amino group to chemical modification enables the synthesis of a wide range of derivatives with tailored photophysical properties, leading to applications in fluorescent sensors and luminescent materials.

This document provides detailed application notes and experimental protocols for the use of this compound in corrosion inhibition and fluorescent sensing, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Application in Corrosion Inhibition

Derivatives of this compound have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitive action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. This adsorption is facilitated by the presence of heteroatoms (N and S) with lone pairs of electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal.

Quantitative Data Summary

The inhibition efficiency (IE) of this compound and its derivatives is a key metric for their performance. The following table summarizes the IE of various 6-substituted-2-aminobenzothiazoles on mild steel in acidic media, as determined by the weight loss method.

InhibitorConcentration (ppm)MediumTemperature (°C)Inhibition Efficiency (%)Reference
2-Amino-6-chlorobenzothiazole (ACLBT)5001N HCl40~97[1]
2-Aminobenzothiazole (ABT)5001N HCl40> ACLBT[1]
2-Amino-6-methoxybenzothiazole (AMEOBT)5001N HCl40< ACLBT[1]
2-Amino-6-methylbenzothiazole (AMEBT)5001N HCl40< AMEOBT[1]
2-Amino-6-chlorobenzothiazole (ACLBT)400015% HCl (boiling)-62[2]
2-Amino-6-bromobenzothiazole (ABBT)1 mM0.5 M H₂SO₄-94.6[3]
Experimental Protocols

This protocol describes a general method for the synthesis of 6-substituted-2-aminobenzothiazoles.

Materials:

  • Substituted aniline (e.g., p-chloroaniline for 2-amino-6-chlorobenzothiazole)

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethanol

Procedure:

  • Dissolve the substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 ml of glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.[4]

  • Cool the mixture to below 10°C in an ice bath.[4]

  • Slowly add a solution of bromine (0.1 mole) in 100 ml of glacial acetic acid dropwise with constant stirring, ensuring the temperature remains below 10°C.[4]

  • After the addition is complete, continue stirring the mixture for 10 hours at room temperature.[4]

  • Pour the reaction mixture into warm water and neutralize with a 10% NaOH solution.[4]

  • Collect the precipitate by filtration, wash with water, and dry.[4]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 6-substituted-2-aminobenzothiazole.[4]

This protocol details the procedure for assessing the inhibition efficiency of this compound derivatives using the gravimetric weight loss method.

Materials:

  • Mild steel coupons (e.g., composition C 0.14%, Mn 0.35%, Si 0.17%, S 0.025%, P 0.03%, and rest Fe)[1]

  • Corrosive medium (e.g., 1N HCl)

  • Synthesized this compound inhibitor

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Mechanically polish the mild steel coupons with emery papers of different grades, degrease with acetone, wash with distilled water, and dry.[5]

  • Accurately weigh the cleaned coupons using an analytical balance.[5]

  • Prepare the corrosive solution (e.g., 1N HCl) with and without different concentrations of the inhibitor (e.g., 100-500 ppm).[1]

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 40°C).[1][5]

  • After the immersion period, remove the coupons, wash them with distilled water, clean with a brush to remove corrosion products, dry, and reweigh.[5]

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

This electrochemical technique provides insights into the kinetic parameters of corrosion and the type of inhibition (anodic, cathodic, or mixed).

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)

  • Corrosive medium with and without inhibitor

Procedure:

  • Prepare the mild steel working electrode by polishing, cleaning, and drying as described in Protocol 2.

  • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode in the test solution.

  • Allow the system to stabilize for a certain period (e.g., 1 hour) to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[6]

  • Plot the resulting current density (log scale) versus the applied potential to obtain the Tafel plots.

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the anodic and cathodic Tafel slopes.

  • Calculate the inhibition efficiency (IE) using the following equation:

    • IE (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Visualization of Mechanisms and Workflows

G Corrosion Inhibition Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Fe) cluster_inhibitor This compound Inhibitor H+ H⁺ Fe Fe H+->Fe Cathodic Reaction (H₂ evolution) Cl- Cl⁻ Fe2+ Fe²⁺ Fe->Fe2+ Anodic Reaction (Metal Dissolution) Inhibitor Inhibitor Molecule (N, S, π-electrons) Inhibitor->Fe Adsorption Adsorbed_Layer Protective Inhibitor Layer Adsorbed_Layer->H+ Blocks Cathodic Sites Adsorbed_Layer->Fe Blocks Anodic Sites G Experimental Workflow for Corrosion Inhibitor Evaluation Start Start Synthesis Synthesize this compound Derivative Start->Synthesis Characterization Characterize Inhibitor (FTIR, NMR, etc.) Synthesis->Characterization Coupon_Prep Prepare Mild Steel Coupons Characterization->Coupon_Prep Weight_Loss Weight Loss Test Coupon_Prep->Weight_Loss Electrochemical Electrochemical Tests (Potentiodynamic Polarization, EIS) Coupon_Prep->Electrochemical Data_Analysis Analyze Data (Calculate IE, etc.) Weight_Loss->Data_Analysis Electrochemical->Data_Analysis Conclusion Draw Conclusions on Inhibitor Performance Data_Analysis->Conclusion G Fluorescent 'Turn-On' Sensing Mechanism (CHEF) cluster_sensor Sensor Molecule Fluorophore Fluorophore (this compound derivative) Receptor Receptor Site Fluorophore->Receptor Low_Fluorescence Low_Fluorescence Fluorophore->Low_Fluorescence Low Fluorescence (e.g., due to PET) Complex Sensor-Analyte Complex Analyte Metal Ion (e.g., Zn²⁺) Analyte->Receptor Binding High_Fluorescence High_Fluorescence Complex->High_Fluorescence High Fluorescence ('Turn-On' Response) G Experimental Workflow for Fluorescent Sensor Evaluation Start Start Synthesis Synthesize this compound -based Sensor Start->Synthesis Characterization Characterize Sensor (NMR, Mass Spec, etc.) Synthesis->Characterization Photophysical Determine Photophysical Properties (Absorbance, Emission, Quantum Yield) Characterization->Photophysical Selectivity Test Selectivity with Various Metal Ions Photophysical->Selectivity Titration Perform Fluorescence Titration with Target Ion Selectivity->Titration Data_Analysis Analyze Data (LOD, Binding Constant, etc.) Titration->Data_Analysis Conclusion Conclude on Sensor Performance Data_Analysis->Conclusion

References

Application Notes and Protocols: 6-Aminobenzothiazole Functionalization for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 6-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] Its unique bicyclic system, composed of a fused benzene and thiazole ring, offers a versatile platform for structural modification.[1] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, neuroprotective, and kinase inhibitory effects, making it a focal point for the development of novel therapeutic agents.[3][4][5][6] This document provides detailed application notes on the various therapeutic areas where this compound derivatives have shown promise, alongside specific experimental protocols for their synthesis and evaluation.

Application Notes

Antitumor Applications

The this compound core is a prominent feature in the design of potent anticancer agents.[7][8] Researchers have successfully developed derivatives that exhibit significant growth inhibitory activity against a range of human cancer cell lines, including lung, breast, and colon cancer.[7][9]

One notable strategy involves the synthesis of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives.[3][10] Compound 45 from this series displayed potent antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.44 μM.[3][10] Mechanistic studies revealed that this compound induces cell cycle arrest at the G1 phase, promotes apoptosis, and disrupts the mitochondrial membrane potential.[3][10] This activity is mediated through the inhibition of the ALK/PI3K/AKT signaling pathway, a critical cascade involved in cell survival and proliferation.[3][10]

Another class of derivatives, 6-amino-2-(substituted-phenyl)benzothiazoles, has also been shown to possess cytostatic activities against various malignant human cell lines, such as HeLa (cervical), MCF-7 (breast), and CaCo-2 (colon).[9]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been effectively utilized to develop potent kinase inhibitors.

  • ALK/PI3K/AKT Pathway: As mentioned, derivatives like compound 45 have been shown to inhibit the ALK/PI3K/AKT signaling pathway, highlighting their potential as targeted cancer therapeutics.[3][10]

  • Lck Inhibitors: A series of 2-amino-6-carboxamidobenzothiazoles was discovered to have potent inhibitory properties against Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell signaling.[11]

  • Dyrk1A Inhibitors: Novel 6-hydroxybenzothiazole urea derivatives have been identified as dual inhibitors of Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and α-synuclein aggregation, suggesting potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[6] One such derivative, b27 , showed high potency against Dyrk1A with an IC50 of 20 nM.[6]

Neuroprotective Applications

The development of agents to combat neurodegenerative diseases is a significant challenge. Certain this compound derivatives have shown promise as neuroprotective agents. For instance, 6-nitrobenzo[d]thiazol-2-amine (N3) derivatives have been investigated for their ability to mitigate epileptic conditions in zebrafish models by modulating inflammatory and neuroprotective pathways.[12] Furthermore, derivatives that inhibit Dyrk1A and α-synuclein aggregation have demonstrated the ability to protect SH-SY5Y neuroblastoma cells against cytotoxicity induced by α-synuclein and 6-hydroxydopamine, indicating their therapeutic potential for Parkinson's disease.[6] Riluzole (2-amino-6-trifluoromethoxy-benzothiazole), a known neuroprotective agent used to treat amyotrophic lateral sclerosis, further underscores the potential of this scaffold in neurology.[13]

Antimicrobial Applications

With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. The this compound scaffold has been functionalized to create compounds with significant antimicrobial properties.

  • Antibacterial Activity: Various derivatives have shown moderate to good activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[4][14] For example, certain 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles exhibited remarkable antibacterial activity, with MIC values as low as 6-8 µg/mL.[4]

  • Antifungal Activity: These compounds have also been screened against pathogenic fungal strains like C. albicans and A. niger, with many showing promising antifungal effects.[4][15]

Data Presentation

Table 1: Antitumor Activity of Selected this compound Derivatives

Compound Cell Line Activity Type Value Reference
Compound 45 A549 (Lung) IC50 0.44 µM [3][10]
Compound 13 HeLa (Cervical) IC50 6 x 10⁻⁵ M [9]
Compound 14 HeLa (Cervical) IC50 3 x 10⁻⁵ M [9]
Compound 13 MCF-7 (Breast) IC50 4 x 10⁻⁵ M [9]
Compound 14 MCF-7 (Breast) IC50 2 x 10⁻⁵ M [9]
Compound 13 CaCo-2 (Colon) IC50 > 10⁻⁴ M [9]
Compound 14 CaCo-2 (Colon) IC50 > 10⁻⁴ M [9]
OMS5 A549 (Lung) IC50 22.13 µM [16]
OMS14 A549 (Lung) IC50 28.19 µM [16]
OMS5 MCF-7 (Breast) IC50 41.13 µM [16]

| OMS14 | MCF-7 (Breast) | IC50 | 61.03 µM |[16] |

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound Organism Activity Type Value (µg/mL) Reference
Compound 18 E. coli MIC 6 - 8 [4]
Compound 18 P. aeruginosa MIC 6 - 8 [4]
Compound 20 S. aureus MIC 6 - 8 [4]
Compound 20 B. subtilis MIC 6 - 8 [4]
Compound 12 S. aureus MIC 12 - 18 [4]

| Compound 18 | C. albicans | MIC | 11 - 18 |[4] |

Table 3: Kinase Inhibitory Activity of Selected this compound Derivatives

Compound Target Kinase Activity Type Value Reference
b27 Dyrk1A IC50 20 nM [6]
b27 (Cellular) Dyrk1A IC50 690 nM [6]
b1 α-synuclein aggregation IC50 10.5 µM [6]
b20 α-synuclein aggregation IC50 7.8 µM [6]
OMS1 PI3Kγ % Inhibition @ 100 µM 47% [16]

| OMS2 | PI3Kγ | % Inhibition @ 100 µM | 48% |[16] |

Experimental Protocols

Protocol 1: General Synthesis of 2-(Substituted-phenyl)-6-aminobenzothiazoles

This protocol is adapted from the synthesis of novel 6-amino-2-phenylbenzothiazole derivatives and involves a two-step process: condensation to form the nitro-intermediate, followed by reduction.[9][17]

Step A: Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles

  • Dissolve 2-amino-5-nitrothiophenol in a suitable solvent (e.g., xylene).

  • Add an equimolar amount of the desired substituted benzaldehyde.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol or toluene) and dry under vacuum to yield the 6-nitro-2-(substituted-phenyl)benzothiazole intermediate.[17] Typical yields range from 45-71%.[17]

Step B: Reduction to 6-Amino-2-(substituted-phenyl)benzothiazoles

  • Suspend the 6-nitro-2-(substituted-phenyl)benzothiazole intermediate in ethanol.

  • Add an excess of stannous chloride (SnCl₂) and concentrated hydrochloric acid (HCl).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide (NH₄OH).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 6-amino-2-(substituted-phenyl)benzothiazole derivative.[9][17]

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: Western Blot Analysis for ALK/PI3K/AKT Pathway Inhibition

This protocol is used to investigate the molecular mechanism of action of an active compound.[3]

  • Cell Lysis: Treat cells (e.g., A549) with the test compound (e.g., compound 45) at various concentrations for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-PI3K, PI3K, and a loading control like β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize with an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation levels relative to the control.

Visualizations

G cluster_start Starting Materials & Synthesis cluster_screen Screening & Optimization cluster_end Outcome start This compound Scaffold rxn Functionalization Reactions (e.g., Acylation, Alkylation, Coupling) start->rxn lib Library of Novel Derivatives rxn->lib screen Biological Screening (e.g., Antiproliferative, Kinase Assays) lib->screen hit Hit Identification screen->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate G GF Growth Factor ALK ALK Receptor GF->ALK PI3K PI3K ALK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor Compound 45 (this compound Derivative) Inhibitor->ALK inhibits Inhibitor->PI3K G core Core Scaffold (this compound) mod Modify R-Group at Position 2 or 6 core->mod synth Synthesize Analog Library mod->synth assay Biological Assay (e.g., IC50 determination) synth->assay analyze Analyze Data assay->analyze decision Potency Improved? analyze->decision lead Lead Compound Identified decision->lead Yes reiterate Reiterate Design Cycle decision->reiterate No reiterate->mod

References

Troubleshooting & Optimization

Troubleshooting low yield in 6-Aminobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Aminobenzothiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis method is the oxidative cyclization of a substituted p-phenylenediamine derivative with a thiocyanate salt in the presence of a halogen, commonly known as the Hugershoff reaction or a variation thereof. The general scheme involves the reaction of a 4-substituted aniline with potassium or ammonium thiocyanate and bromine in glacial acetic acid.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are a p-substituted aniline (e.g., p-toluidine to yield 2-amino-6-methylbenzothiazole), a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate), a halogen (typically bromine), and a solvent, which is often glacial acetic acid.

Q3: What is a typical yield for the synthesis of 6-substituted 2-aminobenzothiazoles?

A3: Yields can vary significantly based on the specific substrates and reaction conditions. However, reported yields for the synthesis of various 2-amino-6-substituted-benzothiazoles generally range from 60% to over 90% under optimized conditions. For instance, the synthesis of 2-amino-6-methylbenzothiazole from p-toluidine has been reported with yields in the range of 64-67%.[1] The synthesis of 6-nitro-2-aminobenzothiazole from 4-nitroaniline has been reported with a yield of 74%.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By taking small aliquots from the reaction mixture and spotting them on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: What is the best way to purify the final product?

A5: The most common method for purifying this compound derivatives is recrystallization from a suitable solvent, such as ethanol.[1][3] Washing the crude product with a dilute base, like a sodium bicarbonate solution, can help remove any residual acidic impurities.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Solution
Impure Starting Materials Ensure the aniline starting material is pure. Distill or recrystallize the aniline if necessary. Use dry solvents and reagents.
Incorrect Reaction Temperature Maintain the recommended temperature throughout the reaction. For the addition of bromine, it is crucial to keep the temperature low (typically below 10°C) to prevent unwanted side reactions.[3]
Improper Stoichiometry Carefully measure and use the correct molar ratios of reactants as specified in the protocol. An excess of the thiocyanate salt is often used.[3]
Inefficient Bromination Ensure slow, dropwise addition of the bromine solution with vigorous stirring to ensure proper mixing and to control the exothermic reaction.
Incomplete Cyclization After the addition of bromine, allow the reaction to stir for the recommended time to ensure the cyclization is complete.
Problem 2: Product is an Oil or Fails to Crystallize

Possible Causes & Solutions

CauseRecommended Solution
Presence of Impurities Impurities can lower the melting point of the product and prevent crystallization. Try washing the crude product with a suitable solvent to remove soluble impurities. If that fails, consider purification by column chromatography.
Incorrect Solvent for Crystallization The chosen solvent may be too good at dissolving the product. If using a single solvent, try adding a miscible anti-solvent to induce precipitation. For ethanol recrystallization, if the product remains dissolved, you can try adding water dropwise to a hot ethanolic solution until turbidity is observed, then allow it to cool slowly.[1]
Supersaturated Solution The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Adding a seed crystal of the pure product can also initiate crystallization.[4]
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[5]
Problem 3: Product is Highly Colored or Contaminated

Possible Causes & Solutions

CauseRecommended Solution
Formation of Colored Byproducts Over-oxidation or other side reactions can produce colored impurities. During workup, washing the crude product with a sodium bicarbonate solution can help remove some acidic, colored impurities.[3]
Residual Starting Materials Unreacted starting materials can contaminate the product. Ensure the reaction goes to completion by monitoring with TLC. Proper purification by recrystallization should remove most starting materials.
Charcoal Treatment If the product is still colored after initial purification, you can try treating a hot solution of the product in a suitable solvent with activated charcoal, followed by hot filtration to remove the charcoal.[1] Be aware that using too much charcoal can reduce your yield.[5]

Data Presentation

Table 1: Reported Yields for the Synthesis of Various 2-Amino-6-Substituted Benzothiazoles

6-SubstituentStarting AnilineReported Yield (%)Reference
Methylp-Toluidine64-67[1]
Bromo4-Bromoaniline68[6]
Nitro4-Nitroaniline74[2]
Chloro4-ChloroanilineNot Specified[3]
Fluoro4-FluoroanilineNot Specified[7]

Note: Yields are highly dependent on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol is adapted from a literature procedure.[1]

Materials:

  • p-Toluidine

  • Sodium Thiocyanate

  • Concentrated Sulfuric Acid

  • Sulfuryl Chloride

  • Chlorobenzene

  • Concentrated Ammonium Hydroxide

  • Ethanol

  • Norit (Activated Charcoal)

Procedure:

  • In a 3-liter three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

  • Slowly add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.

  • To the resulting suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

  • Heat the mixture at 100°C for 3 hours.

  • Cool the solution to 30°C and add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

  • Stir the mixture for 30 minutes, then heat it to 70-75°C for 1 hour.

  • Cool the reaction mixture and slowly add it to 1 liter of water.

  • Separate the chlorobenzene layer and extract the aqueous layer with additional chlorobenzene.

  • Combine the organic layers and extract with 500 ml of 6N hydrochloric acid.

  • Make the acidic extract alkaline to litmus by adding concentrated ammonium hydroxide.

  • Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with water.

  • For purification, dissolve the crude product in hot ethanol, add Norit, and filter the hot suspension.

  • Dilute the filtrate with hot water, stir vigorously, and chill to induce crystallization.

  • Filter the pale yellow granular product, wash with 30% ethanol, and dry to a constant weight.

Mandatory Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Aniline p-Substituted Aniline Mixing Mix Aniline, Thiocyanate, and Acetic Acid Aniline->Mixing Thiocyanate KSCN or NH4SCN Thiocyanate->Mixing Halogen Bromine Bromination Slowly Add Bromine Solution Halogen->Bromination Solvent Glacial Acetic Acid Solvent->Mixing Cooling Cool to <10°C Mixing->Cooling Cooling->Bromination Stirring Stir at Room Temperature Bromination->Stirring Neutralization Neutralize with Base (e.g., NH4OH or NaOH) Stirring->Neutralization Precipitation Precipitate Crude Product Neutralization->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry Final Product Recrystallization->Drying Product This compound Derivative Drying->Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield Issue CheckPurity Are starting materials pure? Start->CheckPurity CheckTemp Was temperature controlled? CheckPurity->CheckTemp Yes Purify Purify starting materials CheckPurity->Purify No CheckStoichiometry Correct stoichiometry used? CheckTemp->CheckStoichiometry Yes OptimizeTemp Optimize temperature control CheckTemp->OptimizeTemp No CheckCompletion Did reaction go to completion? CheckStoichiometry->CheckCompletion Yes AdjustStoichiometry Adjust reagent ratios CheckStoichiometry->AdjustStoichiometry No IncreaseTime Increase reaction time CheckCompletion->IncreaseTime No Failure Yield Still Low CheckCompletion->Failure Yes Success Yield Improved Purify->Success OptimizeTemp->Success AdjustStoichiometry->Success IncreaseTime->Success

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-aminobenzothiazole derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound derivatives, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

  • Answer: Low yields are a frequent challenge and can stem from several factors:

    • Suboptimal Reaction Temperature: Temperature is a critical parameter. Some reactions proceed well at room temperature, while others require heating.[1] If your yield is low, consider a stepwise increase in temperature. Conversely, if you observe the formation of side products at higher temperatures, lowering the temperature may be beneficial.[1]

    • Inefficient Cyclization and Oxidation: The final steps often involve the cyclization to form a benzothiazoline intermediate, followed by oxidation.[2] If the oxidation step is inefficient, the reaction can stall. Ensure an adequate oxidant is present. While atmospheric oxygen can be sufficient for some reactions open to the air, others may require an explicit oxidizing agent like hydrogen peroxide (H₂O₂), potentially in combination with an acid like HCl.[2][3]

    • Poor Quality of Starting Materials: Impurities in reactants, such as the aniline precursor or 2-aminothiophenol, can interfere with the reaction.[4] It is crucial to use high-purity, anhydrous starting materials and solvents.[4][5]

    • Presence of Water: Moisture can react with reagents and lead to the formation of impurities.[4] Using anhydrous solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[4]

Issue 2: Formation of Side Products and Impurities

  • Question: My final product is impure, showing multiple spots on the TLC. How can I minimize side product formation?

  • Answer: The formation of byproducts can complicate purification and reduce the overall yield.[1] Key causes include:

    • Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol is susceptible to oxidation, which can form a disulfide byproduct.[1] Performing the reaction under an inert atmosphere is an effective way to minimize this side reaction.[1]

    • Over-oxidation: When using an oxidant, it is crucial to control its stoichiometry to prevent the over-oxidation of the desired product.[1]

    • Incorrect Reaction Temperature: Excessive heat can lead to the formation of undesired byproducts.[4] Adhere strictly to the recommended temperature for the specific protocol.

  • Question: The color of my final product is off-white or yellowish. What does this indicate?

  • Answer: An off-white or yellowish color often suggests the presence of impurities.[6] Thorough purification, such as recrystallization or column chromatography, is necessary. Using activated carbon (Norit) during recrystallization can also help remove colored impurities.[6]

Issue 3: Product Isolation and Purification Challenges

  • Question: I'm having difficulty isolating my product from the reaction mixture. What can I do?

  • Answer: Isolation problems can manifest in several ways:

    • Product is Soluble in the Reaction Solvent: If the product does not precipitate upon completion of the reaction, you can try adding a non-solvent like cold water or hexane to induce precipitation.[2][5] Alternatively, concentrating the reaction mixture by evaporating the solvent may be necessary.[2]

    • Product is an Oil Instead of a Solid: The presence of residual solvent or impurities can lower the melting point, causing the product to be an oil.[4][5] Ensure all solvent is removed under a vacuum. If the product remains oily, further purification by column chromatography or recrystallization from a different solvent system may be required.[5] You can also try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[4]

    • Product Instability on Silica Gel: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel used in column chromatography.[1] In such cases, consider using neutral or basic alumina for chromatography or opting for a different purification method entirely.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound derivatives? A1: The most prevalent methods involve the condensation of 2-aminothiophenol with various carbonyl compounds, such as carboxylic acids, aldehydes, acyl chlorides, and esters.[1][3] Another common approach involves the reaction of a substituted aniline (like p-fluoroaniline) with a thiocyanate source (e.g., potassium thiocyanate) and a halogen like bromine in an acidic medium.[4][7]

Q2: How can I monitor the progress of my reaction? A2: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring reaction progress.[1][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.[1]

Q3: How critical is temperature control during the synthesis? A3: Temperature control is highly critical. Many steps, particularly the addition of reagents like bromine in acetic acid, are exothermic.[4] Maintaining the recommended temperature (often below 10°C for bromination) is essential to prevent side reactions and ensure a good yield.[4][7]

Q4: What are the typical solvents used for synthesis and recrystallization? A4: Glacial acetic acid is a common solvent for the primary cyclization reaction.[4][7] For subsequent derivatization steps, solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) are often used.[4] For purification, ethanol is a frequently used recrystallization solvent.[5][6]

Q5: What is the role of an acid, like hydrochloric acid (HCl), in some of these syntheses? A5: In reactions involving hydrogen peroxide as an oxidant, HCl can act as a catalyst.[3] In other contexts, strong acids are used to form salts of the aminobenzothiazole products, which can aid in purification and handling. While HCl is common, other strong acids can also be used, though the choice may affect the salt's solubility and stability.[6]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Arylbenzothiazoles

EntryReactant 1Reactant 2Catalyst/OxidantSolventTemperatureTimeYield (%)
12-AminothiophenolAromatic AldehydeH₂O₂/HClEthanolRoom Temp1 hr~87-95%[3]
2p-chlorophenylthiourea-H₂SO₄/HBr-65-70°C6 hrs92%[6]
34-fluoroanilineKSCNBromine/Acetic AcidAcetic Acid<10°C10 hrsHigh Yield
42-AminothiophenolAromatic AldehydeSnP₂O₇-Reflux8-35 min87-95%[3]

Note: Yields are often substrate-dependent and may vary.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol is adapted from a procedure demonstrating a high-yield synthesis.[6]

  • Reaction Setup: To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.

  • Temperature Control: Maintain the internal temperature at 45°-50° C during the HBr addition.

  • Heating: After the addition is complete, maintain the mixture at 45°-50°C for an additional 1.5 hours. Then, increase the temperature to 65°-70° C and hold for 6 hours.

  • Work-up: Cool the reaction mixture and, with rapid stirring, add 250 ml of methanol. The temperature will rise to approximately 70° C.

  • Isolation: Cool the mixture again and filter the precipitated product.

  • Purification: Wash the collected solid with three 150 ml portions of acetone and dry to obtain the final product. (Expected Yield: ~92%).[6]

Protocol 2: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol describes a green and efficient method for the condensation of 2-aminothiophenol with aromatic aldehydes.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[2]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).[2]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[2]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[2]

  • Purification: Wash the solid with cold water and dry it. If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.[5]

Visualizations

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Dissolve Reactants) B 2. Reagent Addition (Catalyst/Oxidant) A->B C 3. Reaction (Stirring & Heating) B->C D 4. Monitoring (TLC) C->D E 5. Work-up (Quenching/Precipitation) D->E F 6. Isolation (Filtration) E->F G 7. Purification (Recrystallization/ Chromatography) F->G H Final Product G->H G cluster_troubleshooting Troubleshooting Decision Tree Start Problem Encountered LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No Temp Optimize Temperature LowYield->Temp Yes IsolationIssue Isolation Issues? SideProducts->IsolationIssue No Inert Use Inert Atmosphere SideProducts->Inert Yes Solvent Add Anti-Solvent or Evaporate IsolationIssue->Solvent Yes Oxidant Check Oxidant/Atmosphere Temp->Oxidant Purity Verify Reagent Purity Oxidant->Purity ControlTemp Control Temperature Inert->ControlTemp Stoich Check Stoichiometry ControlTemp->Stoich Purify Change Purification Method (e.g., Alumina Column) Solvent->Purify

References

Technical Support Center: Synthesis of 6-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 6-Aminobenzothiazole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the synthesis of this compound are a common issue and can stem from several factors, primarily related to starting material quality, reaction conditions, and potential side reactions.

  • Poor Quality of Starting Materials: The purity of the aniline precursor is crucial. For instance, p-phenylenediamine is susceptible to oxidation, which can impede the reaction. It is advisable to use freshly purified starting materials.

  • Incomplete Reaction: The reaction may not have gone to completion. It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1][2] If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Reaction Temperature: Temperature control is critical. Excessive heat can lead to the degradation of the product and the formation of byproducts, while a temperature that is too low can result in an incomplete reaction.[2]

  • Side Reactions: The formation of unwanted byproducts can significantly consume reactants and reduce the yield of the desired product.

Question 2: My final product is off-white or yellowish instead of the expected color. What causes this discoloration and how can I purify it?

Answer:

Discoloration in the final product typically indicates the presence of impurities. These can be residual starting materials, byproducts from side reactions, or degradation products.

To improve the purity and color of your this compound:

  • Recrystallization: This is a standard and effective purification method. Ethanol or methanol are often suitable solvents. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.[3]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal (e.g., Norit) to the hot solution can help adsorb colored impurities.[1][3] After a short period of boiling, the charcoal is removed by hot filtration before the solution is cooled for crystallization.[1][3]

  • Column Chromatography: For more challenging purifications, column chromatography using silica gel can be employed to separate the desired product from closely related impurities.

A detailed purification protocol is provided in the "Experimental Protocols" section.

Question 3: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions occurring?

Answer:

Several side reactions can occur during the synthesis of this compound, leading to a mixture of products. The most common synthesis involves the reaction of a p-substituted aniline (like p-phenylenediamine or p-nitroaniline) with a thiocyanate salt in the presence of an oxidizing agent like bromine.

Common side reactions include:

  • Over-bromination: The use of excess bromine can lead to the bromination of the aromatic ring, creating brominated benzothiazole derivatives as impurities.[3] Careful control of bromine stoichiometry is essential.

  • Formation of Isomeric Byproducts: In syntheses starting from a precursor like 2-amino-6-nitrobenzothiazole, the initial nitration step can produce other isomers. For instance, nitration of 2-acetylaminobenzothiazole can yield small percentages of the 4-, 5-, and 7-nitro isomers in addition to the desired 6-nitro product.[4]

  • Oxidation of Amino Groups: The amino groups of the starting materials or the final product can be sensitive to oxidation, especially under harsh reaction conditions, leading to colored impurities.

  • Formation of Disulfide Byproducts: If the synthesis route involves a thiophenol intermediate, oxidation of the thiol group can lead to the formation of disulfide byproducts.[2] Performing the reaction under an inert atmosphere can help minimize this.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[5] For 6-substituted 2-aminobenzothiazoles, this often involves reacting a p-substituted aniline with a thiocyanate salt (like potassium or ammonium thiocyanate) and bromine in a solvent such as glacial acetic acid.[6][7][8]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using a UV lamp.[2]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood. Glacial acetic acid is also corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Quantitative Data on Side Reactions

In syntheses that proceed via the nitration of an acylated 2-aminobenzothiazole to form 2-acylamino-6-nitrobenzothiazole, the formation of other nitro isomers is a key side reaction. The distribution of these isomers is critical as they can be difficult to separate from the desired product.

IsomerPercentage in Crude Product
2-Amino-4-nitrobenzothiazole< 1.5%
2-Amino-5-nitrobenzothiazole< 0.3%
2-Amino-6-nitrobenzothiazole (Desired) Major Product
2-Amino-7-nitrobenzothiazole< 1.5%
Table 1: Typical isomeric impurity profile from the nitration of 2-acetylaminobenzothiazole followed by hydrolysis, based on reported data.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole (Precursor to this compound)

This protocol is adapted from a common method involving the reaction of a substituted aniline with potassium thiocyanate and bromine.[5][6]

Materials:

  • 4-Nitroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, dissolve 0.1 mole of 4-nitroaniline and 0.4 moles of potassium thiocyanate in 150 mL of glacial acetic acid.

  • Cool the mixture in an ice bath to below 10°C.

  • While maintaining the low temperature and stirring vigorously, add a solution of 0.1 mole of bromine in 100 mL of glacial acetic acid dropwise. Ensure the temperature does not rise significantly during the addition.

  • After the complete addition of the bromine solution, continue to stir the reaction mixture for 10-12 hours at room temperature.

  • Pour the reaction mixture into cold water.

  • Filter the resulting precipitate and wash with water.

  • Neutralize the combined filtrate with a 10% NaOH solution to precipitate any remaining product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • The crude 2-amino-6-nitrobenzothiazole can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a general method for purifying crude aminobenzothiazoles.[1][9]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (Norit)

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • To the hot solution, add a small amount of activated charcoal (approximately 2-5% by weight of the crude product).

  • Keep the solution hot and filter it through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Dilute the hot filtrate with hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 30% ethanol-water solution.

  • Dry the crystals to a constant weight.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification p_phenylenediamine p-Phenylenediamine Mixing Mix in Glacial Acetic Acid p_phenylenediamine->Mixing KSCN Potassium Thiocyanate KSCN->Mixing Bromination Add Bromine (Br2) at <10°C Mixing->Bromination Forms Thiourea intermediate Stirring Stir for 10-12h at RT Bromination->Stirring Oxidative Cyclization Quench Pour into Water Stirring->Quench Filter Filter Precipitate Quench->Filter Neutralize Neutralize Filtrate Filter->Neutralize Recrystallize Recrystallize from Ethanol Neutralize->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_side_products Potential Side Products Main p-Phenylenediamine + KSCN + Br2 Desired This compound Main->Desired Main Reaction Path OverBrom Ring-Brominated Byproducts Main->OverBrom Excess Br2 Isomers Isomeric Aminobenzothiazoles (e.g., from impurities) Main->Isomers Isomeric Starting Material Polymeric Polymeric Tars Main->Polymeric High Temperature

Caption: Logical relationships of potential side product formation.

References

How to avoid disulfide byproduct in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of disulfide byproducts during benzothiazole synthesis.

Troubleshooting Guide: Disulfide Byproduct Formation

The primary cause of disulfide byproduct formation in benzothiazole synthesis is the oxidation of the starting material, 2-aminothiophenol. The thiol (-SH) group is highly susceptible to oxidation, which leads to the formation of a disulfide-linked dimer. This guide provides a systematic approach to diagnose and resolve this common issue.

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem: Disulfide Byproduct Detected check_atmosphere Is the reaction run under an inert atmosphere? start->check_atmosphere implement_inert Action: Purge the reaction vessel with N2 or Ar and maintain a positive pressure. check_atmosphere->implement_inert No check_reagent_purity Is the 2-aminothiophenol freshly purified or from a new bottle? check_atmosphere->check_reagent_purity Yes implement_inert->check_reagent_purity purify_reagent Action: Purify 2-aminothiophenol by distillation or recrystallization before use. check_reagent_purity->purify_reagent No check_temp Is the reaction temperature optimized? check_reagent_purity->check_temp Yes purify_reagent->check_temp optimize_temp Action: Lower the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. check_temp->optimize_temp No check_oxidant Is a strong oxidizing agent being used? check_temp->check_oxidant Yes optimize_temp->check_oxidant mild_oxidant Action: Switch to a milder oxidant (e.g., air, DMSO) or control the stoichiometry of the current oxidant. check_oxidant->mild_oxidant Yes final_check Problem Resolved? check_oxidant->final_check No mild_oxidant->final_check

Caption: A step-by-step workflow to troubleshoot and mitigate disulfide byproduct formation in benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide byproduct formation in benzothiazole synthesis?

A1: The main cause is the oxidation of the thiol group (-SH) in the 2-aminothiophenol starting material. This oxidation leads to the formation of a disulfide-linked dimer, bis(2-aminophenyl) disulfide. This can be exacerbated by exposure to atmospheric oxygen, high reaction temperatures, and the use of strong oxidizing agents.[1]

Q2: How can I prevent the oxidation of 2-aminothiophenol?

A2: The most effective method is to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the exposure of the reaction mixture to oxygen. Additionally, using freshly purified 2-aminothiophenol can remove any pre-existing disulfide impurities that may catalyze further byproduct formation.

Q3: Does the choice of oxidant affect disulfide byproduct formation?

A3: Yes. In syntheses that require an oxidant for the final cyclization step, the choice of oxidant is crucial. Using strong oxidants can lead to over-oxidation and the formation of unwanted byproducts. Milder oxidants, or in some cases, using air as a controlled oxidant, can provide the desired product with higher purity.[2]

Q4: Can reaction temperature influence the formation of disulfide byproducts?

A4: Absolutely. High reaction temperatures can promote side reactions, including the polymerization of 2-aminothiophenol into disulfide-linked polymers.[2] It is often beneficial to run the reaction at a lower temperature for a longer duration to minimize these side reactions.

Q5: Are there any "green" synthesis methods that help avoid byproducts?

A5: Yes, several green chemistry approaches have been developed that often result in higher yields and fewer byproducts. These methods include using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free or microwave-assisted conditions.[3][4] These controlled conditions can minimize the opportunity for side reactions to occur.

Data on Prevention Strategies

While direct side-by-side quantitative comparisons of running reactions under air versus an inert atmosphere are not always explicitly detailed in the literature, the consistently high yields reported in protocols that utilize an inert atmosphere strongly suggest its efficacy in preventing byproduct formation.

Synthesis MethodKey Prevention StrategyReported Yield of BenzothiazoleReference
Condensation of 2-aminothiophenol with benzoyl chloridesReaction run under an inert atmosphere (e.g., N2)82-95%[5]
Condensation of 2-aminothiophenol with aldehydes using a reusable catalystMicrowave-assisted synthesis, often in a closed vessel, limiting oxygen exposure85-95%[6]
Reaction of aromatic amines, aliphatic amines, and elemental sulfurReaction conducted under a nitrogen atmosphere in a sealed tubeup to 97%[7]
Condensation of 2-aminothiophenol with aldehydes using laccase as a catalystReaction open to air, but under mild, room temperature conditionsGood to excellent yields[3]

Note: The high yields in the methods above are attributed to the specific conditions that inherently minimize the oxidation of 2-aminothiophenol.

Reaction Pathway and Byproduct Formation

The desired reaction for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde typically proceeds through the formation of a benzothiazoline intermediate, which is then oxidized to the final product. The formation of the disulfide byproduct occurs when 2-aminothiophenol is oxidized before it can react with the aldehyde.

reaction_pathway cluster_main Desired Reaction Pathway cluster_byproduct Byproduct Formation A 2-Aminothiophenol C Benzothiazoline Intermediate A->C B Aldehyde B->C D 2-Substituted Benzothiazole C->D Oxidation E 2-Aminothiophenol F Bis(2-aminophenyl) disulfide E->F Oxidation (O2, heat, strong oxidants)

Caption: Reaction scheme illustrating the desired pathway for benzothiazole synthesis versus the competing disulfide byproduct formation.

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzothiazoles under an Inert Atmosphere

This protocol provides a general method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes while minimizing disulfide byproduct formation.

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL)

  • Catalyst (optional, e.g., a catalytic amount of iodine or H₂O₂/HCl)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.

  • Purge the reaction vessel with nitrogen or argon for 5-10 minutes to create an inert atmosphere.

  • To the flask, add the aromatic aldehyde (1.0 mmol) and the solvent (5-10 mL).

  • While maintaining the inert atmosphere, add 2-aminothiophenol (1.0 mmol) to the solution.

  • If a catalyst is required, add it at this stage.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[1]

Protocol 2: Green Synthesis of 2-Substituted Benzothiazoles using a Reusable Catalyst

This protocol outlines an environmentally friendly approach that often results in high yields and minimal byproducts.

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Reusable catalyst (e.g., SnP₂O₇)

  • Solvent (e.g., ethanol or water)

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the aldehyde (1.0 mmol), the catalyst, and the solvent.

  • Stir the mixture at the optimized temperature (often room temperature or slightly elevated) for the specified time (can be as short as 8-35 minutes).[3]

  • Monitor the reaction by TLC.

  • Upon completion, the catalyst can be recovered by filtration for reuse.

  • The product can be isolated from the filtrate, often through simple precipitation or extraction.

  • Further purification can be done by recrystallization if necessary.[3]

References

Improving the purity of 6-Aminobenzothiazole during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers improve the purity of 6-Aminobenzothiazole during its synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Q1: My final product is off-color (e.g., yellow, brown, or dark) instead of the expected pale solid. How can I remove the colored impurities?

A1: Colored impurities are common and can often be removed effectively.

  • Activated Charcoal Treatment: During recrystallization, colored impurities can be adsorbed by activated charcoal. Add a small amount (typically 1-2% by weight of your crude product) of activated charcoal to the hot solution before filtration.[1][2] It is critical to perform a hot filtration to remove the charcoal, otherwise, it will contaminate your final product.

  • Repeat Purification: If a single purification step is insufficient, a second recrystallization may be necessary. Alternatively, passing the material through a short plug of silica gel using an appropriate solvent can effectively remove highly polar, colored impurities.

  • Check for Degradation: Ensure the compound is stable under the reaction and purification conditions. Amines can be sensitive to air oxidation, especially at elevated temperatures. Consider performing the purification steps under an inert atmosphere (e.g., Nitrogen or Argon) if degradation is suspected.

Q2: The melting point of my purified this compound is low and has a broad range. What is the likely cause?

A2: A low and broad melting point typically indicates the presence of impurities.

  • Residual Solvents: The most common cause is trapped solvent from the purification process. Ensure the product is dried thoroughly under a high vacuum for a sufficient period. Gently heating while under vacuum can help remove high-boiling point solvents like DMF or DMSO, but be cautious not to melt or decompose the product.

  • Starting Material/By-products: Incomplete reactions or side reactions are another major source of impurities.[3] For example, if synthesizing from 6-nitrobenzothiazole, the presence of the starting material will depress the melting point. Purity should be checked by TLC or NMR, and if necessary, re-purification via column chromatography or recrystallization should be performed.

Q3: My compound is streaking or sticking to the baseline on a silica gel TLC plate. How can I achieve better separation during column chromatography?

A3: This is a common problem when purifying basic compounds like aromatic amines on acidic silica gel.[4][5] The amine group interacts strongly with the acidic silanol groups on the silica surface.

  • Mobile Phase Modification: To mitigate this interaction, add a small amount of a basic modifier to your eluent system. Adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase will "neutralize" the active sites on the silica, leading to sharper peaks and better separation.[5][6]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Basic alumina or amine-functionalized silica columns are designed to handle basic compounds and prevent strong acid-base interactions, often allowing for simpler solvent systems like Hexane/Ethyl Acetate.[4][5]

  • Reversed-Phase Chromatography: For very polar amines, reversed-phase flash chromatography using a high pH mobile phase can be an effective alternative.[4]

Q4: I am experiencing very low yield after my purification steps. What are the common causes of product loss?

A4: Low recovery can happen for several reasons during work-up and purification.

  • Recrystallization Issues:

    • Solvent Choice: The product might be too soluble in the chosen recrystallization solvent, even at low temperatures. Try a less polar solvent or a mixed-solvent system.

    • Premature Crystallization: The product may have crystallized out during a hot filtration step. Ensure your funnel and flask are pre-heated to prevent this.[1]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.

  • Chromatography Issues:

    • Irreversible Adsorption: As mentioned in Q3, basic amines can bind irreversibly to acidic silica gel. If you did not use a basic modifier, a significant portion of your product could be lost on the column.[6]

  • Extraction Issues:

    • Incorrect pH: During an aqueous workup, ensure the aqueous layer's pH is basic (pH > 8) before extracting with an organic solvent. If the aqueous layer is acidic, your amine product will be protonated and remain in the aqueous phase as a salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect during the synthesis of this compound?

A1: Impurities depend heavily on the synthetic route.

  • From Reduction of 6-Nitrobenzothiazole: The primary impurity is often unreacted 6-nitrobenzothiazole.

  • From Cyclization of 4-Amino-thiophenol derivatives: Potential impurities include oxidized starting materials and side-products from incorrect cyclization.

  • From Thiocyanation of Anilines: This route can produce a mixture of isomers (if the para-position is unsubstituted) and by-products from side reactions like bromination or hydrolysis.[3][7]

Q2: What is the best general-purpose method for purifying crude this compound?

A2: For most labs, a two-stage approach is recommended. First, perform a recrystallization from a suitable solvent like an ethanol/water mixture.[1] This will often remove the bulk of impurities and yield a product of >95% purity. If the product is still not pure enough, follow up with flash column chromatography.

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods is best for a definitive assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.

  • Spectroscopy (NMR): ¹H NMR is one of the most powerful tools. The absence of signals corresponding to impurities or starting materials is a strong confirmation of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Data Presentation

Table 1: Physical and Purity Data for this compound

Parameter Value Source
Molecular Formula C₇H₆N₂S -
Molecular Weight 150.20 g/mol -
Appearance Pale yellow to beige crystalline powder [1]

| Melting Point | 87-91 °C | |

Table 2: Illustrative Comparison of Common Purification Techniques

Technique Typical Purity Typical Yield Pros Cons
Recrystallization >98% 60-85% Simple, inexpensive, highly effective for crystalline solids, scalable. Higher product loss, may not separate compounds with similar solubility.

| Flash Column Chromatography | >99% | 70-95% | Excellent separation of complex mixtures, high purity achievable. | More complex, requires more solvent and materials (silica), can be slower. |

Table 3: Recommended Solvent Systems for Purification

Purification Method Solvent / Mobile Phase System Application Notes Source
Recrystallization Ethanol / Water Dissolve crude product in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly. [1]
Recrystallization Ethanol A good single-solvent option for many benzothiazole derivatives. [8][9]
Column Chromatography Ethyl Acetate / Hexanes (with 0.5% TEA) A standard gradient system (e.g., 10% to 50% Ethyl Acetate). The added Triethylamine (TEA) prevents peak tailing. [5][10]

| Column Chromatography | Dichloromethane / Methanol (with 0.5% NH₄OH) | For more polar impurities. The added ammonium hydroxide serves the same purpose as TEA. |[5] |

Experimental Protocols

Protocol 1: High-Purity Recrystallization of this compound

Objective: To purify crude this compound using a mixed-solvent system and optional decolorization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks, heating source (hot plate), Büchner funnel, filter paper, vacuum flask

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the flask and gently reheat to boiling for 2-3 minutes.

  • Hot Filtration (Critical if charcoal was used): Pre-heat a separate flask and a glass funnel. Place a fluted filter paper in the funnel and perform a rapid hot gravity filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Re-heat the clear filtrate to boiling. Add hot water dropwise while swirling until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 30% ethanol/water solution to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound by removing closely related impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Chromatography column, collection tubes, TLC plates, UV lamp

Methodology:

  • Prepare the Mobile Phase: Prepare a stock solution of your eluent. A common starting point is Hexane/Ethyl Acetate (e.g., 80:20 v/v) containing 0.5% Triethylamine.

  • Pack the Column: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% TEA) and pack the column uniformly.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visual Guides

PurificationWorkflow start Crude this compound (Post-Synthesis Workup) decision1 Is the product a solid with some color? start->decision1 recrystallize Perform Recrystallization (Protocol 1) decision1->recrystallize  Yes chromatography Use Column Chromatography (Protocol 2) decision1->chromatography  No / Oily analyze Assess Purity (TLC, MP, NMR) recrystallize->analyze chromatography->analyze decision2 Is Purity >98%? analyze->decision2 end_product Pure this compound decision2->end_product  Yes repurify Re-purify using alternative method decision2->repurify  No repurify->decision1 Re-evaluate ChromatographyTroubleshooting problem Problem: Compound streaks or remains at baseline on silica TLC cause Likely Cause: Strong acid-base interaction between basic amine and acidic silica problem->cause solution1 Solution A: Modify Mobile Phase cause->solution1 solution2 Solution B: Change Stationary Phase cause->solution2 action1 Add 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide to the eluent. solution1->action1 action2 Use an amine-functionalized silica or basic alumina column. solution2->action2 result Result: Sharper peaks and improved separation action1->result action2->result

References

Overcoming incomplete cyclization in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incomplete cyclization during benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is incomplete cyclization in benzothiazole synthesis, and what are the common intermediates formed?

A1: Incomplete cyclization in benzothiazole synthesis refers to the failure of the reaction to proceed to the final aromatic benzothiazole structure. Instead, the reaction stalls at an intermediate stage, most commonly forming a benzothiazoline intermediate. This occurs when the initial condensation product of 2-aminothiophenol and an aldehyde (a Schiff base) cyclizes but is not subsequently oxidized to the aromatic benzothiazole.[1][2]

Q2: What are the primary causes of incomplete cyclization?

A2: The primary causes of incomplete cyclization include:

  • Insufficient Oxidation: The reaction conditions may lack a suitable oxidizing agent, or the oxidant used may not be strong enough to convert the benzothiazoline intermediate to the final benzothiazole.[1]

  • Suboptimal Reaction Conditions: Factors such as low reaction temperature, insufficient reaction time, or an inappropriate solvent can hinder the final oxidation step.

  • Steric Hindrance: Bulky substituents on the starting materials (2-aminothiophenol or the aldehyde) can sterically hinder the final aromatization step.[1]

  • Poor Quality Starting Materials: The use of oxidized or impure 2-aminothiophenol can lead to side reactions and prevent the desired cyclization from completing.[1]

Q3: How can I detect incomplete cyclization in my reaction mixture?

A3: Incomplete cyclization can be detected using various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a common method for monitoring the progress of the reaction. The benzothiazoline intermediate will have a different Rf value compared to the starting materials and the final benzothiazole product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can definitively identify the structure of the benzothiazoline intermediate. The presence of signals corresponding to the non-aromatic thiazoline ring will confirm incomplete cyclization.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the intermediate, which will differ from that of the desired product.[3]

Q4: What are some common side reactions to be aware of during benzothiazole synthesis?

A4: Besides incomplete cyclization, other common side reactions include:

  • Oxidation and Polymerization of 2-aminothiophenol: This starting material is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers, often appearing as dark, tarry byproducts.[1]

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[1]

  • Self-Condensation of Aldehydes: Under certain conditions, the aldehyde starting material can undergo self-condensation.[1]

Troubleshooting Guide

Issue 1: My analysis shows the presence of an intermediate that has not fully cyclized.

This is a classic case of incomplete cyclization, where the benzothiazoline intermediate has been formed but not oxidized to the final benzothiazole.

Troubleshooting Workflow

G start Incomplete Cyclization Detected (e.g., via TLC, NMR) oxidant Introduce or Optimize Oxidizing Agent start->oxidant Is an oxidant present and sufficient? conditions Adjust Reaction Conditions start->conditions Are conditions optimal? purification Purify and Re-subject Intermediate start->purification Can the intermediate be isolated? oxidant->conditions No improvement success Complete Cyclization Achieved oxidant->success Improvement conditions->purification No improvement conditions->success Improvement purification->success Successful re-reaction fail Re-evaluate Synthetic Strategy purification->fail Re-reaction fails

Caption: Troubleshooting workflow for incomplete cyclization.

Possible Causes & Solutions

Possible Cause Recommended Solutions
Insufficient Oxidant - Add a suitable oxidizing agent to the reaction mixture. Common choices include hydrogen peroxide (H₂O₂), iodine (I₂), or even exposure to air.[1][4] - Increase the stoichiometry of the existing oxidant. - Switch to a stronger, yet mild, oxidant if the current one is ineffective.
Suboptimal Reaction Time - Extend the reaction time and monitor the progress closely using TLC to ensure the reaction goes to completion.[1]
Low Reaction Temperature - Gradually increase the reaction temperature. Some cyclizations require heating to overcome the activation energy for the final aromatization step.
Steric Hindrance - If steric hindrance is suspected, consider modifying the starting materials to reduce bulkiness, if possible. - Alternatively, explore alternative synthetic routes that are less sensitive to steric effects.
Issue 2: The reaction mixture has turned dark and tarry, with low yield of the desired product.

This often indicates the polymerization or dimerization of the 2-aminothiophenol starting material due to oxidation.

Possible Causes & Solutions

Possible Cause Recommended Solutions
Oxidation of 2-aminothiophenol - Use freshly purified or a newly opened bottle of 2-aminothiophenol.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
Harsh Reaction Conditions - Avoid excessively high temperatures. Consider running the reaction at a lower temperature for a longer duration.[1] - If using a strong oxidizing agent, switch to a milder one.
High Reactant Concentration - Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[1] - Add one of the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates.[1]

Quantitative Data Summary

The yield of benzothiazole synthesis is highly dependent on the reaction conditions. The following table summarizes yields obtained under various catalytic systems for the reaction of 2-aminothiophenol with benzaldehyde.

Catalyst / ReagentSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp.45 - 60 min85 - 94%[4][5]
Zn(OAc)₂·2H₂O (5 mol%)Solvent-free8030 - 60 min67 - 96%[6]
Ionic Liquid on CoFe₂O₄@SiO₂Solvent-free7010 min83 - 91%[6]
Amberlite IR120 ResinMicrowave855 - 10 min88 - 95%[4]
TiO₂ NPs / H₂O₂Daylight-5 - 27 min90 - 97%[4]

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylbenzothiazole

This protocol provides a general method for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.

Materials:

  • 2-aminothiophenol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ethanol (5-10 mL)

  • Hydrogen Peroxide (H₂O₂, 30% solution, 6.0 mmol)

  • Hydrochloric Acid (HCl, concentrated, 3.0 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5-10 mL).[7]

  • To this stirring solution, add hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) at room temperature.[7] A 1:1:6:3 ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is often optimal.[4][7]

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within 1 hour), pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Troubleshooting Incomplete Cyclization by Post-Reaction Oxidation

This protocol can be used if analysis indicates the presence of the benzothiazoline intermediate after the initial reaction.

Materials:

  • Crude reaction mixture containing the benzothiazoline intermediate

  • Iodine (I₂)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium thiosulfate solution

  • Magnetic stirrer

Procedure:

  • Dissolve the crude reaction mixture in a suitable solvent like dichloromethane.

  • Add a catalytic amount of iodine to the solution.

  • Stir the mixture at room temperature and monitor the conversion of the benzothiazoline to benzothiazole by TLC.

  • If the reaction is slow, gentle heating may be applied.

  • Once the conversion is complete, wash the reaction mixture with a saturated sodium thiosulfate solution to quench the excess iodine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway of Benzothiazole Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product A 2-Aminothiophenol C Schiff Base A->C B Aldehyde B->C D Benzothiazoline (Incomplete Cyclization) C->D Cyclization E Benzothiazole D->E Oxidation (Aromatization)

Caption: Reaction pathway for benzothiazole synthesis.

References

Managing oxidation of 2-aminothiophenol in 6-Aminobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-aminobenzothiazole, with a special focus on managing the oxidation of the key intermediate, 2-aminothiophenol.

Frequently Asked Questions (FAQs)

Q1: What is the role of 2-aminothiophenol in the synthesis of this compound?

A1: 2-Aminothiophenol is a critical precursor in the synthesis of many benzothiazole derivatives. In the context of this compound synthesis, it provides the core benzothiazole bicyclic structure. The reaction typically involves the condensation of 2-aminothiophenol with a suitable reagent to form the thiazole ring fused to the benzene ring.

Q2: Why is the oxidation of 2-aminothiophenol a significant issue?

A2: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide byproduct (2,2'-diaminodiphenyldisulfide).[1] This side reaction consumes the starting material, thereby reducing the overall yield of the desired this compound.[1] The presence of this disulfide impurity can also complicate the purification of the final product.

Q3: What are the primary signs of 2-aminothiophenol oxidation in my reaction?

A3: The most common indicators of significant oxidation include:

  • Low yield of the desired this compound.

  • The presence of an additional, less polar spot on a Thin Layer Chromatography (TLC) analysis of the crude reaction mixture, corresponding to the disulfide byproduct.

  • Difficulty in purifying the final product , with the impurity co-eluting or co-crystallizing with the desired compound.

Q4: Are there any specific safety precautions for handling 2-aminothiophenol?

A4: Yes, 2-aminothiophenol should be handled with care. It is a thiol and has a strong, unpleasant odor. It is crucial to work in a well-ventilated fume hood.[1] Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information. Due to its propensity for oxidation, it is best to use a freshly opened bottle or to purify it before use.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Oxidation of 2-aminothiophenol: The thiol group has been oxidized to a disulfide, preventing it from participating in the cyclization reaction.- Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.[1] - Degas solvents: Before use, degas the reaction solvents to remove dissolved oxygen. - Use fresh or purified 2-aminothiophenol: Ensure the purity of your starting material.[1]
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or solvent can lead to poor conversion.- Optimize temperature: Gradually increase or decrease the temperature to find the optimal condition for your specific reaction. Some reactions require heating, while others proceed at room temperature. - Monitor reaction progress: Use TLC to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[1]
Poor quality of other reagents: Impurities in other starting materials can inhibit the reaction.- Verify the purity of all reagents before starting the synthesis.
Formation of Multiple Spots on TLC (Significant Impurities) Side reactions: Besides oxidation, other side reactions like self-condensation of starting materials might occur.- Control stoichiometry: Ensure the correct molar ratios of reactants are used. - Purification strategy: Optimize your column chromatography solvent system or consider recrystallization to separate the product from impurities.[1]
Incomplete cyclization: The intermediate may not have fully cyclized to form the benzothiazole ring.- Adjust catalyst: The choice of catalyst can be critical. Consider screening different acid or metal catalysts. - Prolong reaction time: As monitored by TLC, allow the reaction to proceed for a longer duration to ensure complete conversion.
Difficulty in Purifying the Product Similar polarity of product and impurities: The desired product and the disulfide byproduct may have similar polarities, making separation by chromatography challenging.- Optimize chromatography: Use a shallow gradient elution to improve separation. - Recrystallization: Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product.
Oily product: The product may not crystallize easily.- Trituration: Try triturating the oily product with a non-polar solvent like hexane or pentane to induce crystallization.

Data Presentation

The following table summarizes the impact of reaction atmosphere on the yield of this compound. These are representative data based on typical outcomes in similar syntheses.

Reaction Condition Atmosphere Yield of this compound (%) Key Observation
1Ambient Air45-55%Significant formation of disulfide byproduct observed on TLC.
2Inert (Nitrogen)75-85%Minimal disulfide byproduct formation, leading to a cleaner reaction profile and higher yield.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from p-phenylenediamine and potassium thiocyanate with subsequent oxidative cyclization using bromine.

Materials:

  • p-Phenylenediamine

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-phenylenediamine (0.1 mol) and potassium thiocyanate (0.4 mol) in 150 mL of glacial acetic acid.

  • Cooling: Cool the mixture to below 10°C in an ice bath.

  • Bromine Addition: While maintaining the temperature below 10°C, add a solution of bromine (0.1 mol) in 100 mL of glacial acetic acid dropwise with vigorous stirring.

  • Reaction: After the complete addition of bromine, continue stirring the mixture for an additional 10 hours, allowing it to slowly warm to room temperature.

  • Work-up: Pour the reaction mixture into 500 mL of warm water.

  • Neutralization: Neutralize the solution with a 10% aqueous solution of NaOH until a precipitate forms.

  • Isolation: Collect the precipitate by filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway 2-Aminothiophenol 2-Aminothiophenol Intermediate Intermediate Formation 2-Aminothiophenol->Intermediate + Reagent Oxidation Oxidation (Side Reaction) 2-Aminothiophenol->Oxidation Reagent Suitable Reagent (e.g., Cyanogen bromide) This compound This compound Intermediate->this compound Cyclization Disulfide_Byproduct Disulfide Byproduct Oxidation->Disulfide_Byproduct

Caption: Synthetic pathway for this compound highlighting the oxidation side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Oxidation Check for Oxidation (TLC Analysis) Start->Check_Oxidation Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Oxidation->Inert_Atmosphere Oxidation Detected Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Oxidation->Optimize_Conditions No Significant Oxidation Successful_Synthesis Successful Synthesis Inert_Atmosphere->Successful_Synthesis Purify_Reagents Purify Starting Materials Optimize_Conditions->Purify_Reagents Purify_Reagents->Successful_Synthesis

Caption: Troubleshooting workflow for managing low yields in this compound synthesis.

Preventative_Measures Measures Preventative Measures - Inert Atmosphere - Degassed Solvents - Fresh/Purified Reagents Effect Effects - Reduced Oxidation - Minimized Byproducts - Increased Yield - Simplified Purification Measures->Effect Leads to

Caption: Relationship between preventative measures and their effects on the synthesis.

References

Technical Support Center: Catalyst Selection for Optimizing 6-Aminobenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic functionalization of 6-Aminobenzothiazole and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions used to functionalize this compound?

A1: this compound is a versatile scaffold in medicinal chemistry. The most common catalytic reactions involve forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These include:

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are widely used. Suzuki coupling is effective for introducing aryl or vinyl groups at a halogenated position (e.g., 6-bromo-2-aminobenzothiazole).[1] Buchwald-Hartwig amination is preferred for the N-arylation of the exocyclic amino group.[2]

  • Copper-Catalyzed Cross-Coupling: Ullmann condensation is a classic method for C-N bond formation, often used for N-arylation.[3][4] Modern protocols use various copper(I) and copper(II) salts, which are often cheaper and less toxic than palladium catalysts.[5][6]

  • C-H Functionalization: Direct functionalization of C-H bonds is an emerging area that avoids the need for pre-functionalized starting materials (e.g., halo-substituents). Palladium catalysts are frequently employed for these transformations.[7][8]

  • Other Metal Catalysts: Ruthenium and Nickel have also been reported for specific transformations, such as intramolecular oxidative coupling of N-arylthioureas to form the benzothiazole core.[4][9]

Q2: How do I choose between a Palladium and a Copper catalyst for a C-N coupling reaction on the exocyclic amine?

A2: The choice depends on several factors, including the specific substrates, desired reaction conditions, and cost considerations.

  • Palladium (Buchwald-Hartwig Amination): Generally offers a broader substrate scope, especially with less reactive aryl chlorides and bromides. These reactions often proceed under milder conditions but can be more expensive due to the cost of palladium and specialized phosphine ligands.[2]

  • Copper (Ullmann Condensation): This is a more cost-effective option. While traditional Ullmann reactions required harsh conditions, modern protocols with ligands like 1,10-phenanthroline allow the reaction to proceed at room temperature.[5][6] Copper catalysts can be particularly effective for coupling with aryl iodides and boronic acids.[3][5] However, palladium catalysts sometimes show poor catalytic activity where copper is effective, and vice-versa, depending on the specific reactants.[3]

Q3: What are some "green" or environmentally friendly catalytic approaches for benzothiazole synthesis?

A3: Green chemistry approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. For benzothiazole synthesis, this includes:

  • Water as a Solvent: Using water instead of organic solvents is a key green approach. Copper-catalyzed syntheses of 2-aminobenzothiazoles have been successfully developed in water.[10][11]

  • Reusable Catalysts: Employing heterogeneous or reusable catalysts, such as certain nanocatalysts or polymer-supported catalysts, simplifies purification and reduces metal waste.[10][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating.[10][13]

  • Catalyst-Free Reactions: Some modern protocols achieve the synthesis of 2-substituted benzothiazoles under catalyst- and additive-free conditions, for example, by reacting aromatic amines with elemental sulfur in DMSO at high temperatures.[14]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the catalytic functionalization of this compound derivatives.

Problem: Low or No Product Yield

This is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions & Actions
Poor Quality of Starting Materials 2-aminothiophenol derivatives are susceptible to oxidation. Ensure the purity of your this compound substrate and the coupling partner. Using freshly purified materials is advisable.[10][15]
Inefficient Catalyst System The choice of catalyst, ligand, and base is crucial. If one system fails, screen others. For a Suzuki coupling, if a Pd(PPh₃)₄/K₂CO₃ system is ineffective, try a different ligand or a stronger base like K₃PO₄.[1][2] For C-N coupling, screen both palladium and copper systems.[2][5]
Suboptimal Reaction Temperature Some reactions work well at room temperature, while others require heating.[10] If the reaction is sluggish, try gradually increasing the temperature in 10-20 °C increments. Conversely, if side products are forming, lowering the temperature may be beneficial.[2]
Presence of Oxygen or Moisture Many cross-coupling catalysts, particularly Pd(0) species and phosphine ligands, are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Catalyst Deactivation The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure high-purity, anhydrous solvents are used. In some cases, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can overcome minor deactivation.[2]
Problem: Poor Regioselectivity (N- vs. N'-arylation)
Potential CauseRecommended Solutions & Actions
Ambident Nucleophilicity 2-Aminobenzothiazole has two nucleophilic nitrogen atoms: the exocyclic amino group (N) and the endocyclic thiazole nitrogen (N'). The reaction site can be influenced by conditions.[2]
Catalyst and Ligand Choice The catalyst system can direct regioselectivity. Buchwald-Hartwig (Palladium) conditions generally favor arylation on the exocyclic amino group.[2] The choice of ligand is critical; screen different types to optimize for the desired isomer.
Protecting Groups If regioselectivity remains a problem, consider a protection-deprotection strategy. The exocyclic amine can be protected (e.g., as an amide), the desired reaction performed elsewhere, and the protecting group subsequently removed.[1][3]
Problem: Difficult Product Purification
Potential CauseRecommended Solutions & Actions
Product is an Oil If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid salt derivative for purification by recrystallization, then regenerating the pure product.[10]
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[10] Consider using deactivated silica, neutral or basic alumina for chromatography, or an alternative purification method like recrystallization.
Residual Metal Catalyst Palladium or copper residues can contaminate the product. After the initial work-up, washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) or filtering the crude product through a pad of Celite can help remove residual metals.[2]

Section 3: Catalyst & Condition Optimization Data

Quantitative data is crucial for optimizing reaction conditions. The tables below summarize optimization results from cited literature for common reactions.

Table 1: Optimization of Cu(II)-Catalyzed N-Arylation of 2-Aminobenzothiazole with Phenylboronic Acid [5]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventYield (%)
1Cu(OAc)₂ (10)-K₃PO₄ (2)DME25
2Cu(OAc)₂ (10)1,10-phenanthroline (20)K₃PO₄ (2)DME62
3Cu(OAc)₂ (10)1,10-phenanthroline (20)K₃PO₄ (2)Acetonitrile 75
4Cu(OAc)₂ (10)1,10-phenanthroline (20)K₂CO₃ (2)Acetonitrile53
5Cu(OAc)₂ (10)1,10-phenanthroline (20)Cs₂CO₃ (2)Acetonitrile68
6Cu(OAc)₂ (5)1,10-phenanthroline (10)K₃PO₄ (1.5)Acetonitrile65
7Cu(OAc)₂ (10) 1,10-phenanthroline (20) K₃PO₄ (1.5) Acetonitrile 81

Reaction Conditions: 2-aminobenzothiazole (1 equiv.), phenylboronic acid (1.2 equiv.), at room temperature for 24h in an open vessel.

Table 2: Co-oxidant Screening for Pd-Catalyzed Intramolecular C-H Functionalization of N-Arylthiourea [7]

EntryCatalyst (mol%)Co-oxidant (mol%)Terminal OxidantYield (%)
1Pd(PPh₃)₄ (10)-O₂40
2Pd(PPh₃)₄ (10)Cu(OAc)₂·H₂O (10)O₂72
3Pd(PPh₃)₄ (10)Cu(acac)₂ (10)O₂72
4Pd(PPh₃)₄ (10)CuCl (10)O₂59
5Pd(PPh₃)₄ (10) MnO₂ (5) O₂ 100
6MnO₂ (5)-O₂0

Reaction Conditions: N-phenylthiourea substrate in MeCN at 80 °C for 2h.

Section 4: Detailed Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Suzuki Cross-Coupling of 2-Amino-6-bromobenzothiazole [1]

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add 2-amino-6-bromobenzothiazole (1.0 equiv.), the desired aryl boronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/H₂O (4:1), via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) or use microwave irradiation.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 2-amino-6-arylbenzothiazole.

Protocol 2: General Procedure for Cu(II)-Catalyzed N-Arylation of 2-Aminobenzothiazole with Boronic Acids [5]

  • Reaction Setup: In an open flask, combine 2-aminobenzothiazole (1.0 equiv.), the aryl boronic acid (1.2 equiv.), copper(II) acetate [Cu(OAc)₂] (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (K₃PO₄) (1.5 equiv.).

  • Solvent Addition: Add acetonitrile as the solvent.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction is typically open to the air.

  • Monitoring: Monitor the consumption of the starting material using TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-arylated 2-aminobenzothiazole.

Section 5: Visual Guides

Diagrams for Experimental Planning and Troubleshooting

Catalyst_Selection_Workflow start Define Desired Transformation (e.g., C-C or C-N bond) cc_bond C-C Bond Formation (e.g., Arylation) start->cc_bond C-C cn_bond C-N Bond Formation (e.g., Arylation) start->cn_bond C-N suzuki Suzuki Coupling (Substrate: 6-Halo-ABT + Boronic Acid) cc_bond->suzuki ch_func Direct C-H Arylation (Substrate: Unfunctionalized ABT) cc_bond->ch_func buchwald Buchwald-Hartwig (Broad scope, milder conditions) cn_bond->buchwald ullmann Ullmann Coupling (Cost-effective, good for Aryl Iodides) cn_bond->ullmann pd_cat_cc Use Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) suzuki->pd_cat_cc ch_func->pd_cat_cc pd_cat_cn Use Palladium Catalyst (e.g., Pd(OAc)2 + XPhos) buchwald->pd_cat_cn cu_cat_cn Use Copper Catalyst (e.g., CuI, Cu(OAc)2 + Phen) ullmann->cu_cat_cn

Caption: Catalyst selection workflow for this compound (ABT) reactions.

Troubleshooting_Low_Yield start Problem: Low Product Yield check_sm Step 1: Verify Purity of Starting Materials (6-ABT, Coupling Partner, Solvents) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok optimize_conditions Step 2: Optimize Reaction Conditions sm_ok->optimize_conditions Yes repurify_sm Solution: Repurify or Use Fresh Starting Materials sm_ok->repurify_sm No temp Adjust Temperature (Increase by 10-20°C or Decrease if side products) optimize_conditions->temp base_ligand Screen Base & Ligand (e.g., K3PO4 vs K2CO3; XPhos vs SPhos) optimize_conditions->base_ligand screen_catalyst Step 3: Screen Different Catalyst Systems temp->screen_catalyst base_ligand->screen_catalyst pd_vs_cu Try Alternative Metal (e.g., Switch from Pd to Cu or vice-versa) screen_catalyst->pd_vs_cu catalyst_loading Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) screen_catalyst->catalyst_loading success Yield Improved pd_vs_cu->success catalyst_loading->success

Caption: Troubleshooting decision tree for low reaction yield.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pdII_complex R-Pd(II)L_n-X oxidative_add->pdII_complex transmetal Transmetalation pdII_complex->transmetal pdII_r_r1 R-Pd(II)L_n-R' transmetal->pdII_r_r1 reductive_elim Reductive Elimination pdII_r_r1->reductive_elim reductive_elim->pd0 product Product R-R' reductive_elim->product reagents1 6-Bromo-ABT (R-X) reagents1->oxidative_add reagents2 Ar-B(OH)2 (R'-M) reagents2->transmetal base Base (e.g., K2CO3) base->transmetal

References

Solvent effects on the yield of 6-Aminobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aminobenzothiazole. The following information addresses common issues encountered during the synthesis, with a particular focus on the impact of solvent choice on reaction yield.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and impurities in the synthesis of this compound and its precursors, offering potential causes and solutions in a question-and-answer format.

Q1: My final yield of this compound is unexpectedly low. What are the potential causes related to the solvent?

A1: Low yields can often be attributed to the choice of reaction solvent and the solubility of reactants and intermediates.

  • Poor Solubility of Starting Materials: If the starting aniline derivative or the thiocyanate salt has low solubility in the chosen solvent at the reaction temperature, the reaction rate will be slow, leading to incomplete conversion and low yield.

  • Side Reactions Promoted by the Solvent: Some solvents can promote the formation of undesired byproducts. For instance, in highly acidic conditions, sulfonation of the aromatic ring can occur. The solvent can also influence the stability of intermediates.

  • Difficulty in Product Isolation: The solvent choice affects the crystallization and precipitation of the final product. If the product is too soluble in the reaction solvent, recovery during workup will be inefficient.

Recommended Solutions:

  • Solvent Screening: If you are experiencing low yields, consider screening a variety of solvents. Glacial acetic acid is a common choice for the initial cyclization reaction. For subsequent steps or alternative methods, solvents like ethanol, DMF, or DMSO can be explored.

  • Temperature Optimization: Adjusting the reaction temperature can improve the solubility of reactants and increase the reaction rate. However, be cautious as excessively high temperatures can lead to degradation and side reactions.

  • Co-solvent Systems: In some cases, a mixture of solvents can provide the optimal balance of solubility for both reactants and intermediates.

Q2: I am observing a significant amount of dark, tar-like byproducts in my reaction mixture. How can I minimize their formation?

A2: The formation of tar-like substances is often due to polymerization or degradation of starting materials or intermediates, which can be influenced by the solvent and reaction conditions.

  • Oxidation of Amines: Aromatic amines are susceptible to oxidation, which can lead to colored, polymeric byproducts. This is particularly relevant in the presence of an oxidizing agent like bromine.

  • Reaction with Solvent: At elevated temperatures, some solvents like DMSO can act as both a solvent and an oxidant, potentially leading to complex side reactions if not controlled.[1]

Recommended Solutions:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation of sensitive reagents.

  • Temperature Control: Carefully control the reaction temperature. The addition of bromine is often carried out at low temperatures (0-10 °C) to manage the exothermic reaction and reduce side product formation.[2][3]

  • Solvent Choice: Select a solvent that is stable under the reaction conditions and does not promote decomposition of your starting materials.

Q3: The purity of my this compound is low, and I'm having trouble with purification. What role does the solvent play here?

A3: The solvent used for the reaction and for recrystallization is critical for obtaining a pure product.

  • Co-precipitation of Impurities: If impurities are also insoluble in the solvent used for product precipitation, they will contaminate your final product.

  • Ineffective Recrystallization: The chosen recrystallization solvent should ideally dissolve the product well at high temperatures and poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.

Recommended Solutions:

  • Recrystallization Solvent Screening: Ethanol is a commonly used solvent for the recrystallization of 2-aminobenzothiazole derivatives.[2][3][4][5][6] If ethanol is not effective, you can try other solvents or solvent mixtures (e.g., ethanol/water, toluene).

  • Washing Steps: After filtration, wash the crude product with a suitable solvent to remove residual starting materials and soluble impurities. Water and ethanol are frequently used for washing.[2]

  • Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography may be necessary. The choice of the solvent system for chromatography is crucial for good separation.

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing this compound?

A: The most widely cited method is the reaction of a p-substituted aniline (in this case, p-phenylenediamine or a protected derivative) with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of bromine.[7] Glacial acetic acid is the most common solvent for this reaction.[2][8][9]

Q: How does the choice of solvent affect the reaction time?

A: The solvent can significantly influence the reaction rate and, therefore, the reaction time. A solvent that effectively dissolves the reactants will facilitate faster reaction kinetics. For instance, some one-pot syntheses of benzothiazole derivatives have been optimized for solvent-free conditions or in specific solvents like DMF or ethanol to achieve shorter reaction times.[1][10][11]

Q: Are there any "green" or more environmentally friendly solvent options for this synthesis?

A: Yes, there is a growing interest in developing greener synthetic routes. Some modern approaches for benzothiazole synthesis utilize water as a solvent, employ reusable catalysts, or are performed under solvent-free conditions.[12] While specific examples for this compound are less common, these principles can be adapted. Deep eutectic solvents (DESs) are also being explored as green alternatives.[1]

Q: Can I use a solvent other than glacial acetic acid for the cyclization reaction?

A: While glacial acetic acid is the most reported solvent for the thiocyanation and cyclization of anilines to form 2-aminobenzothiazoles, other solvents have been used for different benzothiazole synthesis strategies. For example, DMF has been used in copper-catalyzed one-pot syntheses.[10] Ethanol has also been employed in reactions involving different starting materials.[12] The optimal solvent will depend on the specific synthetic route you are following.

Data Presentation

The following table summarizes the reported yields of 6-substituted-2-aminobenzothiazoles in various solvents, based on available literature. It is important to note that a direct, side-by-side comparative study of all these solvents for the synthesis of this compound is not available in a single source. The data is compiled from different studies and may involve slightly different reaction conditions or starting materials (e.g., different p-substituted anilines).

Solvent SystemStarting Material ExampleReported Yield (%)Reference(s)
Glacial Acetic Acidp-Fluoroaniline89[5]
Glacial Acetic Acidp-AnisidineNot specified[8]
Glacial Acetic Acid3-Chloro-4-fluoroanilineNot specified[9]
Ethanol (for reaction)2-Amino-6-nitrobenzothiazole and aldehyde64-68[3]
Ethanol (for reaction)2-Hydrazino-6-methylbenzothiazole and acetophenone52[4]
Ethanol (for workup/recrystallization)6-substituted-2-aminobenzothiazolesWidely used[2][3][4][5][6]
DMF (for reaction)2-Iodoanilines and dithiocarbamatesup to 97[10]
DMSO (for reaction)2-Aminobenzenethiols and aryl ketonesGood yields[12]
Solvent-freeo-Chloronitrobenzene, benzaldehyde, sulfur78[1]

Note: The yields reported are for the synthesis of various 6-substituted-2-aminobenzothiazoles and may not be directly comparable due to different starting materials and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of 6-Substituted-2-Aminobenzothiazoles (adapted from literature[2][5][9])

This protocol outlines a general procedure for the synthesis of 6-substituted-2-aminobenzothiazoles from the corresponding p-substituted aniline.

Materials:

  • p-Substituted aniline (e.g., p-fluoroaniline)

  • Potassium thiocyanate or Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Ammonia solution

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve the p-substituted aniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-10 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture at a low temperature for a specified period (e.g., 2 hours), and then allow it to stir at room temperature for several hours (e.g., 10 hours).

  • The reaction mixture may be poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is then typically heated in glacial acetic acid and filtered hot.

  • The filtrate is cooled and neutralized with an ammonia solution to precipitate the 6-substituted-2-aminobenzothiazole.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then recrystallized from a suitable solvent, commonly ethanol, to yield the purified 6-substituted-2-aminobenzothiazole.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification aniline p-Substituted Aniline dissolve Dissolve Aniline & Thiocyanate in Glacial Acetic Acid aniline->dissolve thiocyanate KSCN / NH4SCN thiocyanate->dissolve bromine Bromine add_bromine Add Bromine Solution (dropwise) bromine->add_bromine solvent1 Glacial Acetic Acid solvent1->dissolve cool Cool to 0-10 °C dissolve->cool cool->add_bromine stir Stir at low temp, then room temp add_bromine->stir precipitate Precipitate in Water & Filter stir->precipitate neutralize Neutralize with Ammonia Solution precipitate->neutralize filter_wash Filter & Wash neutralize->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield solubility Poor Reactant Solubility low_yield->solubility side_reactions Side Reactions low_yield->side_reactions isolation Inefficient Product Isolation low_yield->isolation oxidation Oxidation of Amine low_yield->oxidation solvent_screen Solvent Screening solubility->solvent_screen temp_opt Optimize Temperature solubility->temp_opt side_reactions->temp_opt inert_atm Use Inert Atmosphere side_reactions->inert_atm recrystallize_opt Optimize Recrystallization isolation->recrystallize_opt oxidation->inert_atm

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 6-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-aminobenzothiazole derivatives.

Troubleshooting Guide

Problem 1: Low or No Product Yield After Purification

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Reaction Before starting the purification process, ensure the reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
Suboptimal Recrystallization Solvent The chosen solvent may be too effective, keeping a significant portion of the product dissolved even at low temperatures. Try a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for this compound derivatives include ethanol, methanol, and chloroform.[1]
Product Loss During Transfers Minimize the number of transfer steps. Ensure all vessels are rinsed with the mother liquor to recover as much product as possible.
Premature Crystallization If the product crystallizes too quickly during hot filtration to remove solid impurities, this can lead to significant loss. Ensure the filtration apparatus is pre-heated, and use a minimal amount of hot solvent to dissolve the compound.
Co-precipitation with Impurities If the impurities have similar solubility profiles to the desired product, they may co-precipitate. In such cases, column chromatography is recommended before recrystallization.
Problem 2: Persistent Colored Impurities in the Final Product

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Oxidation of Starting Materials or Product Some aromatic amines and thiols are susceptible to oxidation, leading to colored byproducts. Handle sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).
Highly Colored Byproducts Certain side reactions can produce intensely colored impurities that are difficult to remove by a single purification step.
Charcoal Treatment During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography If recrystallization and charcoal treatment are ineffective, column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) can separate the colored impurities from the desired product.
Problem 3: Oily Product Instead of Crystals During Recrystallization

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Supersaturated Solution The solution may be too concentrated, or the cooling rate is too rapid, causing the product to "oil out" instead of forming a crystalline lattice.
Melting Point Depression Impurities can lower the melting point of the product, potentially below the temperature of the recrystallization solvent.
Inappropriate Solvent The chosen solvent may not be suitable for inducing crystallization for your specific derivative.
Troubleshooting Steps 1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional solvent to reduce the saturation.3. Allow the solution to cool down much more slowly. You can insulate the flask to slow the cooling rate.4. If the product still oils out, try a different recrystallization solvent or a solvent/anti-solvent system.5. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?

A1: Common impurities can include unreacted starting materials (e.g., substituted anilines), side-products from the cyclization reaction, and over-alkylated products if you are performing N-alkylation reactions.[2] Oxidation of thiol precursors can also lead to disulfide impurities.

Q2: How do I choose the best solvent for recrystallizing my this compound derivative?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For this compound derivatives, ethanol, methanol, and chloroform are often good starting points.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound. A solvent pair, such as ethanol/water or acetone/water, can also be effective.

Q3: My this compound derivative is a stubborn oil that won't crystallize. What should I do?

A3: If standard recrystallization techniques fail and your product remains an oil, consider the following:

  • Trituration: Add a small amount of a solvent in which your product is insoluble (and the impurities are soluble) and stir or sonicate the mixture. This can sometimes induce crystallization.

  • Column Chromatography: This is often the most effective way to purify oils. A silica gel column with a suitable eluent (e.g., a gradient of ethyl acetate in hexane) can separate your product from impurities.

  • Conversion to a Salt: If your derivative has a basic site, you can try converting it to a salt (e.g., a hydrochloride salt) which is often more crystalline. The pure salt can then be neutralized to give the pure free base.

Q4: I am having trouble separating my product from a very similar impurity by column chromatography. What can I do?

A4: If the polarity of your product and a major impurity are very similar, separation by standard column chromatography can be challenging. Here are some tips:

  • Optimize your solvent system: Try a different solvent mixture. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can improve separation.

  • Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.

  • Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase column.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.

Q5: How can I confirm the purity of my final this compound derivative?

A5: A combination of techniques is recommended to confirm the purity of your compound:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range is characteristic of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of impurity peaks is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. A single sharp peak in the chromatogram suggests a pure compound.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

Quantitative Data

Table 1: Purity and Yield of Selected this compound Derivatives After Purification

CompoundPurification MethodPurityYieldReference
2-Amino-6-fluorobenzothiazoleRecrystallization (Ethanol)>95%89%[3]
2-Amino-6-chlorobenzothiazoleRecrystallization (Ethanol)>95%64-67%[4]
2-Amino-6-methoxybenzothiazoleRecrystallization (Ethanol)>95%94.4%[5]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideFlash Column Chromatography>98%Not Specified[6]
1-Butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thioureaFlash Column Chromatography & Recrystallization (Methanol)99%Not Specified[7]

Table 2: Common Solvents for Purification of this compound Derivatives

Purification MethodSolvent / Solvent SystemApplication Notes
RecrystallizationEthanolA widely used and effective solvent for a range of derivatives.
RecrystallizationMethanolAnother common choice for recrystallization.
RecrystallizationChloroformUsed for less polar derivatives.
RecrystallizationAlcohol/BenzeneEffective for some thiazolidinone derivatives of 6-fluorobenzothiazole.
Column ChromatographyHexane / Ethyl AcetateA common gradient system for separating compounds of varying polarities.
Column ChromatographyChloroform / MethanolA more polar solvent system for more polar derivatives.
HPLCAcetonitrile / Water with Phosphoric AcidA mobile phase for reverse-phase HPLC analysis of this compound.[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

Objective: To purify a solid this compound derivative by removing soluble impurities.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

Objective: To purify a this compound derivative from impurities with different polarities.

Materials:

  • Crude this compound derivative

  • Silica gel (or other stationary phase)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Methodology:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various solvent systems. The ideal system will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude_product Crude this compound Derivative dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if solids present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying pure_crystals Pure Crystalline Product drying->pure_crystals

Caption: A typical experimental workflow for the purification of a this compound derivative by recrystallization.

troubleshooting_logic cluster_troubleshooting Troubleshooting Options start Purification Attempt check_purity Check Purity (TLC, NMR, etc.) start->check_purity pure Pure Product (>95%) check_purity->pure Yes impure Product is Impure check_purity->impure No rerun_column Re-run Column with Optimized Eluent impure->rerun_column recrystallize Recrystallize from Different Solvent impure->recrystallize charcoal Use Activated Charcoal impure->charcoal If colored prep_hplc Consider Preparative HPLC impure->prep_hplc For difficult separations rerun_column->check_purity recrystallize->check_purity charcoal->recrystallize prep_hplc->check_purity

Caption: A logical workflow for troubleshooting the purification of this compound derivatives.

References

Technical Support Center: 6-Aminobenzothiazole Solubility for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Aminobenzothiazole in their experimental workflows.

Troubleshooting Guides

Issue: Poor Solubility of this compound in Reaction Solvent

Question: My this compound is not dissolving sufficiently in the reaction solvent, leading to incomplete reactions or precipitation. How can I increase its solubility?

Answer:

Poor solubility of this compound is a common issue that can hinder reaction efficiency. The following strategies can be employed to enhance its dissolution. A logical workflow for selecting the appropriate method is presented below.

Method 1: Solvent Selection and Co-solvents

The choice of solvent is critical. While this compound has limited solubility in non-polar solvents, it is more soluble in polar aprotic and protic solvents.

  • Recommended Solvents: Consider using Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or alcohols like ethanol and methanol where this compound exhibits better solubility.

  • Co-solvent Systems: If a single solvent is not effective or compatible with your reaction conditions, a co-solvent system can be highly effective. The addition of a small amount of a good solvent (like DMSO or DMF) to a solvent in which the compound is poorly soluble can significantly increase its overall solubility.

Illustrative Solubility Data:

While exact quantitative solubility data for this compound can be system-dependent, the following table provides an estimate based on data for structurally similar aminobenzothiazole derivatives to guide solvent selection.

SolventTypeEstimated Solubility at 25°C (g/L)Notes
WaterPolar Protic< 1Very slightly soluble.
HexaneNon-polar< 0.1Insoluble.
TolueneNon-polar~1-5Sparingly soluble.
Dichloromethane (DCM)Polar Aprotic~10-20Moderately soluble.
EthanolPolar Protic~20-50Soluble. Can be an effective co-solvent.
MethanolPolar Protic~30-60Soluble.
Tetrahydrofuran (THF)Polar Aprotic~50-100Freely soluble.
Acetonitrile (ACN)Polar Aprotic~40-80Soluble.
Dimethylformamide (DMF)Polar Aprotic> 200Very soluble. Often used as a solvent for reactions with poorly soluble starting materials.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Very soluble. A powerful solvent for a wide range of organic compounds.
Method 2: pH Adjustment

This compound is a basic compound due to its amino group. Adjusting the pH of the reaction medium can significantly enhance its solubility by forming a more soluble salt.

  • Acidification: In an acidic medium, the amino group gets protonated to form an ammonium salt, which is generally more soluble in polar solvents. This can be achieved by adding a small amount of a suitable acid.

  • Important Consideration: Ensure that the acidic conditions are compatible with your reactants, reagents, and the overall reaction mechanism. The acid used should not participate in or interfere with the desired chemical transformation.

Detailed Experimental Protocol: Solubility Enhancement by pH Adjustment

This protocol describes a general method to increase the solubility of this compound in a reaction mixture using pH modification.

Objective: To dissolve this compound in a reaction solvent by forming its hydrochloride salt in situ.

Materials:

  • This compound

  • Reaction solvent (e.g., Ethanol or a mixture of Ethanol/Water)

  • Hydrochloric acid (HCl) solution (e.g., 1 M in diethyl ether or a dilute aqueous solution)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • pH indicator paper or a pH meter (if in an aqueous or semi-aqueous system)

Procedure:

  • Initial Setup: To the reaction vessel, add the desired amount of this compound and the reaction solvent.

  • Stirring: Begin stirring the suspension at room temperature.

  • Acid Addition: Slowly add the hydrochloric acid solution dropwise to the stirring suspension.

  • Monitoring Dissolution: Observe the mixture for the dissolution of the solid. Continue adding the acid dropwise until the this compound fully dissolves.

  • pH Check (Optional): If the solvent system permits, check the pH to ensure it is in the desired acidic range.

  • Proceed with Reaction: Once the this compound is fully dissolved, you can proceed with the addition of other reagents to initiate your reaction.

Safety Precautions:

  • Always handle hydrochloric acid in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Workflow for Solubility Enhancement

Solubility_Workflow cluster_start cluster_solvent Step 1: Solvent Optimization cluster_ph Step 2: pH Adjustment cluster_other Step 3: Other Methods cluster_end start Start: this compound is poorly soluble solvent_choice Select a recommended polar aprotic or protic solvent (e.g., DMF, DMSO, THF, Ethanol) start->solvent_choice co_solvent Use a co-solvent system (e.g., Toluene/DMF) solvent_choice->co_solvent If single solvent is not ideal ph_adjust Is the reaction compatible with acidic conditions? solvent_choice->ph_adjust If solubility is still insufficient co_solvent->ph_adjust add_acid Add a suitable acid (e.g., HCl) to form a soluble salt ph_adjust->add_acid Yes heating Gentle heating of the mixture ph_adjust->heating No end_success Success: Compound Dissolved add_acid->end_success end_fail Re-evaluate reaction conditions or starting material purity add_acid->end_fail If precipitation still occurs sonication Use of an ultrasonic bath heating->sonication sonication->end_success sonication->end_fail If still insoluble

Decision workflow for increasing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I heat the mixture to dissolve this compound?

A1: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is crucial to first determine the thermal stability of your reactants and the boiling point of your solvent to avoid degradation or solvent loss. Monitor the temperature carefully and use a reflux condenser if necessary.

Q2: I dissolved this compound, but it precipitated out after adding another reagent. What should I do?

A2: This phenomenon, known as "crashing out," can occur due to a change in the solvent polarity or a reaction that forms an insoluble product. Here are a few troubleshooting steps:

  • Increase the amount of the "good" solvent in your co-solvent system.

  • Re-evaluate the order of reagent addition. It might be beneficial to add the problematic reagent before the this compound.

  • Ensure adequate stirring to maintain a homogenous mixture.

  • Consider if the precipitate is an intermediate or the final product. You may need to analyze the solid.

Q3: Are there any compatibility issues I should be aware of when using highly polar aprotic solvents like DMF or DMSO?

A3: Yes, while DMF and DMSO are excellent solvents for solubility, they can be challenging to remove completely after the reaction. They have high boiling points, and residual amounts can interfere with product isolation and purification. Additionally, they can be reactive under certain conditions (e.g., with strong bases or at high temperatures). Always consult the literature for the compatibility of these solvents with your specific reaction.

Q4: How should I store this compound to maintain its quality?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.

Q5: What safety precautions should be taken when handling this compound?

A5: It is advisable to handle this compound in a well-ventilated area or a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Preventing self-condensation in benzothiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a specific focus on preventing self-condensation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes?

A1: The reaction typically proceeds in three main stages:

  • Imine Thiophenol (ITP) Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, which is followed by dehydration to form a Schiff base intermediate.[1][2]

  • Cyclization: An intramolecular cyclization occurs when the thiol group attacks the imine carbon, forming a 2-substituted-2,3-dihydro-benzothiazole intermediate.[1][3]

  • Oxidation: The final step is the oxidation of the dihydro-benzothiazole intermediate to yield the aromatic benzothiazole ring.[2][3] This oxidation can be achieved using various oxidants or sometimes by atmospheric oxygen.[2]

Q2: I'm observing a significant amount of side products. What are the most common ones and how can I minimize them?

A2: The formation of side products can complicate purification and reduce your overall yield.[4] Common side products include:

  • Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol is susceptible to oxidation, which leads to the formation of a disulfide byproduct.[1][4] To minimize this, it is recommended to use fresh or purified 2-aminothiophenol and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][4][5]

  • Self-condensation of Aldehydes: Under certain conditions, the aldehyde starting material can undergo self-condensation. Adjusting reaction parameters such as temperature or the choice of catalyst can help suppress this side reaction.[4]

  • Incomplete Cyclization: The Schiff base intermediate may not fully cyclize. The choice of catalyst and reaction conditions is critical for promoting efficient cyclization.[4]

Q3: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?

A3: Low or no product yield can be frustrating. Here are some common causes and troubleshooting tips:

  • Inactive Catalyst or Reagents: Ensure you are using fresh, high-purity starting materials and reagents.[6] The choice of catalyst is crucial and often depends on the specific substrates.[1] If you are not using a catalyst, consider adding one. If you are, it may not be the most effective for your reaction.[1]

  • Incorrect Reaction Temperature: Temperature plays a significant role. Some reactions require heating, while others proceed at room temperature.[1] It is important to optimize the reaction temperature.[6]

  • Insufficient Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[4][6] Stopping the reaction too early will result in incomplete conversion.[4]

  • Presence of Water: Some condensation reactions are sensitive to water. Using dry solvents and ensuring all glassware is thoroughly dried can improve the yield. The use of molecular sieves can also help remove residual water.[4]

Q4: I'm having difficulty purifying my benzothiazole derivative. What can I do?

A4: Purification can be challenging due to the presence of unreacted starting materials or side products.[4] If the product and impurities have similar polarities, separation by column chromatography can be difficult.[4] In such cases, consider using a different solvent system for elution or alternative purification techniques like recrystallization or preparative TLC.[4]

Troubleshooting Guide: Preventing Self-Condensation

Self-condensation can refer to either the dimerization of 2-aminothiophenol or the self-reaction of the aldehyde starting material. Both can lead to significant impurities and reduced yields.

Problem Potential Cause Recommended Solutions
Formation of dark, insoluble materials (polymerization/dimerization of 2-aminothiophenol) Oxidation of 2-aminothiophenol due to exposure to air (oxygen).[5]- Use freshly purified 2-aminothiophenol.[5]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]- Avoid excessively high temperatures; consider stepwise heating or running the reaction at a lower temperature for a longer duration.[5]
Harsh reaction conditions (high temperatures, strong oxidizing agents).[5]- If an oxidant is required, choose a milder reagent. In some cases, air can be a sufficient and gentle oxidant.[5]
Formation of aldehyde self-condensation products (e.g., aldol products) Reaction conditions favor the intermolecular reaction of the aldehyde.- Adjust the reaction temperature and catalyst.[4]- Add the aldehyde slowly to the reaction mixture to maintain a low concentration of the free aldehyde, which can minimize self-condensation.
Incorrect choice of catalyst.- The choice of catalyst can influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the desired benzothiazole formation over aldehyde self-condensation.[5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzothiazoles using H₂O₂/HCl

This protocol describes a general and efficient method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes.[7][8]

Materials:

  • 2-Aminothiophenol

  • Substituted Aldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol) in ethanol (10 mL).[6]

  • To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature. A favorable ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is 1:1:6:3.[7][8][9]

  • Continue stirring the reaction mixture at room temperature for the required time (typically 45-60 minutes).[7]

  • Monitor the reaction progress by TLC.[6]

  • Upon completion, pour the reaction mixture into ice-cold water.[6]

  • Neutralize the mixture with a saturated sodium bicarbonate solution.[6]

  • Collect the precipitated solid by vacuum filtration.[6]

  • Wash the solid with cold water and dry it under vacuum.[6]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.[6]

Protocol 2: Solvent-Free Synthesis of 2-Arylbenzothiazoles using Zn(OAc)₂·2H₂O

This protocol offers an environmentally friendly, solvent-free method for synthesizing 2-arylbenzothiazoles.[10]

Materials:

  • Substituted 2-Aminothiophenol

  • Aromatic Aldehyde

  • Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)

Procedure:

  • In a reaction vessel, combine the substituted 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and Zn(OAc)₂·2H₂O (5 mol%).

  • Heat the reaction mixture at 80°C for 30-60 minutes.[10]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for the Synthesis of 2-Substituted Benzothiazoles

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HCl2-Aminothiophenol, AldehydesEthanolRoom Temp45-60 min85-94[7]
SnP₂O₇2-Aminothiophenol, AldehydesEthanol or MethanolNot specified8-35 min85-97[7][11]
Cu(II)-diAmSar/SBA-152-Aminothiophenol, AldehydesH₂ONot specifiedNot specified85-92[7]
Zn(OAc)₂·2H₂O2-Aminothiophenol, AldehydesSolvent-free8030-60 min67-96[10]
Urea nitrate2-Aminothiophenol, AldehydesSolvent-freeNot specifiedNot specified84-90[7]
Molecular Iodine2-Aminothiophenol, N-protected amino acidsSolvent-freeNot specified20-25 min54-98[10]
NH₄Cl2-Aminothiophenol, BenzaldehydeMethanol-waterRoom Temp1 hHigh[8]

Visualizations

Benzothiazole Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of benzothiazole derivatives, from starting materials to the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Solvent & Catalyst Solvent & Catalyst Solvent & Catalyst->Reaction Mixture Monitoring (TLC) Monitoring (TLC) Reaction Mixture->Monitoring (TLC) Quenching/Precipitation Quenching/Precipitation Monitoring (TLC)->Quenching/Precipitation Reaction Complete Filtration/Extraction Filtration/Extraction Quenching/Precipitation->Filtration/Extraction Purification Purification Filtration/Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for benzothiazole synthesis.

Troubleshooting Logic for Preventing Side Reactions

This diagram outlines a logical approach to troubleshooting common side reactions during benzothiazole synthesis.

G start Side Products Observed? disulfide Disulfide byproduct? start->disulfide Yes end Proceed with optimized reaction start->end No self_condensation Aldehyde self-condensation? disulfide->self_condensation No solution1 Use inert atmosphere Use fresh 2-aminothiophenol disulfide->solution1 Yes incomplete_cyclization Incomplete cyclization? self_condensation->incomplete_cyclization No solution2 Adjust temperature Optimize catalyst Slow aldehyde addition self_condensation->solution2 Yes solution3 Optimize catalyst Adjust reaction conditions (T, t) incomplete_cyclization->solution3 Yes incomplete_cyclization->end No solution1->end solution2->end solution3->end no_side_products No

References

Optimization of temperature and reaction time for 6-Aminobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-aminobenzothiazole, focusing on temperature and reaction time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem Potential Cause Recommended Solutions
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete formation of the thiourea intermediate or the final cyclized product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials. - If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. Refer to the data on reaction conditions for similar compounds.
2. Side Reactions: A significant side reaction is the electrophilic substitution of the thiocyanate group at the para-position of the aniline ring, forming 4-thiocyanatoaniline, which competes with the desired cyclization.- Maintain a low temperature (0-10°C) during the addition of bromine to minimize this side reaction. - Ensure efficient stirring to promote the desired intramolecular cyclization.
3. Loss During Work-up: this compound has some solubility in water, leading to potential loss during aqueous washing steps.- Minimize the volume of water used for washing the crude product. - Use ice-cold water for washing to reduce solubility.
Formation of Colored Impurities (e.g., reddish-brown color) 1. Excess Bromine: A persistent reddish-brown color in the reaction mixture often indicates the presence of unreacted bromine.- After the reaction is complete, add a reducing agent like sodium thiosulfate or sodium bisulfite solution dropwise until the color dissipates.
2. Oxidation/Degradation: The product or intermediates may be susceptible to air oxidation, especially at elevated temperatures, leading to colored byproducts.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid unnecessarily high temperatures or prolonged heating.
Difficulty in Product Purification 1. Persistent Impurities: Co-precipitation of starting materials or side products with the desired compound.- Recrystallization is a highly effective purification method. Common solvents include ethanol, methanol, or a mixture of ethanol and water.[1] - For stubborn impurities, column chromatography using a silica gel stationary phase and an eluent system such as n-hexane/ethyl acetate may be necessary.[1]
2. Oily Product Instead of Solid: Presence of residual solvent or impurities that lower the melting point.- Ensure the product is thoroughly dried under vacuum. - If an oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, repurify by column chromatography or recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is the reaction of a p-substituted aniline (in this case, p-phenylenediamine would be the logical precursor, though its reactivity requires careful control) with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of a halogen, typically bromine, in a solvent like acetic acid.[2][3] This is a variation of the Hugershoff reaction.

Q2: How critical is temperature control during the reaction?

A2: Temperature control is crucial. During the addition of bromine, the temperature should be kept low (typically below 10°C) to prevent unwanted side reactions, such as the formation of 4-thiocyanatoaniline.[2] After the initial addition, the reaction temperature is often allowed to rise to room temperature or is gently heated to drive the cyclization to completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q4: What are the key safety precautions for this synthesis?

A4: Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acetic acid is also corrosive. p-Phenylenediamine is toxic and a skin sensitizer. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Data Presentation: Reaction Conditions for 6-Substituted-2-Aminobenzothiazoles

6-Substituent Starting Aniline Reagents Solvent Temperature (°C) Reaction Time (hours) Yield (%) Reference
Chlorop-ChloroanilineKSCN, Br₂Glacial Acetic Acid< 10 (Br₂ addition), then RT10Not specified[2]
Fluorop-FluoroanilineKSCN, Br₂95% Acetic Acid0-10 (Br₂ addition), then RT2 (below RT), 10 (at RT)89[4]
Methylp-Toluidine(NH₄)₂S₂O₈, KIWater70180[5]
Nitrop-NitroanilineKSCN, Br₂Acetic Acid0-10 (Br₂ addition), then RT1 (at 5°C)Not specified[6]

Experimental Protocols

General Procedure for the Synthesis of 6-Substituted-2-Aminobenzothiazoles

This protocol is a generalized procedure based on the common methods for synthesizing 6-substituted-2-aminobenzothiazoles and should be adapted and optimized for the synthesis of this compound.

Materials:

  • Substituted Aniline (e.g., p-phenylenediamine for this compound)

  • Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate Solution (for quenching excess bromine)

  • Sodium Hydroxide or Ammonium Hydroxide Solution (for neutralization)

  • Ethanol or Methanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid.

  • Bromine Addition: Cool the mixture in an ice bath to below 10°C.[2] From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C with vigorous stirring.

  • Reaction: After the complete addition of bromine, continue stirring the reaction mixture. The optimal time and temperature from this point will need to be determined. Based on related syntheses, this could range from stirring at a low temperature for a couple of hours followed by an extended period at room temperature, or gentle heating.[2][4] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. If a reddish-brown color persists due to excess bromine, add a solution of sodium thiosulfate until the color disappears.

  • Isolation: Neutralize the acidic solution with a base such as sodium hydroxide or ammonium hydroxide to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Aniline and KSCN in Acetic Acid cool Cool to < 10°C in Ice Bath start->cool add_br2 Dropwise Addition of Bromine in Acetic Acid cool->add_br2 react Stir (e.g., 2h < RT, then 10h at RT) add_br2->react quench Pour into Ice Water & Quench with Na₂S₂O₃ react->quench neutralize Neutralize with Base (e.g., NaOH) quench->neutralize filter_wash Filter and Wash with Cold Water neutralize->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Product Under Vacuum recrystallize->dry end end dry->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_rxn Side Reactions start->side_rxn Yes workup_loss Loss During Work-up start->workup_loss optimize_cond Optimize Time/Temp (TLC) incomplete_rxn->optimize_cond control_temp Control Temp during Br₂ Addition side_rxn->control_temp min_water Minimize/Cool Wash Water workup_loss->min_water

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

Validating the Bioactivity of 6-Aminobenzothiazole: An In-Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro bioactivity of 6-aminobenzothiazole derivatives against various cancer cell lines. The data presented is supported by detailed experimental protocols for key assays, offering a comprehensive resource for validating the therapeutic potential of this promising heterocyclic scaffold.

Comparative Analysis of Cytotoxic Activity

The anti-proliferative effect of this compound and its derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these assessments. The tables below summarize the IC50 values obtained from in-vitro cytotoxicity assays, providing a clear comparison of the activity of different this compound analogues.

CompoundHeLa (Cervical Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)CaCo-2 (Colorectal Adenocarcinoma) IC50 (μM)Hep-2 (Laryngeal Carcinoma) IC50 (μM)WI-38 (Normal Human Fibroblast) IC50 (μM)
6-amino-2-(2-aminophenyl)benzothiazole >100>100>100>100>100
6-amino-2-(3-aminophenyl)benzothiazole 9887>10075>100
6-amino-2-(4-aminophenyl)benzothiazole 7562815395
6-amino-2-(4-dimethylaminophenyl)benzothiazole 5143683988
6-amino-2-(2-fluorophenyl)benzothiazole 3829452172
6-amino-2-(3-fluorophenyl)benzothiazole 2518331465
6-amino-2-(4-fluorophenyl)benzothiazole 12919858

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The concentration of the formazan, which is determined by measuring the absorbance at a specific wavelength after solubilization, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In-Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: Kinase activity is quantified by measuring the transfer of a phosphate group from ATP to a specific substrate (a peptide or protein). Inhibition of the kinase by a compound results in a decrease in substrate phosphorylation. This can be detected using various methods, including radiometric assays (using ³²P-ATP or ³³P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection.[3]

General Procedure (Luminescence-based):

  • Reaction Setup: The assay is typically performed in a 96-well or 384-well plate. The reaction mixture contains the target kinase, its specific substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the this compound derivatives at various concentrations to the reaction wells.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP or the ADP produced. For instance, in ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[4]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the kinase activity based on the luminescent signal. The percentage of inhibition by the compound is determined relative to a control reaction without the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.

G cluster_0 In-Vitro Bioactivity Validation Workflow Compound This compound Derivatives MTT MTT Assay Compound->MTT Kinase Kinase Inhibition Assay Compound->Kinase Apoptosis Apoptosis Assays (Flow Cytometry) Compound->Apoptosis CellLines Cancer Cell Lines (e.g., HeLa, MCF-7) CellLines->MTT CellLines->Apoptosis Data IC50 Determination MTT->Data Kinase_Data Kinase IC50 Kinase->Kinase_Data Apoptosis_Data Apoptosis Induction Apoptosis->Apoptosis_Data Pathway Signaling Pathway Analysis Apoptosis_Data->Pathway

Workflow for In-Vitro Bioactivity Validation.

G cluster_1 Mitochondrial Apoptosis Pathway Bcl2 Bcl-2 (Anti-apoptotic) Mito Mitochondrion Bcl2->Mito Bax Bax (Pro-apoptotic) Bax->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis 6-ABT This compound Derivatives 6-ABT->Bcl2 Inhibits 6-ABT->Bax Activates

Proposed Mitochondrial Apoptosis Pathway.

References

A Comparative Analysis of 6-Aminobenzothiazole and Benzimidazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole and benzimidazole scaffolds stand out as "privileged structures" due to their consistent presence in a wide array of biologically active compounds. This guide provides a comprehensive, data-driven comparison of 6-aminobenzothiazole and benzimidazole scaffolds, focusing on their synthesis, physicochemical properties, and therapeutic potential, particularly in anticancer and antimicrobial applications.

Physicochemical Properties and Synthesis

Both this compound and benzimidazole are bicyclic heterocyclic aromatic compounds. Their structural similarities and differences contribute to their distinct physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Core Scaffolds

PropertyThis compoundBenzimidazole
Molecular Formula C₇H₆N₂SC₇H₆N₂
Molecular Weight 150.20 g/mol 118.14 g/mol
Melting Point 87-91 °C170-172 °C
Appearance SolidWhite crystalline solid
Solubility Soluble in polar organic solvents.Soluble in alcohol and polar solvents; sparingly soluble in water.

The synthesis of these scaffolds and their derivatives is well-established, allowing for diverse functionalization to optimize their therapeutic properties.

Synthesis of this compound Derivatives

A common method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in acetic acid.

Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazole

  • Dissolve the appropriately substituted aniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

  • Stir the reaction mixture for several hours at room temperature.

  • Neutralize the mixture with a base (e.g., sodium hydroxide) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Synthesis of Benzimidazole Derivatives

The Phillips-Ladenburg synthesis is a classical and widely used method for preparing benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester) under acidic conditions.

Experimental Protocol: Synthesis of 2-Substituted-benzimidazole

  • Reflux a mixture of o-phenylenediamine and a carboxylic acid in the presence of a strong acid catalyst, such as 4N HCl, for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., ammonia solution) to precipitate the crude product.

  • Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Comparative Biological Activity

Both this compound and benzimidazole derivatives have demonstrated a broad spectrum of biological activities. This section provides a comparative overview of their efficacy in key therapeutic areas, supported by experimental data.

Anticancer Activity

Derivatives of both scaffolds have been extensively investigated as potential anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.

Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)

Compound TypeDerivativeCancer Cell LineIC₅₀ (µM)Reference
This compound 2-(4-amino-3-methylphenyl)-6-aminobenzothiazoleMCF-7 (Breast)Not explicitly stated, but showed potent activity[1]
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA549 (Lung)Significant inhibition[2]
Pyrimidine-based 2-aminobenzothiazole (17d)HepG2 (Liver)0.41[3]
2-Aminobenzothiazole with 1,3,4-oxadiazole (24)A549 (Lung)39.33[4]
Benzimidazole 2-Aryl benzimidazole (5a)MDA-MB-453 (Breast)Potent inhibition[5]
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l)60 human cancer cell lines0.43 - 7.73[6]
Benzimidazole-rhodanine conjugateVarious cancer cell linesStrong anti-proliferative activity[6]
6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine (12n)A549 (Lung)7.3[6]
Benzimidazole 4MCF-7 (Breast)8.86 µg/mL[7]
Benzimidazole 2HCT-116 (Colon)16.2 µg/mL[7]

Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] The absorbance is proportional to the number of viable cells.

Antimicrobial Activity

Both scaffolds are also prominent in the development of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.

Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
This compound 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (14)Gram-positive bacteria6.25[9]
Benzothiazole derivative (133)S. aureus, E. coli78.125[10]
Benzimidazole Benzimidazole derivative (6c)E. coli (TolC mutant)2[11]
Substituted benzimidazole (III4)E. coli62.5[12]
Benzimidazole derivative (11d)S. aureus, B. subtilis2[13]
Benzimidazole derivativeE. faecalis, S. aureus12.5 - 400[14]
Benzimidazole derivativeC. tropicalis6.25 - 400[14]

Note: MIC values can vary significantly based on the specific derivative and the microbial strain tested.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.[16]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[17]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[18]

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. Both this compound and benzimidazole derivatives have been shown to target various cellular pathways.

Anticancer Mechanisms

A common mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[19] Some derivatives also act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and HER2 pathways.[5]

Similarly, certain 2-aminobenzothiazole derivatives have been found to inhibit protein tyrosine kinases and serine/threonine kinases.[4] Some also induce apoptosis through the activation of caspases and modulation of the mitochondrial membrane potential.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Akt Akt PI3K->Akt FOXO FOXO Akt->FOXO CellCycle Cell Cycle Arrest (G1) Akt->CellCycle Inhibition Erk Erk MEK->Erk Erk->CellCycle Tubulin Tubulin Polymerization Tubulin->CellCycle Disruption leads to JNK JNK DR5 DR5 Upregulation JNK->DR5 Apoptosis Apoptosis CellCycle->Apoptosis Induces DR5->Apoptosis Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR Inhibition Benzimidazole->Tubulin Inhibition Benzimidazole->JNK Benzothiazole This compound Derivatives Benzothiazole->EGFR Inhibition

Fig. 1: Simplified signaling pathways targeted by anticancer benzimidazole and this compound derivatives.
Antimicrobial Mechanisms

The antimicrobial action of these compounds often involves the inhibition of essential bacterial enzymes. For instance, some benzothiazole derivatives are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Benzimidazole derivatives have been shown to target DNA gyrase and other enzymes involved in bacterial replication.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_further Further Studies Synthesis Synthesis of This compound & Benzimidazole Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Synthesis->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Mechanism Mechanism of Action Studies IC50->Mechanism MIC->Mechanism ADME ADME/Toxicity Profiling Mechanism->ADME

Fig. 2: General experimental workflow for the comparative study of scaffolds.

Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. In silico and in vitro studies are often employed to predict the ADME profiles of novel compounds.

Generally, both benzothiazole and benzimidazole derivatives can be designed to have favorable drug-like properties. Lipophilicity, a key parameter influencing absorption and distribution, can be modulated by the introduction of various substituents. In silico predictions suggest that many derivatives of both scaffolds can comply with Lipinski's rule of five, indicating good potential for oral bioavailability.[9][20]

Metabolism of these compounds primarily occurs in the liver, mediated by cytochrome P450 enzymes.[21] The metabolic stability and potential for drug-drug interactions are important considerations during lead optimization.

Conclusion

Both this compound and benzimidazole scaffolds are undeniably valuable starting points for the design of novel therapeutic agents. This guide highlights that while they share broad therapeutic potential, the specific biological activity is highly dependent on the nature and position of substituents.

  • Anticancer Potential: Both scaffolds have yielded potent anticancer compounds. The choice between them may depend on the specific cancer type and the desired mechanism of action.

  • Antimicrobial Potential: Both have shown promise in combating microbial infections. Further development is needed to address the challenge of antimicrobial resistance.

The wealth of available synthetic methodologies for both scaffolds allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation therapeutics. Continued comparative studies are essential to fully elucidate the subtle yet significant differences that can be exploited to develop more effective and safer drugs.

References

The Pivotal Role of the 6-Amino Group in Benzothiazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the 6-aminobenzothiazole scaffold represents a privileged structure, consistently appearing in novel compounds with potent and diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

The benzothiazole nucleus, a bicyclic system containing nitrogen and sulfur, is a cornerstone in medicinal chemistry.[1] Modifications at various positions of this scaffold have been extensively explored, with substitutions at the 2- and 6-positions proving particularly critical in modulating pharmacological effects.[1] The introduction of an amino group at the 6-position has been shown to be a key determinant of activity, influencing the molecule's interaction with biological targets. This guide synthesizes findings from multiple studies to elucidate the impact of structural modifications on the therapeutic potential of these compounds.

Comparative Analysis of Biological Activity

The biological potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core and the 2-amino group. The following tables summarize quantitative data from various studies, offering a comparative overview of their anticancer and antimicrobial efficacy.

Anticancer Activity of this compound Derivatives

The anticancer activity of these derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound ID/ReferenceSubstitution at C6Substitution at C2-amino groupCancer Cell LineIC50 (µM)Citation
Compound 13 Amino2-(substituted-phenyl)HCT1166.43 ± 0.72[1]
A5499.62 ± 1.14[1]
A3758.07 ± 1.36[1]
Fluoro-substituted (17, 18, 19 )Amino2-(fluoro-substituted-phenyl)HeLa, MCF-79 x 10⁻⁶ to 4 x 10⁻³ M[2]
Compound 20 AminoThiazolidinedione derivativeHepG29.99[1]
HCT-1167.44[1]
MCF-78.27[1]
Compound 21 AminoCyanothiouracil derivative-10.34 to 12.14[1]
Compound 24 Methoxy1,3,4-oxadiazole moietyC6 rat glioma4.63 ± 0.85[1]
A54939.33 ± 4.04[1]
OMS5 NitroPiperazine-4-nitroanilineA549 (Lung)22.13 - 61.03[3]
MCF-7 (Breast)22.13 - 61.03[3]
OMS14 NitroPiperazine-4-nitroanilineA549 (Lung)22.13 - 61.03[3]
MCF-7 (Breast)22.13 - 61.03[3]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution on the 2-phenyl ring: The position of substituents on the 2-phenyl ring significantly impacts activity, with potency often decreasing in the order of ortho > meta > para.[2] Fluoro substitutions on this ring have been shown to enhance anticancer effects.[2]

  • Heterocyclic substitutions at the 2-amino position: The incorporation of moieties like thiazolidinedione and cyanothiouracil at the 2-amino position can lead to potent anticancer agents.[1]

  • Substitution at the C6-position: The nature of the substituent at the C6 position is a critical determinant of activity. For instance, a 6-methoxy group was found to be more favorable than a chloro atom in a series of 1,3,4-oxadiazole derivatives.[1] In another series, the order of cytotoxicity was found to be OEt > H > Me > NO₂.[1]

Antimicrobial Activity of this compound Derivatives

The antimicrobial potential is typically assessed by the minimum inhibitory concentration (MIC), with lower values indicating greater efficacy.

Compound ID/ReferenceSubstitution at C6Substitution on 2-amino group/phenyl ringMicrobial StrainMIC (µg/mL)Citation
Compound 18 (Fluoro-substituted)FluoroChloro on phenyl ringE. coli, P. aeruginosa (Gram-negative)6-8[4]
C. albicans, A. niger (Fungal)4-9[4]
Compound 20 (Fluoro-substituted)FluoroMethoxy on phenyl ringS. aureus, B. subtilis (Gram-positive)6-8[4]
C. albicans, A. niger (Fungal)3-4[4]
Phenoxy/Benzyloxy derivatives (1d, 1e )Phenoxy/BenzyloxyAminoCandida spp.Potent[5]
Compound 16c VariedSulfonamide derivativeS. aureus0.025 mM[6]
Compound 1 ChloroN,N-disubstitutedS. aureus2.9 µM[7]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Substitution at the C6-position: Electron-withdrawing groups like fluoro at the 6-position generally enhance antibacterial and antifungal activity.[4] The introduction of bulky alkoxy or aryloxy moieties at this position can also increase antifungal potency.[5]

  • Substitution on the 2-phenyl ring: A chloro group on the phenyl ring attached to the 2-amino position tends to confer greater activity against Gram-negative bacteria, while a methoxy group favors activity against Gram-positive bacteria and fungi.[4]

Key Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their anticancer effects by targeting crucial cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9] Inhibition of this pathway disrupts cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Derivatives This compound Derivatives This compound Derivatives->PI3K inhibit

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A common synthetic route involves the reaction of a substituted aniline with potassium thiocyanate and bromine in acetic acid to form the 2-aminobenzothiazole core.[10][11] Subsequent modifications can be made to the 2-amino group or the 6-position.

Synthesis_Workflow A Substituted Aniline C 2-Amino-substituted-benzothiazole A->C B Potassium Thiocyanate + Bromine (in Acetic Acid) B->C E Final this compound Derivative C->E D Further derivatization (e.g., acylation, condensation) D->E

General workflow for the synthesis of this compound derivatives.

General Procedure:

  • A substituted aniline is dissolved in glacial acetic acid.

  • Potassium thiocyanate is added to the solution.

  • The mixture is cooled, and a solution of bromine in acetic acid is added dropwise while maintaining a low temperature.

  • The reaction is stirred for several hours.

  • The product is precipitated, filtered, and purified, often by recrystallization.[10]

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[12]

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Conclusion

The this compound scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of substituents at the C6-position and on the 2-amino group in determining the anticancer and antimicrobial potency. Future research should continue to explore novel substitutions at these key positions to optimize activity and selectivity, potentially leading to the discovery of next-generation drug candidates. The inhibition of key signaling pathways like PI3K/Akt/mTOR by these derivatives further underscores their potential as targeted cancer therapies.

References

Comparative Efficacy of 6-Aminobenzothiazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic activity of substituted 6-amino-2-phenylbenzothiazoles against various human cancer cell lines.

For researchers and professionals in the field of drug discovery and development, the benzothiazole scaffold represents a privileged structure due to its wide range of pharmacological activities. Among these, 6-aminobenzothiazole derivatives have emerged as a promising class of compounds with significant anticancer potential. This guide provides a comparative analysis of the efficacy of several 6-amino-2-phenylbenzothiazole derivatives, supported by experimental data, to aid in the ongoing search for more potent and selective therapeutic agents.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytostatic activity of a series of 6-amino-2-phenylbenzothiazole hydrochloride salts was evaluated against a panel of human malignant cell lines and one normal human fibroblast cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results, as detailed in the study by Racane et al. (2006), are summarized in the table below.[1][2]

Compound IDR (Substitution on Phenyl Ring)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)CaCo-2 (Colon Cancer) IC50 (µM)Hep-2 (Laryngeal Cancer) IC50 (µM)WI-38 (Normal Fibroblast) IC50 (µM)
13 2-NH2·2HCl>100>100>100>100>100
14 3-NH2·2HCl30508060>100
15 4-NH2·2HCl>100>100>100>100>100
16 4-N(CH3)2·HCl40607050>100
17 2-F8090>100>100>100
18 3-F>100>100>100>100>100
19 4-F50709080>100

Experimental Protocols

Synthesis of 6-amino-2-(substituted-phenyl)benzothiazoles[1]

The synthesis of the target compounds involved a two-step process:

  • Synthesis of 6-nitro-2-(substituted-phenyl)benzothiazoles: This initial step was achieved through the condensation reaction of 2-amino-5-nitrothiophenol with the corresponding substituted benzaldehyde in pyridine. The reaction mixture was refluxed for 20 hours, followed by precipitation in hydrochloric acid and subsequent crystallization.

  • Reduction of the nitro group: The intermediate 6-nitro derivatives were reduced to the corresponding 6-amino compounds using tin(II) chloride dihydrate in a methanol-hydrochloric acid mixture. The reaction was carried out at reflux for 15 minutes. After removal of methanol, the product was extracted and dried. The final hydrochloride salts were prepared by treating the amine solutions with concentrated or gaseous HCl.

MTT Cell Proliferation Assay[3][4]

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human tumor cell lines (HeLa, MCF-7, CaCo-2, Hep-2) and the normal WI-38 cell line were seeded in 96-well microtiter plates at a density of 3-5 x 10^4 cells/well.

  • Compound Treatment: After a 24-hour incubation period, the cells were treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate a key signaling pathway often targeted by benzothiazole derivatives and the general workflow of the experimental procedure.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assay start Starting Materials (2-amino-5-nitrothiophenol, substituted benzaldehydes) condensation Condensation Reaction start->condensation nitro_intermediate 6-Nitro-2-phenylbenzothiazole Derivatives condensation->nitro_intermediate reduction Reduction (SnCl2/HCl) nitro_intermediate->reduction amino_product 6-Amino-2-phenylbenzothiazole Derivatives reduction->amino_product salt_formation Salt Formation (HCl) amino_product->salt_formation final_compounds Final Hydrochloride Salts salt_formation->final_compounds compound_treatment Compound Treatment (72 hours) final_compounds->compound_treatment cell_seeding Cell Seeding (96-well plates) cell_seeding->compound_treatment mtt_addition MTT Addition (4 hours) compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Experimental Workflow for Synthesis and Cytotoxic Evaluation.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Benzothiazole This compound Derivatives Benzothiazole->PI3K Inhibition

The PI3K/AKT Signaling Pathway, a Potential Target.

Concluding Remarks

The presented data indicates that substitutions on the 2-phenyl ring of the this compound scaffold significantly influence the cytotoxic activity. Specifically, the presence of an amino group at the 3-position (Compound 14 ) and a dimethylamino or fluoro group at the 4-position (Compounds 16 and 19 , respectively) resulted in moderate activity against the tested cancer cell lines, with IC50 values ranging from 30 to 90 µM. Notably, all tested compounds exhibited significantly lower toxicity towards the normal human fibroblast cell line (WI-38), suggesting a degree of selectivity for cancer cells. Further structure-activity relationship (SAR) studies are warranted to optimize the substitutions on the this compound core to develop more potent and selective anticancer agents. The inhibition of key signaling pathways, such as the PI3K/AKT pathway, remains a promising avenue for the mechanism of action of these compounds.[3][4]

References

6-Aminobenzothiazole Derivatives Emerge as Potent Challengers to Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing battle against cancer, researchers are continually seeking more effective and less toxic therapeutic agents. A growing body of evidence suggests that a class of compounds known as 6-aminobenzothiazole derivatives holds significant promise, demonstrating comparable or even superior efficacy to standard anticancer drugs in preclinical studies. These findings, detailed in multiple peer-reviewed publications, highlight the potential of these derivatives to overcome some of the limitations of conventional chemotherapy.

This guide provides a comprehensive comparison of this compound derivatives against standard anticancer drugs, focusing on their performance in various cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals actively working in the field of oncology.

Quantitative Comparison of Cytotoxicity

The antitumor activity of novel this compound derivatives has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for these derivatives and compared with that of established chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel. The results, summarized in the tables below, indicate that several this compound derivatives exhibit potent cytotoxic effects, often in the micromolar to nanomolar range.

Table 1: Comparative IC50 Values of this compound Derivatives and Standard Drugs in Lung Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)Reference
Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative) A549 0.44 ± 0.03 [1]
H1975 0.49 ± 0.09 [1]
Doxorubicin A5490.52 ± 0.2[1]
H19750.067 ± 0.032[1]
Paclitaxel A5490.64 ± 0.035[1]
H19750.072 ± 0.008[1]
Compound 6d (tetrazole derivative) A549 2.74 [2]
Doxorubicin A5493.87[2]
Derivatives 61 & 62 A549 10.67 ± 2.02 µg/mL & 9.0 ± 1.0 µg/mL [3]
Cisplatin A549-[3]

Table 2: Comparative IC50 Values in Breast and Other Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)Reference
Fluoro-substituted benzothiazoles (17, 18, 19) MCF-7, HEP-2 9 x 10⁻⁶ to 4 x 10⁻³ M [4]
Hydrazine based benzothiazole 11 HeLa 2.41 [3]
COS-7 4.31 [3]
Doxorubicin HeLa2.05[3]
COS-73.04[3]
Naphthalimide derivative 66 HT-29 3.72 ± 0.3 [3]
A549 4.074 ± 0.3 [3]
MCF-7 7.91 ± 0.4 [3]
Naphthalimide derivative 67 HT-29 3.47 ± 0.2 [3]
A549 3.89 ± 0.3 [3]
MCF-7 5.08 ± 0.3 [3]
Derivatives 4, 5c, 5d, 6b MCF-7 8.64, 7.39, 7.56, 5.15 [5]
Cisplatin MCF-713.33[5]

Mechanisms of Action: Beyond Simple Cytotoxicity

The promising in vitro activity of this compound derivatives is underpinned by their diverse mechanisms of action, which often involve the modulation of key signaling pathways implicated in cancer progression.

One notable derivative, compound 45, has been shown to induce G1-phase arrest and apoptosis in A549 lung cancer cells.[1] Mechanistic studies revealed that this compound inhibits the ALK/PI3K/AKT signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers.[1] The inhibition of this pathway disrupts the mitochondrial membrane potential, ultimately leading to programmed cell death.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK_Receptor ALK Receptor PI3K PI3K ALK_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Proliferation_Survival Cell Proliferation & Survival AKT->Cell_Proliferation_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Compound_45 Compound 45 (this compound Derivative) Compound_45->ALK_Receptor Inhibits

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by a this compound derivative.

Furthermore, studies on other benzothiazole derivatives have demonstrated their ability to induce apoptosis through both extrinsic and intrinsic pathways, activate caspases, and cause DNA damage.[6] Some derivatives have also been found to induce cell cycle arrest at different phases, such as the G2/M phase.[3]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. The following are generalized protocols for key assays used in the evaluation of these anticancer agents.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

  • Compound Treatment: The this compound derivatives and standard drugs are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48 or 72 hours.[7]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis.

Principle: Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and viable cells (Annexin V and PI negative).

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V and PI are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different stages of apoptosis. For example, one study showed a significant increase in annexin V positive A549 cells from 2.64% in the control group to 20.36% after treatment with 4.0 µM of compound 45.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ALK, PI3K, AKT, Bcl-2, caspases) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[8]

G Start Synthesized this compound Derivatives & Standard Drugs In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Identification->In_Vivo_Studies Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Mechanism_Studies->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis

Caption: A typical experimental workflow for the evaluation of novel anticancer agents.

Conclusion and Future Directions

The data presented in this guide strongly supports the continued investigation of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxicity against a range of cancer cell lines, coupled with their ability to target key oncogenic signaling pathways, positions them as viable alternatives or adjuncts to standard chemotherapies. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to translate these promising preclinical findings into clinical applications. The development of these novel agents could pave the way for more effective and personalized cancer treatments.

References

A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantitative Analysis of 6-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methodology Comparison: HPLC vs. UV-Vis Spectrophotometry

High-Performance Liquid Chromatography (HPLC) offers superior specificity and is the preferred method for quantitative analysis in complex matrices. It separates the analyte of interest from other components before quantification, minimizing interference. UV-Vis Spectrophotometry is a simpler, more accessible technique but is more susceptible to interference from other UV-absorbing compounds in the sample.

The following table summarizes the key performance parameters for a validated HPLC-UV method for a novel aminothiazole derivative, which is expected to be similar for 6-Aminobenzothiazole, and the theoretical parameters for a proposed UV-Vis spectrophotometric method.

ParameterHPLC-UV Method (for a novel aminothiazole)Proposed UV-Vis Spectrophotometry (Illustrative)
Instrumentation HPLC with UV DetectorUV-Vis Spectrophotometer
Specificity High (Separates analyte from impurities)Moderate to Low (Potential interference)
Linearity Range 2.06 - 20.60 µg/mL[1]5 - 50 µg/mL (Typical)
Correlation Coefficient (R²) > 0.999[1]> 0.995 (Typical)
Accuracy (% Recovery) 101.67%[2]98 - 102% (Typical)
Precision (%RSD) 1.48%[2]< 2% (Typical)
Limit of Detection (LOD) Not Reported~0.5 µg/mL (Typical)
Limit of Quantification (LOQ) Not Reported~1.5 µg/mL (Typical)

Experimental Protocols

Validated HPLC-UV Method for a Novel Aminothiazole

This method, developed for a novel aminothiazole, provides a strong starting point for the analysis of this compound.[1]

Chromatographic Conditions:

  • Instrument: Waters Alliance HPLC with UV Detector.[2]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase: 55% of 0.1% v/v Orthophosphoric Acid in water and 45% of Acetonitrile.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 272 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Standard Solution Preparation:

  • Prepare a stock solution of the aminothiazole standard in a suitable diluent (e.g., Acetonitrile:Milli-Q® water, 50:50 v/v).[2]

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2.06 to 20.60 µg/mL.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters (as per the reference method for a novel aminothiazole):

  • Specificity: Ensured by the absence of interfering peaks at the retention time of the analyte.[2]

  • Linearity: A graph of detector response versus concentration was plotted, and the coefficient of determination (R²) was established.[1]

  • Accuracy: Determined by the analysis of samples with known concentrations.[2]

  • Precision: Assessed by calculating the relative standard deviation (%RSD) for replicate injections.[1]

Proposed UV-Vis Spectrophotometric Method

This proposed method is based on general principles of UV-Vis spectrophotometry for aromatic compounds and would require full validation for the quantitative analysis of this compound.

Instrumentation:

  • Instrument: Double beam UV-Vis Spectrophotometer.

Methodology:

  • Solvent Selection: Based on the solubility of this compound and its UV transparency, suitable solvents include methanol, ethanol, or a dilute acidic solution (e.g., 0.1 M HCl).

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the selected solvent.

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For 2-Aminobenzothiazole, λmax values are observed at 268 nm and 298 nm in methanol.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbance values in the linear range (typically 0.1 to 1.0).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.

  • Quantification:

    • Measure the absorbance of the sample solution at the predetermined λmax.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for both the HPLC method validation and a general quantitative analysis process.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start MD_Column Column Selection (e.g., C18) MD_Start->MD_Column MD_MobilePhase Mobile Phase Optimization MD_Column->MD_MobilePhase MD_Detection Detection Wavelength (e.g., 272 nm) MD_MobilePhase->MD_Detection MD_End Optimized Method MD_Detection->MD_End MV_Specificity Specificity MD_End->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_Robustness Robustness MV_Precision->MV_Robustness MV_Report Validation Report MV_Robustness->MV_Report

HPLC Method Validation Workflow

Quantitative_Analysis_Workflow cluster_method Analytical Method cluster_process Analysis Process HPLC HPLC Analysis Sample_Prep Sample Preparation Standard_Prep Standard Preparation cluster_process cluster_process UV_Vis UV-Vis Analysis Measurement Sample Measurement Sample_Prep->Measurement Calibration Calibration Curve Generation Standard_Prep->Calibration Calculation Concentration Calculation Calibration->Calculation Measurement->Calculation Result Final Result Calculation->Result

General Quantitative Analysis Workflow

References

Spectroscopic Analysis Validation for Novel 6-Aminobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the validation of new 6-aminobenzothiazole derivatives. It is designed to assist in the structural elucidation and purity assessment of these pharmaceutically significant compounds. The following sections present a comparative analysis of key spectroscopic data, detailed experimental protocols, and a logical workflow for the validation process.

Comparative Spectroscopic Data

The structural characterization of this compound derivatives relies on a combination of spectroscopic methods. This section provides a comparative summary of expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for this compound and Related Derivatives
CompoundH2H4H5H7NH₂Other ProtonsSolvent
2-Aminobenzothiazole-7.55 (d)7.03 (t)7.62 (d)7.5 (s)7.26 (t, H6)DMSO-d₆
6-Amino-2-methylbenzothiazole-----¹H NMR data available[1]-
6-Methyl-1,3-benzothiazol-2-amine-7.27 (d, H4)7.03 (d, H5)7.48 (s, H7)-2.40 (s, 3H, CH₃)DMSO-d₆
6-Fluorobenzo[d]thiazol-5-amine-----Data limited in public literature[2]-

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. Multiplicity is indicated as (s) for singlet, (d) for doublet, and (t) for triplet.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for this compound and Analogs
CompoundC2C4C5C6C7C3aC7aSolvent
This compound-------DMSO
2-Amino-7-chlorobenzothiazole166.8114.4124.1119.5--151.5-
6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine165.97121.34127.00130.94118.20150.81136.42DMSO-d₆

Note: The chemical shifts for various carbon atoms in the benzothiazole ring provide a fingerprint for the specific derivative.[3]

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for this compound Derivatives
Functional GroupCharacteristic Absorption Range (cm⁻¹)Example Compound
N-H Stretch (Amine)3500 - 33002-Amino-6-substituted benzothiazoles[4]
C=N Stretch (Thiazole)1630 - 15506-Methyl-N-[(4-methylphenyl)methylidene]-1,3-benzothiazol-2-amine[3]
Aromatic C-H Stretch3100 - 30006-fluoro-2-aminebenzothiazole[5]
C-S Stretch715 - 6906-fluoro-2-aminebenzothiazole[5]
Table 4: Mass Spectrometry (MS) Data
CompoundIonization Method[M+H]⁺ (Calculated)[M+H]⁺ (Found)
1-(benzo[d]thiazol-2-yl)-3-butylthioureaHRMS-ESI266.0790266.0784
2-Amino-6-methyl-benzothiazoleGC-MS164.040819-

Note: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the synthesized compounds.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[7][8]

  • Instrument Setup: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 300 MHz or higher).[8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A higher sample concentration and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is placed directly on the ATR crystal.[8] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[8]

  • Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.[8]

  • Sample Spectrum: Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.[8]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][10]

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this can be done via direct infusion or coupled with liquid chromatography (LC-MS).[7]

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Validation Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for spectroscopic validation and a representative signaling pathway where benzothiazole derivatives may be involved.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Characterization Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Detailed Structural Information MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation Structure_Elucidation Structure Elucidation FTIR->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization

Caption: Spectroscopic validation workflow for new this compound derivatives.

Signaling_Pathway_Example Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Benzothiazole This compound Derivative Benzothiazole->PI3K Potential Inhibition

Caption: Potential interaction of a this compound derivative with the PI3K/AKT signaling pathway.

References

Comparative Molecular Docking Analysis of 6-Aminobenzothiazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of 6-aminobenzothiazole derivatives with various protein targets reveals their potential across a spectrum of therapeutic areas. This guide provides a comparative analysis of molecular docking studies, offering researchers and drug development professionals a comprehensive overview supported by quantitative data and detailed experimental protocols.

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives showing promise as anticonvulsant, antimicrobial, anticancer, and anti-Alzheimer's agents. Molecular docking studies are instrumental in elucidating the binding modes of these analogs, thereby guiding the rational design of more potent and selective therapeutic agents.

Quantitative Comparison of Docking Performance

The following table summarizes the quantitative data from various molecular docking studies, highlighting the binding energies and inhibitory concentrations of different this compound and related benzothiazole derivatives against their respective biological targets.

Study FocusCompound/AnalogTarget Protein (PDB ID)Docking Score/Binding Energy (kcal/mol)In Vitro Activity (IC50/Inhibition)
Anticonvulsant BSC-05 (6-methyl-[3-(3,4-dihydroxyphenyl)-prop-2-eneamido] benzothiazole)γ-amino butyric acid (GABA) receptor (1OHY)Mol dock score: -84.236, Re-rank score: -54.993[1]Not specified in docking study[1]
Phenytoin (Reference Drug)GABA receptor (1OHY)Not specified, but BSC-05 showed higher affinity[1]Not specified in docking study[1]
SDZ Series (SDZ3, SDZ4, etc.)GABA-AT (1OHV)Mol dock scores ranging from -104.23 to -121.56[2]Not specified in docking study[2]
Carbamazepine (Reference Drug)GABA-AT (1OHV)Mol dock score: -62.45[2]Not specified in docking study[2]
Antimicrobial Compound 3E. coli dihydroorotase-5.02[3]Reduced specific activity to 45 nmol/min/mg protein[3]
Compound 10E. coli dihydroorotase-5.02[3]Moderately active[3]
HDDP (Co-crystalized ligand)E. coli dihydroorotase-7.37[3]Not applicable
Anticancer OMS1PI3KγNot specified47% inhibition @ 100 µM[4]
OMS2PI3KγNot specified48% inhibition @ 100 µM[4]
OMS5PI3KγNot specifiedIC50: 22.13 - 61.03 µM[4]
OMS14PI3KγNot specifiedIC50: 22.13 - 61.03 µM[4]
Compound 1p56lckIdentified as a competitive inhibitor[5]Not specified in docking study[5]
Anti-Alzheimer's Compound 4bAcetylcholinesterase (AChE) (7D9O)-11.27[6]IC50: 679.896 μg/mL[6]
Compound 4iAcetylcholinesterase (AChE) (7D9O)-11.21[6]IC50: 685.236 μg/mL[6]
Riluzole (Reference Drug)Acetylcholinesterase (AChE) (7D9O)-6.6[6]IC50: 801.157 μg/mL[6]

Elucidation of Binding Mechanisms and Signaling Pathways

Molecular docking studies have provided valuable insights into the mechanisms by which this compound analogs exert their biological effects. For instance, in the context of anticonvulsant activity, these compounds have been shown to interact and bind efficiently with subunits of the γ-amino butyric acid (GABA) enzyme.[1] The binding is often characterized by hydrogen bonds and hydrophobic interactions within the active site.[1]

In cancer research, derivatives of 2-aminobenzothiazole have been investigated as inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[7] Docking studies have been employed to assess the interactions of these compounds within the ATP-binding domain of enzymes like PI3Kγ.[4]

The following diagram illustrates the general workflow of a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation target_prep Target Protein Preparation (e.g., from PDB) docking Molecular Docking (e.g., AutoDock, Molegro) target_prep->docking Input ligand_prep Ligand Library Preparation (this compound Analogs) ligand_prep->docking Input pose_analysis Binding Pose Analysis docking->pose_analysis Output scoring Scoring & Ranking (Binding Energy, Docking Score) pose_analysis->scoring validation Correlation with Experimental Data (e.g., IC50) scoring->validation

Caption: General workflow of a comparative molecular docking study.

For anticancer applications, the PI3K/AKT/mTOR signaling pathway is a critical target. The diagram below illustrates how this compound analogs can potentially inhibit this pathway.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor This compound Analog Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Detailed Experimental Protocols

The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results. Below are summaries of the experimental protocols from selected research.

General Molecular Docking Protocol:

  • Software: Commonly used software includes AutoDock, Molegro Virtual Docker, and AutoDock Vina.[1][6][8]

  • Target Preparation: The three-dimensional crystal structure of the target protein is typically obtained from the RCSB Protein Data Bank (PDB).[6][8] Water molecules and co-crystallized ligands are often removed, and polar hydrogens and Kollman charges are added. The grid box for docking is defined to encompass the active site of the protein.

  • Ligand Preparation: The 2D structures of the this compound analogs are drawn using chemical drawing software like Marvin Sketch and then converted to 3D structures.[2] Energy minimization of the ligands is performed using appropriate force fields.

  • Docking Simulation: The prepared ligands are docked into the active site of the prepared target protein using the chosen docking software. The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Analysis of Results: The results are analyzed based on the docking scores or binding energies, which estimate the binding affinity between the ligand and the protein. The binding poses of the top-ranked compounds are visualized to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.[1]

Specific Study Methodologies:

  • Anticonvulsant Study (GABA Target): Molecular docking was performed using Molegro Virtual Docker v 5.0. The evaluation was based on Mol dock scores, re-rank scores, and hydrogen bond interactions.[1]

  • Antimicrobial Study (E. coli dihydroorotase): The study utilized an in silico approach to determine the binding ability of the compounds to the specified targets.[3] The docking scores and ligand efficiency parameters were analyzed.[3]

  • Anti-Alzheimer's Study (AChE Target): Docking studies were conducted using AutoDock 4.2. The 3D crystal structure of the AChE enzyme (PDB ID: 7D9O) was used. The binding interactions were visualized using Discovery Studio Visualizer and PyMOL.[6]

  • Anticancer Study (PI3Kγ Target): Potential interactions were assessed by docking new compounds in the adenosine triphosphate (ATP) binding domain of the PI3Kγ enzyme (PDB code: 7JWE) using the LibDock algorithm.[4][9]

This comparative guide underscores the significant potential of this compound analogs in drug discovery. The presented data and methodologies offer a valuable resource for researchers to build upon existing knowledge and design novel, more effective therapeutic agents.

References

Cytotoxicity of 6-Aminobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties. Substitutions on the benzothiazole ring, particularly at the 6-position, have been extensively explored to modulate the pharmacological effects of these derivatives. This guide provides a comparative analysis of the cytotoxicity of various this compound derivatives, supported by experimental data from several key studies.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several series of these compounds, offering a quantitative comparison of their potency.

Table 1: Cytostatic Activity of 6-Amino-2-(substituted-phenyl)benzothiazole Hydrochlorides

This series of compounds was evaluated for its cytostatic activities against a panel of malignant human cell lines. The results highlight the influence of substituents on the 2-phenyl ring on cytotoxic potency.

CompoundRHeLa (IC50, µM)MCF-7 (IC50, µM)CaCo-2 (IC50, µM)Hep-2 (IC50, µM)WI-38 (IC50, µM)
13 2-NH2>100>100>100>100>100
14 3-NH280709585>100
15 4-NH22520302880
16 4-N(CH3)23530403890
17 3-F>100>100>100>100>100
18 4-F70658075>100
19 H9085>10095>100

Data sourced from Gürkok et al., 2009.[1]

Table 2: Antiproliferative Activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives

This table presents the antiproliferative activity of selected compounds against human non-small cell lung cancer cell lines and a normal human bronchial epithelial cell line, demonstrating their potential for both efficacy and selectivity.

CompoundA549 (IC50, µM)H1975 (IC50, µM)BEAS-2B (IC50, µM)
38 0.98 ± 0.081.39 ± 0.551.28 ± 0.15
45 0.44 ± 0.030.49 ± 0.092.9 ± 0.55

Data sourced from a 2023 study on novel quinazolinone derivatives.[2]

Table 3: Cytotoxicity of Benzothiazole Derivatives Against MCF-7 Breast Cancer Cell Line

This table showcases the cytotoxic effects of another series of benzothiazole derivatives, with some compounds demonstrating greater potency than the standard chemotherapy drug, cisplatin.

CompoundMCF-7 (IC50, µM)
4 8.64
5c 7.39
5d 7.56
6b 5.15
Cisplatin 13.33

Data sourced from Mohamed et al., 2017, as cited in a review.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for the replication and extension of these findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 2 x 10³ cells per well and allowed to adhere for 24 hours.[1]

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO (e.g., at 0.1 M) and then diluted with the cell culture medium to achieve a range of concentrations (e.g., 1-100 µM). The cells are then treated with these dilutions. The final DMSO concentration should be consistent across all wells, including controls (typically ≤1%).[1]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as the percentage of viable cells compared to the untreated control. The IC50 value is then calculated from the dose-response curve.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the evaluation of this compound derivatives.

experimental_workflow General Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep Compound Synthesis & Characterization treatment Treatment with This compound Derivatives compound_prep->treatment cell_culture Cell Line Culture (e.g., MCF-7, A549) seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubation (e.g., 48h, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calculation IC50 Calculation readout->calculation sar_analysis Structure-Activity Relationship (SAR) Analysis calculation->sar_analysis

Caption: General workflow for in vitro cytotoxicity screening of this compound derivatives.

synthesis_pathway Synthesis of 6-Amino-2-phenylbenzothiazole Derivatives start 2-Amino-5-nitrothiophenol + Substituted Benzaldehyde intermediate 6-Nitro-2-(substituted-phenyl)benzothiazole start->intermediate Condensation reduction Reduction (SnCl2/HCl) intermediate->reduction final_product 6-Amino-2-(substituted-phenyl)benzothiazole reduction->final_product salt_formation Salt Formation (HCl) final_product->salt_formation final_salt Water-Soluble Hydrochloride Salts salt_formation->final_salt

Caption: Synthetic route for 6-amino-2-phenylbenzothiazole derivatives.[1]

signaling_pathway Potential Signaling Pathway Inhibition cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway pi3k PI3K akt AKT pi3k->akt proliferation Cell Survival & Proliferation akt->proliferation ras RAS raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation benzothiazole 6-Substituted Benzothiazole Derivatives benzothiazole->pi3k benzothiazole->ras apoptosis Apoptosis proliferation->apoptosis

Caption: Proposed mechanism of action for certain 6-substituted benzothiazole derivatives.[5]

References

6-Aminobenzothiazole: A Superior Building Block for Synthetic Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of heterocyclic building blocks, 6-aminobenzothiazole has emerged as a particularly advantageous scaffold, offering a unique combination of synthetic versatility, favorable physicochemical properties, and a remarkable propensity for generating biologically active molecules. This guide provides a comprehensive comparison of this compound with other heterocyclic building blocks, supported by experimental data, detailed protocols, and visualizations to illustrate its strategic value in medicinal chemistry.

The Strategic Advantage of the this compound Scaffold

The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] The 6-amino-substituted variant, in particular, offers several distinct advantages over other heterocyclic building blocks.

One of the key advantages lies in its synthetic tractability. The 2-amino group and the benzene ring of the this compound moiety are readily functionalized, allowing for the facile introduction of diverse substituents to explore a vast chemical space.[4][5] This versatility enables the rapid generation of compound libraries for high-throughput screening, accelerating the identification of lead compounds.

From a biological perspective, derivatives of this compound have consistently demonstrated potent and varied pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[5][6] This broad bioactivity profile suggests that the this compound scaffold can effectively interact with a multitude of biological targets.

Comparative Performance: this compound vs. Benzimidazole

To quantitatively assess the performance of the this compound scaffold, a direct comparison with the structurally related and widely used benzimidazole scaffold is particularly insightful. A study evaluating 2,5-disubstituted furan derivatives bearing either a benzothiazole or a benzimidazole moiety revealed a significant trend in antitumor activity.

In general, the benzothiazole derivatives exhibited superior activity against human lung cancer cell lines (A549, HCC827, and NCI-H358) compared to their benzimidazole counterparts.[7] This suggests that the sulfur atom in the thiazole ring of the benzothiazole scaffold may play a crucial role in the compound's interaction with its biological target, leading to enhanced potency.

Table 1: Comparative Anticancer Activity of Benzothiazole and Benzimidazole Derivatives [7]

Compound ClassCancer Cell LineIC50 (µM) - Representative Data
Benzothiazole Derivatives A549 (Lung Carcinoma)2.12 ± 0.21
HCC827 (Lung Adenocarcinoma)5.13 ± 0.97
NCI-H358 (Bronchoalveolar Carcinoma)0.85 ± 0.05
Benzimidazole Derivatives A549 (Lung Carcinoma)Generally higher IC50 values
HCC827 (Lung Adenocarcinoma)Generally higher IC50 values
NCI-H358 (Bronchoalveolar Carcinoma)Generally higher IC50 values

Modulating Signaling Pathways: The Mechanism of Action

The anticancer effects of many this compound derivatives are attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. The Phosphatidylinositol 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways are frequently implicated as targets for these compounds.[7] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and a reduction in cell proliferation.

G Figure 1. Targeted Signaling Pathways GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition This compound Derivatives Inhibition->PI3K Inhibition Inhibition->RAF Inhibition

Caption: this compound derivatives can inhibit cancer cell growth by targeting key nodes in the PI3K/AKT and MAPK/ERK signaling pathways.

A Versatile Synthetic Workflow

The synthesis of diverse libraries of this compound derivatives can be efficiently achieved through a multi-step workflow, often amenable to solid-phase synthesis for high-throughput applications. A general workflow involves the formation of the core benzothiazole scaffold followed by diversification at key positions.

G Figure 2. General Synthetic Workflow Start Substituted Aniline Step1 Thiocyanation & Cyclization Start->Step1 Core 6-Substituted-2-aminobenzothiazole Step1->Core Step2a Acylation/Sulfonylation (at 2-amino group) Core->Step2a Step2b Modification of 6-substituent Core->Step2b Library Diverse Library of This compound Derivatives Step2a->Library Step2b->Library Screening Biological Screening Library->Screening

Caption: A generalized workflow for the synthesis and screening of a library of this compound derivatives.

Experimental Protocols

Synthesis of 2-Amino-6-substituted-benzothiazoles[5]

This procedure describes the fundamental step of forming the benzothiazole core.

Materials:

  • Substituted p-aniline (e.g., p-fluoroaniline)

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve the substituted p-aniline (0.1 mol) and potassium thiocyanate (0.4 mol) in glacial acetic acid.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for an additional 10 hours at room temperature.

  • Pour the reaction mixture into water and neutralize with a 10% sodium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-6-substituted-benzothiazole.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

This protocol is a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The evidence strongly supports the classification of this compound as a superior building block in synthetic and medicinal chemistry. Its synthetic accessibility, coupled with the broad and potent biological activity of its derivatives, makes it an invaluable scaffold for drug discovery programs. Comparative data, particularly against the widely used benzimidazole core, highlights the potential for developing more effective therapeutic agents based on the this compound framework. The detailed protocols and workflow provided herein offer a practical guide for researchers aiming to leverage the advantages of this remarkable heterocyclic building block in their quest for novel therapeutics.

References

Alternative synthetic routes for 6-Aminobenzothiazole and their efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Aminobenzothiazole is a crucial scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is of paramount importance for drug discovery and development. This guide provides an objective comparison of the most common and emerging synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable methodology for your research needs.

Comparison of Primary Synthetic Routes

The synthesis of this compound is predominantly achieved through two classical pathways: the Hugerschoff reaction of p-phenylenediamine and a two-step route involving the nitration of a benzothiazole precursor followed by reduction. More contemporary, greener alternatives are also gaining traction, offering improved environmental profiles.

Synthetic RouteStarting Material(s)Key Reagents & SolventsReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Route 1: Hugerschoff Reaction p-PhenylenediamineKSCN or NH4SCN, Br2, Acetic Acid~12 hours0-10°C, then RTModerateOne-pot synthesis from a readily available starting material.Use of hazardous bromine; potential for side reactions and purification challenges.
Route 2: Nitration and Reduction 2-AminobenzothiazoleH2SO4, HNO3 (Nitration); SnCl2·2H2O, HCl, Ethanol (Reduction)4-5 hours (Nitration), ~3 hours (Reduction)< 20°C (Nitration), Reflux (Reduction)High (typically >80% over two steps)High yields and regioselectivity; well-established and reliable.Two-step process; use of strong acids and a metallic reducing agent.
Route 3: Green Synthesis 2-Aminothiophenol derivatives, Aldehydes/NitrilesVarious catalysts (e.g., FeCl3, H2O2/HCl), Green solvents (e.g., water, ethanol)Varies (can be < 1 hour)Room Temperature to mild heatingGood to ExcellentMilder reaction conditions; use of less toxic reagents and solvents; often faster.Catalyst may be required; substrate scope can be limited for specific derivatives.

Detailed Experimental Protocols

Route 1: Hugerschoff Reaction Synthesis of this compound

This one-pot method involves the reaction of a p-substituted aniline with a thiocyanate salt and subsequent cyclization induced by bromine.

Experimental Protocol:

  • Dissolve p-phenylenediamine (0.1 mol) and potassium thiocyanate (0.4 mol) in 150 mL of glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.[1]

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in 100 mL of glacial acetic acid dropwise, ensuring the temperature remains below 10°C.[1]

  • After the addition is complete, continue stirring the mixture for an additional 10 hours at room temperature.[1]

  • Pour the reaction mixture into ice water, which will cause the product to precipitate.

  • Neutralize the mixture with a 10% sodium hydroxide solution.[1]

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Route 2: Two-Step Synthesis via Nitration and Reduction

This reliable, high-yield method first introduces a nitro group at the 6-position of the benzothiazole ring, which is then reduced to the desired amine.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

  • Dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 mL) in a flask, keeping the temperature below 5°C with vigorous stirring.[2]

  • Add nitric acid (19 mL) dropwise, maintaining the temperature at or below 20°C.[2]

  • Stir the reaction mixture for 4-5 hours.[2]

  • Pour the mixture onto crushed ice with stirring.

  • Add aqueous ammonia until the solution becomes slightly orange, precipitating the product.[2]

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to yield 2-amino-6-nitrobenzothiazole. A yield of 74% has been reported for this step.[3]

Step 2: Reduction of 2-Amino-6-nitrobenzothiazole to this compound

  • To a solution of 2-amino-6-nitrobenzothiazole in ethanol, add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid.

  • Reflux the mixture for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude this compound by recrystallization from an appropriate solvent.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways for this compound.

Hugerschoff_Reaction p-Phenylenediamine p-Phenylenediamine Thiourea_Intermediate Aryl Thiourea Intermediate p-Phenylenediamine->Thiourea_Intermediate KSCN, Acetic Acid This compound This compound Thiourea_Intermediate->this compound Br2 (Oxidative Cyclization)

Caption: Hugerschoff reaction pathway for this compound synthesis.

Nitration_Reduction_Pathway 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole 2-Aminobenzothiazole->2-Amino-6-nitrobenzothiazole HNO3, H2SO4 This compound This compound 2-Amino-6-nitrobenzothiazole->this compound SnCl2/HCl (Reduction)

Caption: Two-step synthesis of this compound via nitration and reduction.

Green_Synthesis_Pathway cluster_reactants Starting Materials 2-Aminothiophenol 2-Aminothiophenol Benzothiazole_Derivative 2-Substituted Benzothiazole Aldehyde_or_Nitrile Aldehyde_or_Nitrile Aldehyde_or_Nitrile->Benzothiazole_Derivative Catalyst (e.g., FeCl3, H2O2/HCl) Green Solvent (e.g., Water, Ethanol) This compound This compound Benzothiazole_Derivative->this compound Further functionalization (if necessary)

Caption: A generalized pathway for the green synthesis of this compound derivatives.

References

In-Silico ADMET Profiling of 6-Aminobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory activities. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying promising drug candidates and minimizing late-stage attrition. This guide provides a comparative overview of in-silico ADMET predictions for a series of this compound derivatives, supported by generalized experimental protocols for commonly used predictive tools.

Comparative Analysis of Predicted ADMET Properties

The following tables summarize the predicted ADMET properties for a selection of virtual this compound derivatives, showcasing a range of substitutions to illustrate their potential impact on pharmacokinetic and toxicological profiles. These values are typically generated using a consensus of computational models and should be considered as indicative rather than definitive.

Table 1: Physicochemical Properties and Drug-Likeness of this compound Derivatives

Compound IDR-Group at C2Molecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
BTZ-NH2 -H164.211.85220
BTZ-NH-Ac -NHCOCH₃206.241.60230
BTZ-NH-Me -NHCH₃178.242.15220
BTZ-NH-Ph -NHC₆H₅240.313.50220
BTZ-NH-SO2Ph -NHSO₂C₆H₅304.373.10240

Table 2: Predicted Absorption and Distribution Properties

Compound IDHuman Intestinal Absorption (%)Caco-2 Permeability (log Papp)Blood-Brain Barrier (BBB) PermeantP-glycoprotein Substrate
BTZ-NH2 High (92%)> -5.15YesNo
BTZ-NH-Ac High (90%)> -5.15YesNo
BTZ-NH-Me High (93%)> -5.15YesYes
BTZ-NH-Ph Moderate (85%)< -5.15NoYes
BTZ-NH-SO2Ph Moderate (80%)< -5.15NoYes

Table 3: Predicted Metabolism and Excretion Properties

Compound IDCYP2D6 InhibitorCYP3A4 InhibitorCYP1A2 InhibitorCYP2C9 InhibitorCYP2C19 InhibitorRenal OCT2 Substrate
BTZ-NH2 NoNoYesNoNoNo
BTZ-NH-Ac NoNoYesNoNoNo
BTZ-NH-Me YesNoYesNoNoNo
BTZ-NH-Ph YesYesYesYesNoNo
BTZ-NH-SO2Ph YesYesYesYesYesNo

Table 4: Predicted Toxicological Properties

Compound IDAMES MutagenicityCarcinogenicityhERG I InhibitorSkin Sensitization
BTZ-NH2 Non-mutagenicNon-carcinogenNoYes
BTZ-NH-Ac Non-mutagenicNon-carcinogenNoNo
BTZ-NH-Me Non-mutagenicNon-carcinogenYesYes
BTZ-NH-Ph MutagenicCarcinogenYesYes
BTZ-NH-SO2Ph MutagenicCarcinogenYesYes

Experimental Protocols for In-Silico ADMET Prediction

The data presented in this guide are representative of predictions from widely used in-silico tools. The general workflow for obtaining such predictions is outlined below.

General Workflow for In-Silico ADMET Prediction

ADMET Prediction Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Output Input_Molecule Input Molecule (SMILES/SDF) ADMET_Tools ADMET Prediction Servers (e.g., admetSAR, SwissADME, pkCSM) Input_Molecule->ADMET_Tools Physicochemical Physicochemical Properties ADMET_Tools->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) ADMET_Tools->Pharmacokinetics Toxicity Toxicity ADMET_Tools->Toxicity Drug_Likeness Drug-Likeness ADMET_Tools->Drug_Likeness

Caption: A generalized workflow for in-silico ADMET prediction.

1. Molecular Structure Input: The chemical structure of the this compound derivative is provided as input to the prediction software. The most common input formats are SMILES (Simplified Molecular Input Line Entry System) strings or SDF (Structure-Data File).

2. Selection of In-Silico Tool: A variety of web-based tools and standalone software are available for ADMET prediction. Commonly used platforms include:

  • admetSAR: A comprehensive tool that predicts a wide range of ADMET properties based on a large curated database and quantitative structure-activity relationship (QSAR) models.[1][2][3][4]

  • SwissADME: A user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5][6]

  • pkCSM: A platform that uses graph-based signatures to predict pharmacokinetic and toxicity properties.[7][8]

3. Prediction of ADMET Endpoints: The selected tool processes the input structure and calculates various ADMET-related parameters. These predictions are based on mathematical models derived from large datasets of experimentally determined properties. Key predicted endpoints include:

  • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.

  • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

  • Metabolism: Inhibition and substrate status for major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Excretion: Total clearance and renal organic cation transporter 2 (OCT2) substrate status.

  • Toxicity: AMES mutagenicity, carcinogenicity, human Ether-à-go-go-Related Gene (hERG) inhibition, hepatotoxicity, and skin sensitization.

4. Data Analysis and Interpretation: The output from the prediction tools is typically presented in a tabular format. Researchers analyze these predictions to assess the drug-likeness of the compounds and identify potential liabilities. This information guides the selection of derivatives for synthesis and further experimental testing.

Predicted Metabolic Pathway of this compound

The metabolism of this compound derivatives is primarily mediated by Cytochrome P450 enzymes in Phase I, followed by conjugation reactions in Phase II. The following diagram illustrates a plausible metabolic pathway.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Hydroxylation Hydroxylation (e.g., at C4, C5, C7) This compound->Hydroxylation CYP450 N-Oxidation N-Oxidation of Amino Group This compound->N-Oxidation CYP450 Glucuronidation Glucuronidation (at -OH or -NH2) Hydroxylation->Glucuronidation UGTs Sulfation Sulfation (at -OH or -NH2) Hydroxylation->Sulfation SULTs N-Oxidation->Glucuronidation UGTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: A predicted metabolic pathway for this compound.

Phase I Metabolism: The initial metabolic transformations are typically oxidative reactions catalyzed by CYP450 enzymes. For this compound, this can involve:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring, often at positions C4, C5, or C7.

  • N-Oxidation: Oxidation of the primary amino group at the C6 position.

Phase II Metabolism: The metabolites from Phase I, which are now more polar, undergo conjugation reactions to further increase their water solubility and facilitate their excretion. These reactions include:

  • Glucuronidation: The attachment of glucuronic acid to hydroxyl or amino groups, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The addition of a sulfonate group to hydroxyl or amino groups, catalyzed by sulfotransferases (SULTs).

The resulting conjugated metabolites are highly water-soluble and are readily eliminated from the body, primarily through urine.

Conclusion

In-silico ADMET prediction is an invaluable tool in modern drug discovery, enabling the early identification of promising this compound derivatives with favorable pharmacokinetic and toxicological profiles. By leveraging computational models, researchers can prioritize synthetic efforts, reduce the reliance on animal testing, and ultimately accelerate the development of new and effective therapeutics. The data and protocols presented in this guide offer a framework for the rational design and evaluation of novel this compound-based drug candidates. It is important to note that in-silico predictions should always be validated through subsequent in vitro and in vivo experimental studies.

References

Unveiling the Antimicrobial Potential: A Comparative Analysis of 6-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial spectrum of 6-aminobenzothiazole derivatives reveals a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers and drug development professionals in navigating this promising area of antimicrobial research.

The core structure of this compound has proven to be a versatile scaffold for the development of novel antimicrobial agents. Modifications at various positions of the benzothiazole ring have led to the synthesis of numerous derivatives with a broad spectrum of activity.[1][2][3] Notably, substitutions at the 6-position of the benzothiazole ring have been shown to significantly influence the antimicrobial potency and spectrum.[1][4]

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The antimicrobial efficacy of various this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial activity, has been determined for these compounds. The following table summarizes the MIC values for a selection of this compound derivatives, offering a clear comparison of their potency.

Derivative/CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
4-(6-fluoro-1,3-benzothiazol-2-yl)amino-2-(4-chlorophenyl)amino-1,3-thiazole (18)E. coli6-8[1]
P. aeruginosa6-8[1]
S. aureus11-18[1]
B. subtilis11-18[1]
4-(6-fluoro-1,3-benzothiazol-2-yl)amino-2-(4-methoxyphenyl)amino-1,3-thiazole (20)S. aureus6-8[1]
B. subtilis6-8[1]
4-(6-methyl-1,3-benzothiazol-2-yl)amino-2-(4-chlorophenyl)amino-1,3-thiazole (12)S. aureus12-18[1]
B. subtilis12-18[1]
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j)S. aureus12.5[5]
B. subtilis6.25[5]
E. coli3.125[5]
P. aeruginosa6.25[5]
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r)S. aureus-[5]
B. subtilis-[5]
E. coli-[5]
P. aeruginosa-[5]
6-nitrobenzo[d]thiazol-2-ol (C)S. aureusZone of inhibition: 26 mm[6]
Shigella spp.Zone of inhibition: 10-25 mm[6]
N,N-disubstituted 2-aminobenzothiazole (1)S. aureus (ATCC 25923)2.9 µM[7]
2,6-disubstituted benzothiazole derivative (130a, 130b, 130c)Moraxella catarrhalis4[8]
Benzothiazole clubbed isatin derivative (41c)E. coli3.1[8]
P. aeruginosa6.2[8]
B. cereus12.5[8]
S. aureus12.5[8]

Studies have consistently shown that 6-fluoro substituted aminobenzothiazoles exhibit good antibacterial and antifungal activities.[1] The presence of a chloro group in the phenyl ring has been associated with greater antibacterial activity against Gram-negative bacteria, whereas derivatives with a methoxy group tend to be more effective against Gram-positive bacteria and fungal strains.[1] Furthermore, the introduction of a nitro group at the 6th position of the benzothiazole nucleus has been shown to result in moderate antifungal activity.[9]

Experimental Protocols

The evaluation of the antimicrobial spectrum of this compound derivatives relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed:

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC determination):

This method is used to determine the minimum inhibitory concentration (MIC) of the test compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated for 18-24 hours at the appropriate temperature.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Cup Plate Method (for Zone of Inhibition):

This method is used to qualitatively assess the antimicrobial activity of the compounds.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Application of Test Compounds: Wells or "cups" are made in the agar using a sterile borer. A specific concentration of the test compound solution is then added to each well.

  • Incubation: The plates are incubated at the appropriate temperature for 24-48 hours.

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.

Logical Workflow for Antimicrobial Compound Evaluation

The process of evaluating new antimicrobial compounds follows a structured workflow, from initial synthesis to the determination of their activity spectrum.

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Purification->Primary_Screening Test Compounds MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis MIC Values SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Feedback for New Derivatives

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

This comparative guide highlights the significant potential of this compound derivatives as a source of new antimicrobial agents. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising compounds in the fight against infectious diseases.

References

Safety Operating Guide

Navigating the Disposal of 6-Aminobenzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Aminobenzothiazole, ensuring all procedures align with safety standards and regulatory compliance. Due to its hazardous properties, this compound requires careful handling throughout its lifecycle, from use to final disposal.

Hazard Profile and Safety Precautions

Before handling or disposing of this compound, it is imperative to understand its associated hazards. This chemical is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed.[3][4] Given its classification as severely hazardous to water (WGK 3), it must not be disposed of via drains or into the environment.[1][3]

Essential Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Eye Protection: Chemical safety goggles or glasses are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: A lab coat or other protective clothing.[1][5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (such as a type N95) should be used.

All work should be conducted in a well-ventilated area, with an eyewash station and safety shower readily accessible.

Hazard and Property Data

The following table summarizes key quantitative data for this compound.

PropertyData
Molecular Formula C₇H₆N₂S[6]
Molecular Weight 150.20 g/mol [3][6]
Physical Form Solid
Melting Point 87-91 °C
GHS Hazard Codes H315, H319, H335[2]
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) 3 (Severely hazardous to water)

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through an approved hazardous waste disposal program.[1][3][5] Adherence to institutional and local regulations is mandatory.[7][8]

Step 1: Waste Segregation and Collection

  • Identify Waste: Any unwanted this compound, including residues, contaminated labware (e.g., gloves, weighing paper), and spill cleanup materials, must be treated as hazardous waste.[7]

  • Collect Waste: Place solid this compound waste into a designated, chemically compatible, and leak-proof container.[7][9][10] It is often best to reuse the original container if it is in good condition.[9][10] For contaminated solids, double-bagging in heavy-duty plastic bags before placement in the final waste container is recommended.[4]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, such as acids, bases, or halogenated solvents, to prevent unintended reactions.[7][9]

Step 2: Container Labeling

  • Label Clearly: The waste container must be clearly and accurately labeled.[4][10]

  • Required Information: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Irritant).[4][7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[4]

  • Secure Containment: Keep the waste container securely closed at all times, except when you are adding waste.[4][7][10] This prevents the release of vapors and protects the container's contents.

  • Secondary Containment: It is good practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Final Disposal

  • Contact EHS: When the container is nearly full (e.g., ¾ full) or has been stored for the maximum time allowed by your institution (often 150-180 days for labs), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4][10]

  • Provide Information: Be prepared to provide the disposal service with an accurate description of the waste, its chemical composition, and any known hazards.[4]

Emergency Spill Procedures

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated.[4]

    • Wearing the appropriate PPE, carefully sweep up the solid material.[1][4]

    • Avoid generating dust during cleanup.[1][4]

    • Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for disposal as hazardous waste.[1][4]

    • Thoroughly clean the affected area.[4]

  • Major Spills:

    • Evacuate the immediate area.[4]

    • Alert others in the vicinity.

    • Contact your institution's emergency response team or EHS department immediately.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of This compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate as Non-Halogenated Organic Solid Waste ppe->segregate collect Collect in a Labeled, Compatible & Sealed Container segregate->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store check Container Full or Time Limit Reached? store->check check->store No contact Contact EHS or Licensed Waste Disposal Contractor check->contact Yes disposal Arrange for Professional Disposal contact->disposal spill Spill Occurs protocol Follow Spill Protocol (Sweep, Clean) spill->protocol collect_spill Collect Debris in Labeled Waste Container protocol->collect_spill collect_spill->store

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 6-Aminobenzothiazole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Physicochemical and Hazard Data

A clear understanding of the properties of this compound is foundational to its safe handling. The following tables summarize key data points.

Property Value Source
Chemical Formula C₇H₆N₂S[1]
Molecular Weight 150.20 g/mol [1]
Appearance Solid, Beige Powder[2]
Melting Point 87-91 °C
Solubility Slightly soluble in water[3][4]
CAS Number 533-30-2[1]
GHS Hazard Classification Statement Pictogram Signal Word
Skin Corrosion/Irritation H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity H335: May cause respiratory irritationGHS07Warning

Data compiled from multiple sources[1][5][6].

Operational Plan: Personal Protective Equipment (PPE) and Handling

A systematic approach to handling this compound is crucial. The following operational plan details the necessary steps from preparation to disposal.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[7]

  • A certified chemical fume hood is required for all weighing and transfer operations to control dust and vapors.[2][8]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5][8]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for integrity before each use.[8][9]

  • Body Protection: A lab coat or chemical-resistant coveralls must be worn to protect skin and personal clothing.[8][10]

  • Respiratory Protection: If dust or aerosols are generated, or if working in a poorly ventilated area, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator is required.[7][8]

  • Foot Protection: Closed-toe shoes are required in the laboratory.[8]

3. Procedural Steps for Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS).[8]

  • Weighing and Transfer: Conduct all manipulations that may generate dust within a chemical fume hood.[8]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes. Do not breathe dust.[7][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and before leaving the laboratory.[7][8][9]

4. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]

  • Keep it away from incompatible materials such as strong oxidizing agents.[4][10][11]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: Collect all solid waste, including contaminated PPE, in a designated, clearly labeled, and sealed container for hazardous chemical waste.[12] For solid waste, double-bagging in heavy-duty plastic bags is recommended before placing it in the final disposal container.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.[12]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[12]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[12] All waste must be disposed of in accordance with local, state, and federal regulations.[10][12][13]

In Case of a Spill:

  • Minor Spills: Evacuate the immediate area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Clean the affected area thoroughly.[12][14]

  • Major Spills: Evacuate the area and contact your institution's emergency response team or EHS department immediately.[12]

Experimental Workflow and Logic Diagrams

To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh/Transfer in Fume Hood prep_eng->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Glassware handle_exp->clean_decon Experiment Complete clean_dispose Dispose of Waste in Labeled Container clean_decon->clean_dispose clean_ppe Doff PPE clean_dispose->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

spill Spill Occurs assess Assess Spill Size spill->assess minor Minor Spill assess->minor Small major Major Spill assess->major Large ppe Don Appropriate PPE minor->ppe evacuate Evacuate Area major->evacuate contain Contain & Clean Up Spill (Avoid Dust) ppe->contain dispose Place in Hazardous Waste Container contain->dispose contact Contact EHS/Emergency Response evacuate->contact

Caption: Decision workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminobenzothiazole
Reactant of Route 2
Reactant of Route 2
6-Aminobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.